Product packaging for H-Lys-OMe.2HCl(Cat. No.:CAS No. 26348-70-9)

H-Lys-OMe.2HCl

Numéro de catalogue: B554999
Numéro CAS: 26348-70-9
Poids moléculaire: 233.13 g/mol
Clé InChI: SXZCBVCQHOJXDR-ILKKLZGPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Used in the synthesis of peptides containing histidine and lysine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18Cl2N2O2 B554999 H-Lys-OMe.2HCl CAS No. 26348-70-9

Propriétés

IUPAC Name

methyl (2S)-2,6-diaminohexanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZCBVCQHOJXDR-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180952
Record name Methyl L-lysinate dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Alfa Aesar MSDS]
Record name Methyl L-lysinate dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20841
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

26348-70-9
Record name Methyl L-lysinate dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026348709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl L-lysinate dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-lysinate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to H-Lys-OMe·2HCl: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe·2HCl) is a pivotal derivative of the essential amino acid L-lysine, widely utilized as a fundamental building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This technical guide provides a comprehensive overview of its core properties, including detailed physical and chemical characteristics, spectroscopic data, and established experimental protocols for its application.

Core Properties

H-Lys-OMe·2HCl is a white to off-white crystalline powder. The presence of the methyl ester serves as a protecting group for the carboxylic acid functionality of lysine (B10760008), while the dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

Physicochemical Properties

The fundamental physicochemical properties of H-Lys-OMe·2HCl are summarized in the table below, compiled from various chemical suppliers. These values represent typical specifications and may vary slightly between different commercial sources.

PropertyValueReferences
Chemical Formula C₇H₁₆N₂O₂·2HCl[1][2]
Molecular Weight 233.14 g/mol [1][2]
Appearance White to almost white powder or crystals[1]
Melting Point 192 - 197 °C[1]
Solubility Highly soluble in water[1]
Optical Rotation +13° to +19° ([α]²⁰/D, c=5 in H₂O)[1][2]
Purity Typically >98%[1][2]
Hygroscopicity Hygroscopic[1]
Chemical Structure

The chemical structure of H-L-Lysine methyl ester dihydrochloride features a chiral center at the alpha-carbon, the L-configuration being the naturally occurring and most commonly used form in peptide synthesis. The primary epsilon-amino group and the alpha-amino group are both protonated in the dihydrochloride salt.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of H-Lys-OMe·2HCl. Below are the expected spectroscopic data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O): The proton NMR spectrum of H-Lys-OMe·2HCl in deuterium (B1214612) oxide would exhibit characteristic signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and ester groups.

Chemical Shift (ppm)MultiplicityAssignment
~4.1Tripletα-CH
~3.8Singlet-OCH₃
~3.0Tripletε-CH₂
~1.9Multipletβ-CH₂
~1.7Multipletδ-CH₂
~1.5Multipletγ-CH₂

¹³C NMR (D₂O): The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~171C=O (ester)
~55α-CH
~53-OCH₃
~40ε-CH₂
~31β-CH₂
~28δ-CH₂
~23γ-CH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of H-Lys-OMe·2HCl reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400-2800 (broad)N-H stretching (amine hydrochlorides), C-H stretching
~1740C=O stretching (ester)
~1580N-H bending (amines)
~1250C-O stretching (ester)

Experimental Protocols

H-Lys-OMe·2HCl is a versatile reagent primarily used in peptide synthesis. Its application spans both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, H-Lys-OMe·2HCl can be utilized as the initial amino acid to be coupled to a resin, or it can be incorporated within a peptide sequence. The methyl ester of the C-terminus is typically cleaved during the final deprotection and cleavage from the resin.

Protocol for Coupling of an N-Fmoc Protected Amino Acid to H-Lys-OMe·2HCl on a Solid Support (e.g., Rink Amide Resin):

This protocol assumes the desired peptide has H-Lys-OMe at the C-terminus, which is then elongated. For this to be practical, the lysine derivative would first need its alpha-amino group protected (e.g., with Fmoc) and then be coupled to the resin. A more common scenario is coupling a protected lysine to a growing peptide chain. However, to illustrate the reactivity of the free amino groups, a hypothetical coupling to a resin-bound H-Lys-OMe is described.

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection of Resin (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to deprotect the amine group. Wash the resin thoroughly with DMF.

  • Activation of the Incoming Amino Acid: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to neutralize the dihydrochloride salt of the resin-bound lysine and facilitate the coupling reaction.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellowish) indicates the absence of free primary amines and thus a complete reaction.

SPPS_Workflow cluster_coupling Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM, MeOH) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Cycle Kaiser->Repeat Positive Cleave Cleavage from Resin & Side-chain Deprotection Kaiser->Cleave Negative Repeat->Deprotect H-Lys-OMe.2HCl_on_Resin Resin-Bound H-Lys-OMe H-Lys-OMe.2HCl_on_Resin->Couple Fmoc-AA Fmoc-Amino Acid Fmoc-AA->Couple

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Solution-Phase Peptide Synthesis (LPPS)

In solution-phase synthesis, H-Lys-OMe·2HCl is a valuable starting material where the methyl ester provides temporary protection of the C-terminus.

Protocol for Coupling of Boc-Gly-OH with H-Lys-OMe·2HCl:

  • Reactant Preparation: Dissolve H-Lys-OMe·2HCl (1 equivalent) and Boc-Gly-OH (1.1 equivalents) in a suitable aprotic solvent such as DMF or DCM.

  • Neutralization: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.2 equivalents), to the reaction mixture to neutralize the dihydrochloride and the carboxylic acid.

  • Coupling Agent Addition: Add a coupling agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) along with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) to suppress racemization and improve coupling efficiency. The reaction is typically cooled in an ice bath before the addition of DCC to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Work-up: The dicyclohexylurea (DCU) byproduct, which is insoluble in DCM, can be removed by filtration. The filtrate is then typically washed successively with a weak acid (e.g., 1N HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃) to remove excess unreacted acid and HOBt, and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting product, Boc-Gly-Lys-OMe, can be further purified by column chromatography.

LPPS_Workflow cluster_reactants Reactants H-Lys-OMe H-Lys-OMe.2HCl Neutralization Neutralization (DIPEA in DMF/DCM) H-Lys-OMe->Neutralization Boc-Gly Boc-Gly-OH Boc-Gly->Neutralization Coupling Peptide Coupling (DCC/HOBt, 0°C to RT) Neutralization->Coupling Filtration Filtration (Remove DCU) Coupling->Filtration Extraction Aqueous Work-up (Acid/Base Washes) Filtration->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Boc-Gly-Lys-OMe Purification->Product

Solution-Phase Peptide Synthesis (LPPS) Workflow.

Safety and Handling

H-Lys-OMe·2HCl is an irritant to the skin, eyes, and respiratory system.[1] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry, and inert atmosphere.[1]

Applications

The primary application of H-Lys-OMe·2HCl is as a precursor in the synthesis of peptides and peptidomimetics.[1] The presence of the reactive epsilon-amino group allows for side-chain modifications, such as pegylation, biotinylation, or the attachment of fluorescent labels. It is also used in the synthesis of various pharmaceutical compounds and as an intermediate in the production of specialty chemicals.[1]

Conclusion

H-L-Lysine methyl ester dihydrochloride is a cornerstone reagent for researchers and professionals in the fields of peptide chemistry and drug discovery. Its well-defined properties, commercial availability in high purity, and versatility in both solid-phase and solution-phase synthesis make it an indispensable tool. A thorough understanding of its characteristics and handling requirements, as outlined in this guide, is paramount for its successful and safe application in the laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to L-Lysine Methyl Ester Dihydrochloride (B599025)

Abstract

L-lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-lysine, widely utilized as a fundamental building block in organic and medicinal chemistry. Its enhanced solubility and reactivity compared to the parent amino acid make it an invaluable intermediate in peptide synthesis, the development of cationic surfactants, and the formation of hydrogels for drug delivery and cell scaffolding.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, complete with experimental protocols and logical workflow diagrams to support advanced research and development.

Chemical Structure and Properties

L-lysine methyl ester dihydrochloride is the dihydrochloride salt of the methyl ester of L-lysine. The core structure consists of an L-lysine molecule where the carboxylic acid group has been esterified with a methyl group. The presence of two amine groups (the alpha-amino and epsilon-amino groups) allows for the formation of a dihydrochloride salt, which significantly enhances the compound's stability and solubility in aqueous solutions.[1]

The IUPAC name for the parent compound is methyl (2S)-2,6-diaminohexanoate.[4] The dihydrochloride salt form is explicitly named L-lysine methyl ester dihydrochloride.

Structural Representation

A logical diagram of the molecule's functional groups is presented below. This representation illustrates the connectivity of the key chemical moieties.

cluster_main L-Lysine Methyl Ester Core cluster_groups Functional Groups cluster_salt Salt Form alpha_carbon α-Carbon (Chiral Center) chain Butyl Side Chain (-CH2-CH2-CH2-CH2-) alpha_carbon->chain connects to ester Methyl Ester (-COOCH3) alpha_carbon->ester attached to alpha_amino α-Amino Group (-NH2) alpha_carbon->alpha_amino attached to epsilon_amino ε-Amino Group (-NH2) chain->epsilon_amino terminates in hcl Two Hydrochloride Ions (2HCl) alpha_amino->hcl protonated by epsilon_amino->hcl protonated by

Caption: Logical diagram of L-lysine methyl ester dihydrochloride functional groups.

Physicochemical Data

The quantitative properties of L-lysine methyl ester dihydrochloride are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 26348-70-9[1][5][6]
Molecular Formula C₇H₁₆N₂O₂ · 2HCl (or C₇H₁₈Cl₂N₂O₂)[1][2][5][6]
Molecular Weight 233.13 g/mol (or 233.14 g/mol )[1][2][4][5][6]
Appearance White to off-white or pale cream crystalline powder[1][2]
Purity ≥98.0% to ≥99%[1][2][5][7]
Melting Point 192 - 196 °C or 213-215°C[1][3]
Solubility Soluble in water and methanol (B129727)[3]
Optical Rotation [α]D²⁰ +13.0° to +19.0° (c=5, H₂O) or +23° ± 2° (c=1, MeOH)[1][7]
Storage Temperature 0 - 8 °C or -20 °C[1][5]
InChI Key SXZCBVCQHOJXDR-ILKKLZGPSA-N[2][4]
SMILES String COC(=O)--INVALID-LINK--N.Cl.Cl[4][5]

Synthesis and Experimental Protocols

The most common method for synthesizing L-lysine methyl ester dihydrochloride is the direct esterification of L-lysine hydrochloride in methanol, with an acid catalyst such as hydrochloric acid or thionyl chloride. A trimethylchlorosilane (TMSCl) mediated esterification in methanol at room temperature also provides an efficient route.[8][9]

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of L-lysine methyl ester dihydrochloride via Fischer esterification.

arrow arrow start Start: L-Lysine Hydrochloride reagents Reagents: Methanol (Solvent/Reactant) Hydrochloric Acid (Catalyst) start->reagents Combine reaction Reaction Step: Reflux for several hours (e.g., 17 hours) reagents->reaction Initiate workup Workup: Remove volatiles by distillation reaction->workup Upon completion purification Purification: Azeotropic distillation with toluene workup->purification Followed by product Product: L-Lysine Methyl Ester Dihydrochloride (White Solid) purification->product Yields

Caption: General workflow for the synthesis of L-lysine methyl ester dihydrochloride.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from a documented synthesis procedure.[10]

Materials:

  • L-lysine hydrochloride (182.6 g)

  • Methanol (182.6 g)

  • Concentrated Hydrochloric Acid (87.3 g)

  • Toluene (for azeotropic removal of water, if necessary)

Apparatus:

  • Round-bottom flask of appropriate size

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Charge the round-bottom flask with L-lysine hydrochloride (182.6 g) and methanol (182.6 g).

  • While stirring, slowly add concentrated hydrochloric acid (87.3 g) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for the prescribed duration (e.g., 10-20 hours) to drive the esterification to completion.[3][11]

  • After the reaction period, cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold methanol or another suitable solvent to remove residual impurities.

  • Dry the collected L-lysine methyl ester dihydrochloride solid under vacuum to obtain the final product.

Results:

  • This procedure can yield the product in high purity (e.g., 96.6%) and good yield (e.g., 81.3%).[10] The final product is typically a white solid.

Applications in Research and Development

L-lysine methyl ester dihydrochloride is a versatile reagent with several key applications in scientific research and pharmaceutical development.

  • Peptide Synthesis: It serves as a crucial building block.[1] The methyl ester protects the carboxyl group of lysine (B10760008), allowing for selective coupling reactions through its free amino groups.

  • Drug Development: Its structure is incorporated into various pharmaceutical compounds, particularly those targeting metabolic disorders.[1]

  • Cationic Surfactants and Hydrogels: It is used in the production of lysine-based cationic surfactants and in the formation of hydrogels, which have applications in drug delivery and tissue engineering.[2][3]

  • Nutritional Supplements: It is explored for use in dietary supplements to enhance amino acid profiles and potentially improve muscle growth and recovery.[1]

Logical Flow in Peptide Synthesis

The diagram below outlines the role of L-lysine methyl ester dihydrochloride in a standard peptide synthesis workflow.

lys_ome L-Lysine Methyl Ester Dihydrochloride protect_amine Step 1: Protect ε-Amino Group (e.g., with Boc/Z) lys_ome->protect_amine deprotect_alpha Step 2: Prepare for Coupling (Neutralize α-amino HCl salt) protect_amine->deprotect_alpha coupling Step 3: Peptide Coupling (Couple with another N-protected amino acid) deprotect_alpha->coupling deprotect_all Step 4: Deprotection (Remove protecting groups) coupling->deprotect_all saponification Step 5: Saponification (Hydrolyze methyl ester) deprotect_all->saponification peptide Final Lysine-Containing Dipeptide saponification->peptide

Caption: Role of L-lysine methyl ester in a typical dipeptide synthesis workflow.

Spectroscopic and Safety Information

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR data are used to confirm the structure. The ¹H NMR spectrum typically shows a characteristic singlet for the methyl ester protons around 3.79 ppm and signals for the various methylene (B1212753) and methine protons of the lysine backbone.[9] ¹³C NMR spectra are also available for structural verification.[12][13]

Safety and Handling:

  • Hazards: The compound may cause skin and serious eye irritation.[4] It is classified as a combustible solid.[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask (e.g., N95), should be worn during handling.[5]

  • Storage: Store in a cool, dry place, often in a freezer at -20°C, under an inert atmosphere as the material can be hygroscopic.[3][5]

References

An In-depth Technical Guide to H-Lys-OMe.2HCl (CAS: 26348-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-OMe.2HCl, chemically known as L-Lysine methyl ester dihydrochloride (B599025), is a versatile and widely utilized amino acid derivative in the fields of peptide synthesis, drug discovery, and biochemical research.[1][2] Its structure, featuring a protected carboxylic acid group as a methyl ester and two protonated amine groups in a dihydrochloride salt form, makes it an invaluable building block for the synthesis of complex peptides and other lysine-containing molecules.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and its role in significant biological pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder that is highly soluble in water.[1][3] The dihydrochloride salt form enhances its stability, shelf-life, and handling characteristics, making it a preferred reagent in both research and manufacturing settings.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 26348-70-9[1][3]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1][3]
Molecular Weight 233.14 g/mol [1][3]
Appearance White to almost white powder or crystal[1]
Melting Point 197 - 215 °C[1][3]
Solubility Highly soluble in water[1]
Storage Temperature Room temperature, ideally <15 °C, in a sealed container under inert gas[1]
Hygroscopicity Hygroscopic[1]

Applications in Research and Development

The primary application of this compound lies in its role as a synthon in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).[1][4] The methyl ester protection of the carboxylic acid allows for selective reactions at the amino groups, enabling the controlled elongation of peptide chains.[1]

Beyond peptide synthesis, this compound serves as a precursor for:

  • Prodrug Preparation: The modification of the lysine (B10760008) side chain can be leveraged to create prodrugs with improved pharmacokinetic properties.[1]

  • Amino Acid Modification: It is a key starting material for the synthesis of various lysine derivatives used in biochemical and pharmaceutical research.[1][5]

  • Bioconjugation Research: The reactive amino groups are amenable to conjugation with other molecules, such as fluorescent labels or drug moieties.[1]

Experimental Protocols

While specific protocols can vary based on the desired final product and the scale of the synthesis, the following sections provide detailed methodologies for the common applications of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized workflow for the incorporation of a lysine residue using a derivative of this compound (e.g., Fmoc-Lys(Boc)-OH, which would be synthesized from H-Lys-OH) in a standard Fmoc-based solid-phase peptide synthesis. The initial loading of the first amino acid onto the resin is a critical step.[6][7] The subsequent cycles involve deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.[6][8]

SPPS_Workflow Resin Resin Swelling First_AA_Loading First Amino Acid Loading Resin->First_AA_Loading Capping Capping of Unreacted Sites First_AA_Loading->Capping Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Capping->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of next Fmoc-Amino Acid (e.g., with HCTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for subsequent amino acids Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage after final coupling Repeat->Fmoc_Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for SPPS (Fmoc Strategy):

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) in DCM with a base such as N,N-diisopropylethylamine (DIPEA).[9]

    • Add the amino acid solution to the swelled resin and agitate for 1-2 hours.[9]

    • To cap any unreacted sites on the resin, treat with a mixture of DCM, methanol, and DIPEA.[6]

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for about 7 minutes to remove the Fmoc protecting group from the loaded amino acid.[6]

    • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.[6]

  • Coupling of the Next Amino Acid (e.g., Fmoc-Lys(Boc)-OH):

    • In a separate vessel, activate the next Fmoc-protected amino acid (in this case, a protected lysine derivative) by dissolving it in DMF with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA).[10]

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for at least 15 minutes.[6]

    • Wash the resin with DMF.[6]

  • Repeat Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the desired peptide sequence.[6]

  • Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.[10]

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using techniques such as high-performance liquid chromatography (HPLC).[8]

Solution-Phase Peptide Synthesis (Boc Strategy)

Solution-phase synthesis offers advantages for large-scale production. The following is a general protocol for the synthesis of a dipeptide using this compound and a Boc-protected amino acid.

Solution_Phase_Peptide_Synthesis Start This compound + Boc-Amino Acid Neutralization Neutralization of This compound Start->Neutralization Activation Activation of Boc-Amino Acid (e.g., with DCC/HOBt) Start->Activation Coupling Coupling Reaction Neutralization->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Crystallization or Chromatography) Workup->Purification Deprotection Optional: Boc Deprotection (e.g., with TFA or HCl) Purification->Deprotection

Caption: General workflow for Solution-Phase Peptide Synthesis.

Detailed Protocol for Solution-Phase Dipeptide Synthesis:

  • Neutralization of this compound: Dissolve this compound in a suitable solvent (e.g., DMF or DCM) and neutralize the dihydrochloride salt by adding a base such as DIPEA or triethylamine (B128534) (TEA) until the pH is neutral or slightly basic.

  • Activation of the Boc-Amino Acid: In a separate flask, dissolve the N-terminally Boc-protected amino acid (e.g., Boc-Ala-OH) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in an appropriate solvent (e.g., DCM or THF). Stir the mixture at 0°C for about 30 minutes to form the activated ester.

  • Coupling Reaction: Add the neutralized H-Lys-OMe solution to the activated Boc-amino acid solution. Allow the reaction to proceed at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., dilute HCl) to remove unreacted amine, followed by a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude dipeptide can be purified by crystallization or column chromatography.

  • Optional Boc Deprotection: To elongate the peptide chain further, the Boc protecting group can be removed by treatment with an acid such as TFA or a solution of HCl in an organic solvent.[11]

Role in Biological Signaling Pathways

Lysine residues in proteins are hubs for a variety of post-translational modifications (PTMs) that are critical for regulating cellular processes.[12][13] These modifications, including acetylation, methylation, and ubiquitination, can alter a protein's function, localization, and interactions with other molecules.[2]

Histone Modification and Gene Regulation

In the context of epigenetics, the post-translational modification of lysine residues on histone tails plays a pivotal role in regulating chromatin structure and gene expression.[14][15]

  • Acetylation: The acetylation of lysine residues on histones, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge.[14] This reduces the electrostatic interaction between the histones and the negatively charged DNA, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby promoting gene expression.[14] This process is reversed by histone deacetylases (HDACs).[4]

  • Methylation: Lysine methylation, carried out by histone methyltransferases (KMTs), can lead to either gene activation or repression, depending on the specific lysine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation).[16][17] For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of H3K9 is linked to gene silencing.[5][17]

Histone_Modification cluster_0 Gene Activation cluster_1 Gene Silencing HAT HATs (Histone Acetyltransferases) Euchromatin Euchromatin (Relaxed Chromatin) HAT->Euchromatin KMT_active KMTs (for active marks) (e.g., H3K4 methylation) KMT_active->Euchromatin Transcription_ON Gene Transcription ON Euchromatin->Transcription_ON HDAC HDACs (Histone Deacetylases) Heterochromatin Heterochromatin (Condensed Chromatin) HDAC->Heterochromatin KMT_repressive KMTs (for repressive marks) (e.g., H3K9 methylation) KMT_repressive->Heterochromatin Transcription_OFF Gene Transcription OFF Heterochromatin->Transcription_OFF Lysine_Residue Lysine Residue on Histone Tail Lysine_Residue->HAT Acetylation Lysine_Residue->KMT_active Methylation Lysine_Residue->HDAC Deacetylation Lysine_Residue->KMT_repressive Methylation

Caption: Regulation of gene expression by histone lysine acetylation and methylation.

Ubiquitin-Proteasome Pathway and Protein Degradation

Ubiquitination is another critical PTM that targets lysine residues.[18] The covalent attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination) to a substrate protein serves as a signal for various cellular events.[18][19] Polyubiquitination, in particular, is a primary signal for targeting proteins for degradation by the proteasome.[18][19] This process is essential for maintaining protein homeostasis and removing misfolded or damaged proteins.[19]

The ubiquitination process involves a three-enzyme cascade:[18][19]

  • E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin ligase): Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from E2 to a lysine residue on the substrate.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP -> AMP + PPi E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Polyubiquitination Target_Protein Target Protein (with Lysine residue) Target_Protein->E3 Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Safety and Handling

This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[1] Disposal should be in accordance with local and national chemical regulations.[1]

Conclusion

This compound is a cornerstone reagent for scientists and researchers engaged in peptide chemistry and drug development. Its well-defined chemical properties and versatility make it an essential tool for constructing complex peptides and other bioactive molecules. A thorough understanding of its handling, applications, and the biological significance of the lysine residue it provides is crucial for its effective use in advancing scientific research.

References

Technical Guide: L-Lysine Methyl Ester Dihydrochloride (H-Lys-OMe·2HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe·2HCl) is a pivotal amino acid derivative extensively utilized in biochemical research and pharmaceutical development. Its unique chemical structure, featuring a methyl-esterified carboxyl group and a dihydrochloride salt form, offers significant advantages in peptide synthesis and other bioconjugation applications. This document provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for H-Lys-OMe·2HCl, serving as a technical resource for professionals in the field.

Physicochemical Properties

H-Lys-OMe·2HCl is a white to off-white crystalline powder. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for various experimental settings.[1][2] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 233.13 g/mol - 233.14 g/mol [1][3]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1]
CAS Number 26348-70-9[1]
Appearance White to almost white powder/crystal[1]
Melting Point 197 °C[1]
Solubility Highly soluble in water[1]
Specific Rotation +13° to +19° ([α]₂₀/D, c=5, H₂O)[1]
Purity >98%[1]

Core Applications in Research and Development

H-Lys-OMe·2HCl is a fundamental building block in the synthesis of peptides and peptidomimetics, which are paramount in drug discovery and development.[2] Its primary applications stem from the strategic protection of the carboxyl group, which allows for controlled peptide chain elongation.

Peptide Synthesis

This amino acid derivative is compatible with both solution-phase and solid-phase peptide synthesis (SPPS) protocols.[1] The methyl ester protection of the C-terminus prevents unwanted side reactions, ensuring the sequential and orderly addition of amino acids to the growing peptide chain.[1] It is compatible with common protecting group strategies in SPPS, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[1]

Drug Development and Biochemical Research

In pharmaceutical development, H-Lys-OMe·2HCl serves as a precursor for the synthesis of complex therapeutic peptides and other pharmaceutical agents.[2] Its incorporation can influence the pharmacokinetic properties of a drug candidate. Researchers also utilize this compound in studies related to protein synthesis and enzyme activity to gain insights into cellular mechanisms.[2]

Experimental Protocols: A Focus on Solid-Phase Peptide Synthesis (SPPS)

The following provides a generalized workflow for the use of H-Lys-OMe·2HCl in Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • H-Lys-OMe·2HCl

  • Fmoc-protected amino acids

  • Solid support resin (e.g., Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

Generalized SPPS Workflow
  • Resin Preparation: The solid support resin is swelled in a suitable solvent like DMF.

  • First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin. If lysine (B10760008) is the C-terminal residue, an appropriately protected lysine derivative is used.

  • Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a deprotection reagent, exposing a free amine.

  • Amino Acid Coupling: The next Fmoc-protected amino acid, which could be H-Lys-OMe·2HCl (with its alpha-amino group typically protected with Fmoc for SPPS), is activated by a coupling reagent and then added to the resin to react with the free amine.

  • Chain Elongation: The deprotection and coupling steps are repeated iteratively to build the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

  • Purification and Analysis: The crude peptide is purified, typically by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

Visualizing the Role of H-Lys-OMe·2HCl in SPPS

The following diagram illustrates a simplified workflow of solid-phase peptide synthesis, indicating the stage where an amino acid derivative like H-Lys-OMe·2HCl (appropriately protected) would be incorporated.

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple First Fmoc-Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 AA2 Couple Second Fmoc-Amino Acid (e.g., Fmoc-Lys-OH) Wash1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 Wash2 Wash Deprotect2->Wash2 Repeat Repeat Cycle... Wash2->Repeat Cleavage Cleave from Resin & Deprotect Side Chains Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide Lysine_Methylation_Signaling PKMTs Protein Lysine Methyltransferases (PKMTs) Protein Substrate Protein (e.g., Histone, p53) MethylatedProtein Methylated Lysine Residue PKMTs->MethylatedProtein Adds Methyl Groups KDMs Lysine Demethylases (KDMs) MethylatedProtein->KDMs Removes Methyl Groups Reader 'Reader' Proteins (Effectors) MethylatedProtein->Reader Recruits Downstream Downstream Signaling (e.g., Gene Transcription) Reader->Downstream

References

Technical Guide: Aqueous Solubility of H-Lys-OMe·2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the aqueous solubility of L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe·2HCl), a critical parameter for its application in research, particularly in peptide synthesis and drug development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary application workflow.

Core Topic: Solubility of H-Lys-OMe·2HCl in Water

L-Lysine methyl ester dihydrochloride is an amino acid derivative widely used as a building block in peptide synthesis.[1][2] Its dihydrochloride salt form enhances its stability and aqueous solubility.[1] While widely cited as "soluble" or "highly soluble" in water, precise quantitative data is essential for reproducible experimental design.[1][3]

Quantitative Solubility Data

The aqueous solubility of H-Lys-OMe·2HCl has been calculated, providing a valuable benchmark for researchers. The data is summarized in the table below.

ParameterValueUnitMethodSource
Water Solubility7.36mg/mLCalculated (ESOL)[4]
Water Solubility0.0316mol/LCalculated (ESOL)[4]
Qualitative SolubilitySoluble / Highly Soluble-Experimental[1][3]

ESOL (Estimated Solubility) is a topological method for predicting solubility.

Experimental Protocol: Determination of Aqueous Solubility

A definitive experimental protocol for determining the aqueous solubility of H-Lys-OMe·2HCl is crucial for verifying calculated values and for quality control. The following is a detailed methodology based on the gravimetric method, a standard procedure for determining the solubility of amino acids and their salts.[5][6][7]

Principle

The gravimetric method involves preparing a saturated solution of the solute (H-Lys-OMe·2HCl) in a solvent (water) at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated.[7]

Materials and Equipment
  • H-Lys-OMe·2HCl (high purity)

  • Deionized or distilled water

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled water bath or incubator

  • Volumetric flasks (various sizes)

  • Pipettes (calibrated)

  • Evaporating dish or weighing boats (pre-weighed)

  • Drying oven

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Spatula

  • Beakers

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of H-Lys-OMe·2HCl to a known volume of deionized water in a beaker or flask. The excess solid should be clearly visible.

    • Place the beaker in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Periodically check to ensure undissolved solid remains.

  • Sample Collection:

    • Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle.

    • Carefully draw a precise volume (e.g., 10 mL) of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

    • For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without degrading the H-Lys-OMe·2HCl (e.g., 60-80 °C).

    • Continue drying until a constant weight is achieved, indicating all the water has evaporated. This can be confirmed by sequential weighings.

    • Record the final weight of the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved H-Lys-OMe·2HCl by subtracting the initial weight of the empty evaporating dish from the final weight.

    • The solubility can then be expressed in the desired units (e.g., g/L, mg/mL).

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Lys-OMe·2HCl is a fundamental reagent in solid-phase peptide synthesis (SPPS), where it serves as a lysine (B10760008) building block. The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect1 Fmoc Deprotection Attach->Deprotect1 Couple Couple H-Lys-OMe (or other amino acid) Deprotect1->Couple Wash1 Wash Couple->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Next Couple Next Amino Acid Deprotect2->Couple_Next Wash2 Wash Couple_Next->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleave Cleave from Resin & Deprotect Side Chains Wash2->Cleave Repeat->Deprotect2 Purify Purify Peptide Cleave->Purify

Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

The Hygroscopic Nature of H-Lys-OMe.2HCl: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) is a crucial building block in peptide synthesis and various pharmaceutical applications. Its inherent hygroscopicity, the tendency to attract and absorb moisture from the atmosphere, presents significant challenges in handling, storage, and formulation development. Understanding and quantifying this property is paramount for ensuring the stability, efficacy, and safety of resulting therapeutic products. This in-depth technical guide provides a comprehensive overview of the hygroscopic nature of this compound, including experimental protocols for its characterization and the implications for drug development.

Physicochemical Properties and Hygroscopicity

This compound is a white to off-white crystalline powder. The presence of two hydrochloride salts enhances its solubility in aqueous solutions, a desirable characteristic for many applications. However, these ionic salt forms also contribute significantly to its hygroscopic nature. The absorption of atmospheric moisture can lead to physical changes such as deliquescence (dissolving in the absorbed water to form a solution), caking, and altered flow properties, as well as chemical degradation through hydrolysis of the methyl ester.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₁₆N₂O₂·2HCl[Generic supplier data]
Molecular Weight 233.14 g/mol [Generic supplier data]
Appearance White to off-white crystalline powder[Generic supplier data]
Hygroscopicity Hygroscopic[Generic supplier data]
Storage Store sealed, in a cool, dry, inert, and dark place, protected from moisture.[Generic supplier data]

Quantitative Analysis of Hygroscopicity

Table 2: Illustrative Dynamic Vapor Sorption (DVS) Data for a Hygroscopic Amino Acid (L-Lysine)[1]

Relative Humidity (%)% Change in Mass (Sorption)% Change in Mass (Desorption)Observations
00.000.55Initial dry weight.
100.450.55Onset of significant water uptake.
200.550.55Formation of a stable hydrate (B1144303).
300.560.56
400.580.58
501.101.12Further water uptake, potential for second hydrate formation.
601.151.15
701.201.20
801.801.85Significant water uptake, approaching deliquescence.
903.503.60
95Deliquescence-Sample becomes a solution.

Note: This table is illustrative and based on the behavior of L-lysine. The actual values for this compound may differ.

Experimental Protocols

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption and desorption characteristics of this compound and generate a moisture sorption isotherm.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound, previously dried under vacuum in the presence of a desiccant (e.g., P₂O₅), into a DVS sample pan.

  • Instrument Setup: Use a DVS instrument (e.g., DVS Advantage 1). Set the analysis temperature to 25 °C.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002 %/min).

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH, followed by 5% increments to 95% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the relative humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_output Data Output start Start weigh Weigh Dried This compound start->weigh load Load into DVS pan weigh->load dry Dry at 0% RH load->dry sorp Stepwise RH Increase (Sorption) dry->sorp desorp Stepwise RH Decrease (Desorption) sorp->desorp isotherm Generate Sorption/ Desorption Isotherm desorp->isotherm end End isotherm->end

Fig 1. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Karl Fischer Titration

Objective: To determine the absolute water content of this compound.

Methodology:

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. For low water content, a coulometric titrator is preferred. The titration vessel should be conditioned to a dry state.

  • Reagent Preparation: Use commercially available Karl Fischer reagents (e.g., single-component or two-component systems). For amines, it may be necessary to use a solvent medium buffered with a weak acid (e.g., salicylic (B10762653) acid) to prevent side reactions.

  • Sample Preparation: Accurately weigh a suitable amount of this compound and introduce it into the titration vessel. Due to the poor solubility of some amino acids in alcohols, direct titration may only determine surface moisture. For total water content, a KF oven can be used to heat the sample (e.g., 150-180 °C) and transfer the evaporated water to the titration cell with a dry carrier gas.

  • Titration: Start the titration. The endpoint is detected potentiometrically.

  • Calculation: The water content is calculated based on the amount of titrant consumed or the total charge passed (for coulometric titration).

KF_Titration_Workflow cluster_options Sample Introduction Method start Start setup Instrument Setup & Reagent Preparation start->setup sample Weigh & Introduce Sample setup->sample titrate Perform Titration sample->titrate direct Direct Addition sample->direct oven KF Oven sample->oven calculate Calculate Water Content titrate->calculate end End calculate->end

Fig 2. General workflow for Karl Fischer titration of this compound.

Implications for Drug Development

The hygroscopic nature of this compound has significant implications throughout the drug development process, from early-stage synthesis to final product formulation.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the presence of water can interfere with coupling reactions, leading to lower yields and the formation of impurities. The hygroscopicity of this compound necessitates stringent control of the reaction environment to exclude moisture.

Formulation and Stability

For formulated drug products, moisture absorption can lead to:

  • Chemical Instability: Hydrolysis of the methyl ester group can occur, leading to the formation of L-lysine and methanol. This degrades the active pharmaceutical ingredient (API) and can introduce impurities.

  • Physical Instability: Changes in the physical form of the solid, such as caking, deliquescence, and altered dissolution profiles, can impact the performance and shelf-life of the final dosage form.

  • Microbial Growth: High water activity can support microbial growth, compromising the safety of the product.

Handling and Storage

Proper handling and storage procedures are critical to mitigate the effects of hygroscopicity. This compound should be stored in tightly sealed containers with desiccants, under an inert atmosphere (e.g., nitrogen or argon), and in a controlled low-humidity environment.

Drug_Dev_Implications cluster_synthesis Peptide Synthesis cluster_formulation Formulation & Stability cluster_handling Handling & Storage hygroscopicity Hygroscopic Nature of This compound coupling Interference with Coupling Reactions hygroscopicity->coupling chem_instability Chemical Instability (Hydrolysis) hygroscopicity->chem_instability storage_req Requires Controlled Low-Humidity Environment hygroscopicity->storage_req yield Reduced Yields coupling->yield impurities Formation of Impurities coupling->impurities phys_instability Physical Instability (Caking, Deliquescence) chem_instability->phys_instability microbial Microbial Growth phys_instability->microbial packaging Requires Tightly Sealed Packaging with Desiccants storage_req->packaging

Fig 3. Logical relationships of the implications of this compound hygroscopicity in drug development.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be carefully managed throughout its lifecycle in research and pharmaceutical development. Quantitative characterization through techniques like Dynamic Vapor Sorption and Karl Fischer titration provides essential data for developing appropriate handling, storage, and formulation strategies. By understanding and mitigating the risks associated with moisture absorption, researchers and drug development professionals can ensure the quality, stability, and efficacy of peptides and other pharmaceuticals derived from this important amino acid derivative.

References

The Strategic Role of H-Lys-OMe.2HCl in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) is a pivotal building block in the intricate field of peptide synthesis. Its unique chemical architecture, featuring a protected carboxyl group and a reactive primary amine, offers synthetic chemists a versatile tool for the controlled assembly of peptide chains. This technical guide provides an in-depth exploration of the role of this compound, detailing its physicochemical properties, its application in various peptide synthesis strategies, and comprehensive experimental protocols.

Core Attributes of this compound

This compound is a derivative of the essential amino acid L-lysine, where the carboxylic acid is protected as a methyl ester and both the alpha- and epsilon-amino groups are protonated as hydrochloride salts.[1] This configuration imparts several advantageous properties for peptide synthesis. The dihydrochloride salt form enhances the compound's stability, solubility in aqueous solutions, and shelf-life, ensuring consistent handling and reactivity.[1] The methyl ester protection of the C-terminus allows for selective peptide elongation or derivatization.[1]

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, critical for its effective use in experimental design.

PropertyValueReference(s)
Molecular Formula C7H16N2O2.2HCl[1][2]
Molecular Weight 233.14 g/mol [1][2]
Appearance White to off-white powder or crystals[1][3]
Melting Point 197 °C[1]
Purity Typically >98%[1][3]
Solubility Highly soluble in water[1]
Specific Rotation +13° to +19° ([α]20/D, c=5 in H2O)[1]

Role in Peptide Synthesis Methodologies

This compound is a versatile reagent compatible with the two primary strategies of peptide synthesis: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).[1] Its application is particularly valuable in scenarios requiring the controlled, stepwise addition of amino acids to construct a desired peptide sequence.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, all reactants are dissolved in a suitable solvent. This compound serves as a foundational building block, with its protected C-terminus preventing unwanted polymerization. The synthesis proceeds by coupling the N-terminus of this compound with the activated C-terminus of another protected amino acid. This method, while labor-intensive, is advantageous for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[4]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, the more common method for research-scale peptide synthesis, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[5][6] this compound can be incorporated into the peptide sequence, with its protected C-terminus being advantageous in specific synthetic designs. The general workflow for SPPS is depicted below.

SPPS_Workflow Resin Resin Support Attach Attach First Protected Amino Acid Resin->Attach Deprotect_N N-α Deprotection Attach->Deprotect_N Wash1 Wash Deprotect_N->Wash1 Couple Couple Next Protected Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Steps 3-6 Wash2->Repeat Cleave Cleave from Resin & Global Deprotection Repeat->Cleave Purify Purify Peptide Cleave->Purify

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

The structure of this compound with its protecting groups is central to its function.

HLysOMe_Structure cluster_lysine H-Lys-OMe Core cluster_protection Protecting Groups H2N α-NH2 COOH H2N->COOH HCl Dihydrochloride (.2HCl) H2N->HCl Amine Protonation SideChain (CH2)4 | ε-NH2 COOH->SideChain MethylEster Methyl Ester (-OMe) COOH->MethylEster Carboxyl Protection SideChain->HCl Amine Protonation

Figure 2: Structural representation of this compound highlighting its protecting groups.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in peptide synthesis. Specific reaction conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.

Protocol 1: Solution-Phase Peptide Coupling using HATU

This protocol outlines a typical coupling reaction in solution phase where this compound acts as the N-terminal component.

Materials:

  • This compound

  • N-α-Fmoc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolution: Dissolve the N-α-Fmoc-protected amino acid (1.0 eq), HATU (1.0 eq), and this compound (1.1 eq) in anhydrous DMF.

  • Neutralization and Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salts and facilitate the activation of the carboxylic acid by HATU.

  • Coupling Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[2]

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol describes the coupling of an N-α-Fmoc protected amino acid to a resin-bound peptide, where the N-terminal amino acid has a free amine, which could be derived from a lysine (B10760008) residue.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-α-Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) (3-5 eq)

  • Coupling reagent: HATU (3-5 eq)

  • Base: DIPEA (6-10 eq)

  • Anhydrous DMF

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminal residue is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Activation of the Incoming Amino Acid: In a separate vial, dissolve the N-α-Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction.[2] A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step can be repeated.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Global Deprotection

Once the desired peptide sequence is assembled on the resin, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature. The specific composition of the cocktail and the reaction time may vary depending on the resin and the protecting groups used.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude peptide.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Conclusion

This compound is an indispensable reagent in the arsenal (B13267) of peptide chemists. Its strategic use, facilitated by the protective methyl ester and the stabilizing dihydrochloride form, enables the precise and efficient synthesis of complex peptides. A thorough understanding of its properties and the application of robust experimental protocols, as outlined in this guide, are crucial for leveraging its full potential in research, drug discovery, and the development of novel peptide-based therapeutics.

References

H-Lys-OMe·2HCl: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Applications, and Experimental Protocols of a Key Amino Acid Derivative

H-Lys-OMe·2HCl, or L-Lysine methyl ester dihydrochloride (B599025), is a versatile and pivotal amino acid derivative extensively utilized in the realms of peptide synthesis, drug development, and biochemical research.[1][2] Its strategic chemical modifications—protection of the carboxyl group as a methyl ester and the presence of the dihydrochloride salt—offer significant advantages in terms of solubility, stability, and reactivity, making it an indispensable tool for scientists.[1] This technical guide provides a comprehensive overview of H-Lys-OMe·2HCl, including its physicochemical properties, detailed experimental protocols for its application, and its role in the synthesis of complex biomolecules.

Core Properties and Specifications

The utility of H-Lys-OMe·2HCl in sensitive applications such as peptide synthesis and pharmaceutical development is underpinned by its well-defined chemical and physical properties. The dihydrochloride salt form not only enhances its stability and shelf-life but also improves its solubility in aqueous media.[1][2]

PropertyValueReference(s)
CAS Number 26348-70-9[1][2][3]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1][2]
Molecular Weight 233.14 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 197 °C[1]
Purity ≥98%[1][2]
Solubility Highly soluble in water[1]
Specific Rotation +13° to +19° ([α]20/D, c=5, H₂O)[1]
Storage Conditions Room temperature, ideally <15 °C, under inert gas, protected from moisture. Material is hygroscopic.[1]

Applications in Research and Development

The primary application of H-Lys-OMe·2HCl lies in its role as a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The methyl ester protection of the C-terminus allows for selective amide bond formation at the N-terminus, a critical step in the stepwise elongation of peptide chains.[1]

Key Application Areas:
  • Peptide and Protein Synthesis: It serves as a crucial starting material for the synthesis of peptides and proteins, compatible with both Fmoc and Boc protection strategies.[1]

  • Drug Development and Prodrug Preparation: H-Lys-OMe·2HCl is utilized in the synthesis of peptidomimetics and other pharmaceutical compounds.[2] Its structure is also amenable to the preparation of prodrugs, where the lysine (B10760008) moiety can be tailored to improve bioavailability or targeted delivery.

  • Biochemical and Proteomics Research: This derivative is employed in the creation of synthetic peptides for use as substrates, inhibitors, or standards in enzymatic assays and proteomics studies.[1][2]

  • Intermediate in Specialty Chemicals: It acts as a precursor in the manufacture of various specialty chemicals and active pharmaceutical ingredients (APIs).[1]

  • Bioconjugation: The lysine residue, once deprotected, provides a reactive primary amine for conjugation to other molecules, such as fluorescent dyes, polymers, or drug payloads.

Experimental Protocols

While specific experimental conditions can vary based on the peptide sequence and scale of synthesis, the following protocols provide a detailed methodology for the use of H-Lys-OMe·2HCl in standard peptide synthesis workflows.

Solution-Phase Peptide Coupling using H-Lys-OMe·2HCl

This protocol outlines a typical coupling reaction in solution phase, where H-Lys-OMe·2HCl serves as the amine component.

Materials:

  • H-Lys-OMe·2HCl

  • N-terminally protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagent (e.g., HBTU, HATU, or DCC)

  • Base (e.g., Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the N-terminally protected amino acid (1.0 equivalent) and the coupling reagent (1.05 equivalents) in the chosen anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Addition of H-Lys-OMe·2HCl: In a separate flask, dissolve H-Lys-OMe·2HCl (1.0 equivalent) in the anhydrous solvent. Add the base (2.2 equivalents) to neutralize the hydrochloride salts and liberate the free amine.

  • Coupling Reaction: Add the solution of activated amino acid to the H-Lys-OMe·2HCl solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and byproducts. The resulting dipeptide can be purified by column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol describes the incorporation of a lysine residue using an Fmoc-protected lysine derivative, which would be a subsequent step after initiating a peptide chain that might have been started with a different amino acid attached to the resin. The workflow illustrates the general cycle where a derivative like H-Lys-OMe·2HCl would be used if the synthesis were initiated from the C-terminus in solution and then attached to a resin, or more commonly, how a protected lysine is added to a growing chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Fmoc-Lys(Boc)-OH (as the building block to be added)

  • Coupling reagent (e.g., HBTU/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add this activation mixture to the resin.

  • Reaction: Agitate the resin with the coupling mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Cleavage and Deprotection

After the desired peptide sequence is synthesized on the solid support, the peptide must be cleaved from the resin and the side-chain protecting groups removed.

Materials:

  • Peptide-loaded resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Purification of the Peptide

The final step is the purification of the crude peptide, typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of solvent A.

  • HPLC Purification: Inject the peptide solution onto the C18 column. Elute the peptide using a linear gradient of solvent B.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Solution_Phase_Peptide_Coupling cluster_activation Activation cluster_amine_prep Amine Preparation N-Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N-Protected_AA->Activated_AA DMF/DCM Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_AA DMF/DCM Coupling Coupling Reaction Activated_AA->Coupling H_Lys_OMe H-Lys-OMe.2HCl Free_Amine Free Amine H_Lys_OMe->Free_Amine DMF/DCM Base Base (DIPEA) Base->Free_Amine DMF/DCM Free_Amine->Coupling Workup Aqueous Work-up Coupling->Workup 2-4h Purification Column Chromatography Workup->Purification Dipeptide Dipeptide Purification->Dipeptide Solid_Phase_Peptide_Synthesis_Cycle Start Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Wash (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling (Fmoc-AA, HBTU, DIPEA) Washing_1->Coupling Washing_2 Wash (DMF) Coupling->Washing_2 Elongated_Peptide Elongated Peptide-Resin Washing_2->Elongated_Peptide Elongated_Peptide->Fmoc_Deprotection Repeat for next AA Cleavage_and_Purification Peptide_Resin Dried Peptide-Resin Cleavage Cleavage (TFA Cocktail) Peptide_Resin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation Isolation (Centrifugation) Precipitation->Isolation Crude_Peptide Crude Peptide Isolation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Lyophilized Peptide Purification->Pure_Peptide

References

The Biochemical Applications of H-Lys-OMe.2HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) is a versatile derivative of the essential amino acid L-lysine. Its unique chemical properties, primarily the protection of the carboxyl group as a methyl ester and the enhanced stability and solubility afforded by the dihydrochloride salt form, make it a valuable tool in various biochemical and pharmaceutical research applications.[1] This technical guide provides an in-depth overview of the core applications of this compound in biochemistry, with a focus on its utility in peptide synthesis, bioconjugation, and a detailed examination of its role in enhancing the incorporation of unnatural amino acids into proteins. This guide includes quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its practical application in the laboratory.

Introduction to this compound

This compound is a white to off-white crystalline powder that is highly soluble in water. The methyl esterification of the carboxyl group prevents its participation in peptide bond formation, allowing for selective reactions at the α-amino and ε-amino groups of the lysine (B10760008) side chain. The dihydrochloride salt form not only improves its stability and shelf-life but also enhances its solubility in aqueous buffers, a critical feature for many biochemical experiments.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 26348-70-9
Molecular Formula C₇H₁₆N₂O₂·2HCl
Molecular Weight 233.14 g/mol
Appearance White to almost white powder or crystal
Melting Point 197 °C
Solubility Highly soluble in water
Purity >98%

Core Applications in Biochemistry

Peptide Synthesis

The primary and most established application of this compound is as a building block in both solid-phase and solution-phase peptide synthesis. The methyl ester protection of the C-terminus allows for the controlled, sequential addition of other amino acids to the N-terminus. This strategy is fundamental in the synthesis of custom peptides for various research purposes, including drug discovery, proteomics, and the development of peptide-based therapeutics.[1][2]

Bioconjugation and Prodrug Development

The reactive amino groups of this compound make it a useful reagent in bioconjugation, the process of linking molecules to proteins or other biomolecules. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Furthermore, this compound can be incorporated into prodrugs to improve their pharmacokinetic properties, such as solubility and bioavailability.[1]

Enhancing the Incorporation of Unnatural Amino Acids into Proteins

A significant and advanced application of lysine methyl esters is in the field of protein engineering, specifically for enhancing the incorporation of unnatural amino acids (UAAs) into proteins in vivo. The use of methyl-esterified UAAs has been shown to significantly improve their uptake and incorporation into proteins in bacterial expression systems like E. coli.

The cell membrane can be a barrier to the efficient uptake of free-form UAAs. The methyl ester form of a lysine derivative can act as a pro-drug, masking the charge of the carboxyl group and thereby increasing the molecule's hydrophobicity and ability to cross the cell membrane. Once inside the cell, endogenous esterases can hydrolyze the methyl ester, releasing the free UAA for incorporation into proteins by the engineered tRNA/aminoacyl-tRNA synthetase pair. This leads to a higher intracellular concentration of the UAA and, consequently, a greater yield of the UAA-containing protein.

Research has demonstrated a significant increase in the yield of proteins containing unnatural lysine derivatives when the methyl ester form of the UAA is used. The following table summarizes the reported improvements in protein yield.

Unnatural Amino Acid (UAA)ProteinFold Increase in Yield (Methyl Ester vs. Free Acid)Reference
Nε-thiaprolyl-l-lysine (ThzK)Ubiquitin (UB) & Green Fluorescent Protein (GFP)2-6 fold
Nε-Boc-l-Lysine (BocK)Ubiquitin (UB) & Green Fluorescent Protein (GFP)2-5 fold
Nε-propargyl-l-Lysine (PrK)Ubiquitin (UB) & Green Fluorescent Protein (GFP)2-5 fold

Experimental Protocols

Protocol for Enhanced Incorporation of Unnatural Amino Acids into Proteins

This protocol is adapted from methodologies demonstrating the enhanced incorporation of methyl-esterified unnatural amino acids into proteins expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the protein of interest with a TAG amber codon at the desired incorporation site

  • pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for the specific UAA

  • Luria-Bertani (LB) medium

  • Minimal medium (e.g., M9) supplemented with glucose

  • Appropriate antibiotics for plasmid selection

  • H-Lys(UAA)-OMe.HCl (the methyl ester form of the unnatural lysine derivative)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression vector for the protein of interest and the pEVOL plasmid. Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Pre-Induction: Inoculate 500 mL of LB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction of tRNA/Synthetase: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the tRNA/aminoacyl-tRNA synthetase pair from the pEVOL plasmid. Continue to shake at 37°C for 1 hour.

  • Medium Exchange: Harvest the cells by centrifugation at 4,000 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in an equal volume of minimal medium supplemented with glucose and the appropriate antibiotics.

  • UAA Addition and Protein Expression: Add the H-Lys(UAA)-OMe.HCl to the culture to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Incubation and Harvest: Incubate the culture at the optimal temperature for protein expression (e.g., 18-30°C) for 12-16 hours with shaking. Harvest the cells by centrifugation.

  • Protein Purification: Purify the UAA-containing protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Visualizations

Workflow for Enhanced Unnatural Amino Acid Incorporation

The following diagram illustrates the experimental workflow for the incorporation of a methyl-esterified unnatural amino acid into a target protein.

Unnatural_Amino_Acid_Incorporation cluster_preparation Cell Preparation and Culture Growth cluster_induction Induction and Medium Exchange cluster_expression Protein Expression and Purification Transformation Co-transformation of E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Main_Culture Inoculation of Main Culture (LB) Starter_Culture->Main_Culture Arabinose_Induction Induce tRNA/Synthetase (L-arabinose) Main_Culture->Arabinose_Induction Harvest_1 Harvest Cells (Centrifugation) Arabinose_Induction->Harvest_1 Resuspension Resuspend in Minimal Medium Harvest_1->Resuspension UAA_Addition Add H-Lys(UAA)-OMe.HCl Resuspension->UAA_Addition IPTG_Induction Induce Protein Expression (IPTG) UAA_Addition->IPTG_Induction Incubation Incubate and Express Protein IPTG_Induction->Incubation Harvest_2 Harvest Cells Incubation->Harvest_2 Purification Purify Target Protein Harvest_2->Purification

References

H-Lys-OMe.2HCl: A Technical Guide to the Introduction of Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-OMe.2HCl, or L-Lysine methyl ester dihydrochloride (B599025), is a pivotal reagent in the fields of peptide synthesis, drug development, and biochemistry.[1] Its utility lies in its bifunctional nature, possessing a free ε-amino group on the side chain and a methyl-ester-protected C-terminus, making it an ideal building block for the incorporation of lysine (B10760008) residues into peptides and other molecules.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of reaction conditions. This in-depth technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use in peptide synthesis, and its application in studying biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name L-Lysine methyl ester dihydrochloride[1]
Synonyms This compound, L-Lys-OMe·2HCl[1]
CAS Number 26348-70-9[1]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1]
Molecular Weight 233.14 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 197 °C[1]
Solubility Highly soluble in water[1]
Storage Room temperature, ideally <15°C, in a sealed container under inert gas, protected from moisture. The compound is hygroscopic.[1]

Applications in Peptide Synthesis

This compound is a versatile reagent for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The methyl ester protection of the C-terminus prevents unwanted polymerization, while the free ε-amino group can be utilized for various modifications after incorporation into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide is assembled sequentially on a solid support (resin). The use of this compound requires protection of its α-amino group, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group, prior to its use in the synthesis cycle.

This protocol outlines the manual synthesis of a pentapeptide on a Rink Amide resin, incorporating a lysine residue using Fmoc-Lys(Boc)-OH, a derivative of this compound where the α-amino group is Fmoc-protected and the ε-amino group is Boc-protected.

1. Resin Swelling:

  • Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF and agitate for another 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Amino Acid Coupling (for each amino acid in the sequence):

  • In a separate tube, dissolve the Fmoc-amino acid (e.g., Fmoc-Phe-OH for the first coupling) (4 equivalents relative to resin loading) and an activating agent like HOBt (1-hydroxybenzotriazole) or Oxyma Pure (4 equivalents) in DMF.

  • Add a coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. To incorporate the lysine residue, use Fmoc-Lys(Boc)-OH in the corresponding coupling step.

  • Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion.

4. Washing:

  • After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence (Gly, Lys(Boc), Val, Tyr).

6. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (B1165640) (10 equivalents) and Diisopropylethylamine (DIEA) (10 equivalents) in DMF to the resin and agitate for 30 minutes.

  • Wash the resin with DMF and DCM and dry under vacuum.

7. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Quantitative Data Example for SPPS:

ParameterTypical Value
Resin Loading0.5 - 1.0 mmol/g
Coupling Efficiency per step>99% (monitored by Kaiser test)
Crude Peptide Purity (by HPLC)70 - 90%
Final Yield after Purification15 - 40%
Solution-Phase Peptide Synthesis (LPPS)

In LPPS, the peptide is synthesized in a homogenous solution. This compound can be directly used after neutralization of the hydrochloride salts.

This protocol describes the synthesis of a dipeptide by coupling Z-Ala-OH with this compound.

1. Neutralization of this compound:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like DMF or DCM.

  • Add a base such as DIEA or N-methylmorpholine (NMM) (2.2 equivalents) to neutralize the dihydrochloride and stir for 15-20 minutes at room temperature.

2. Activation of Z-Ala-OH:

  • In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) and a coupling agent like HBTU (1.0 equivalent) and HOBt (1.0 equivalent) in DMF.

  • Cool the solution to 0°C and add DIEA (2.0 equivalents).

3. Coupling Reaction:

  • Add the neutralized H-Lys-OMe solution to the activated Z-Ala-OH solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Work-up:

  • Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate (B1210297).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

5. Purification:

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data Example for LPPS:

ParameterTypical ValueReference
Coupling Reaction Time4 - 12 hours[2]
Crude Product Yield85 - 95%[2]
Purified Product Yield70 - 85%

Role of Lysine in Signaling Pathways: Ubiquitination

The introduction of lysine residues is critical for studying various post-translational modifications (PTMs) that regulate cellular signaling. One of the most significant PTMs involving lysine is ubiquitination, a process where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process plays a crucial role in protein degradation, DNA repair, and signal transduction. The ε-amino group of a lysine residue in the target protein forms an isopeptide bond with the C-terminal glycine (B1666218) of ubiquitin.

Below is a simplified representation of the ubiquitination cascade, a key signaling pathway involving lysine residues.

Ubiquitination_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-activating enzyme Ub->E1 ATP -> AMP + PPi E2 E2 Ubiquitin-conjugating enzyme E1->E2 Ub transfer E3 E3 Ubiquitin ligase E2->E3 E2-Ub complex Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub transfer to Lys Substrate Substrate Protein (with Lysine residue) Substrate->E3 Substrate binding Proteasome 26S Proteasome Ub_Substrate->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: A simplified workflow of the ubiquitination cascade.

Experimental Workflow: Site-Specific Incorporation of Lysine Analogs

The ability to introduce lysine residues using reagents like this compound also opens the door to incorporating modified lysine analogs to study the effects of specific PTMs. The following workflow illustrates a general strategy for the site-specific incorporation of a lysine analog into a protein for functional studies.

Lysine_Analog_Workflow start Design Peptide/Protein with Target Lysine Site spps Solid-Phase Peptide Synthesis (Incorporate protected Lys analog) start->spps cleavage Cleavage from Resin and Global Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization functional_assay Functional Assays (e.g., enzyme kinetics, binding assays) characterization->functional_assay end Data Analysis and Interpretation functional_assay->end

Caption: Workflow for studying lysine modifications.

Conclusion

This compound is an indispensable tool for chemists and biologists engaged in peptide and protein research. Its well-defined structure and reactivity allow for the precise introduction of lysine residues, which are fundamental for a vast array of biological functions and for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their experimental designs. As our understanding of the intricate roles of lysine modifications in cellular processes continues to grow, the importance of reagents like this compound in dissecting these complex biological systems will undoubtedly increase.

References

An In-depth Technical Guide to the Stability and Storage of H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) is a crucial amino acid derivative extensively utilized in peptide synthesis, drug development, and various biochemical applications. Its stability is a critical factor that can significantly impact the integrity of research outcomes and the quality of pharmaceutical products. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its handling and analysis. The dihydrochloride salt form of lysine (B10760008) methyl ester is known to enhance its stability, solubility, and handling characteristics compared to the free base.[1] This guide will delve into the specifics of maintaining the integrity of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its proper handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name L-Lysine methyl ester dihydrochloride[1]
Synonyms H-Lys-OMe·2HCl[1]
CAS Number 26348-70-9[1]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1]
Molecular Weight 233.14 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point Approximately 197 °C[1]
Solubility Highly soluble in water[1]
Hygroscopicity Hygroscopic[1]

Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, humidity, and light. As a hygroscopic substance, moisture is a critical parameter to control.

Solid-State Stability

Table 2: Recommended Storage Conditions for Solid this compound

Storage ConditionRecommendationReference(s)
Temperature Cool and dry place. Recommended temperatures vary from <15°C to -20°C.[1][2]
Humidity Store in a tightly sealed container to protect from moisture.[1]
Atmosphere Storage under an inert gas (e.g., argon or nitrogen) is recommended.[1]
Light Store in a dark place.[1]
Solution Stability

In aqueous solutions, this compound is susceptible to degradation. The primary degradation pathways are hydrolysis of the methyl ester and intramolecular cyclization to form lysine lactam.

A study on the thermal degradation of lysine hydrochloride solutions for injection provides valuable insights into a likely degradation pathway for this compound in solution. This study identified lysine lactam as the main degradation product and determined that the degradation follows zero-order kinetics. The rate of degradation was found to increase with increasing temperature and decreasing pH.

Potential Degradation Pathways

Based on the chemical structure of this compound and studies on related compounds, several potential degradation pathways can be proposed. These are crucial for developing stability-indicating analytical methods and for understanding the potential impurities that may arise during storage and handling.

  • Hydrolysis of the Methyl Ester: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (L-lysine) and methanol (B129727). This reaction is typically catalyzed by acid or base.

  • Intramolecular Cyclization (Lactamization): The primary amino group at the ε-position of the lysine side chain can nucleophilically attack the ester carbonyl, leading to the formation of a six-membered cyclic amide (lysine lactam) and methanol.

  • Oxidation: The amino groups are susceptible to oxidation, which can lead to a variety of degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, although specific photostability studies on this compound are not widely published.

G cluster_degradation Potential Degradation Pathways of this compound A This compound B L-Lysine + Methanol A->B Hydrolysis (H₂O, H⁺/OH⁻) C Lysine Lactam + Methanol A->C Intramolecular Cyclization (Lactamization) D Oxidative Degradation Products A->D Oxidation (e.g., O₂, light, metal ions) E Photodegradation Products A->E Photolysis (Light)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and handling of this compound. These protocols are based on established pharmaceutical testing guidelines and relevant scientific literature.

Hygroscopicity Testing

Objective: To quantitatively assess the hygroscopic nature of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound into a pre-weighed, shallow container.

  • Initial Drying (Optional but Recommended): Dry the sample in a vacuum oven at 40°C until a constant weight is achieved to establish a baseline dry weight.

  • Controlled Humidity Exposure: Place the sample in a controlled humidity chamber or a desiccator containing a saturated salt solution to maintain a specific relative humidity (RH), for example, 80% RH using a saturated ammonium (B1175870) chloride solution. The temperature should be maintained at 25°C ± 2°C.

  • Gravimetric Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 hours), remove the sample and immediately weigh it on an analytical balance.

  • Calculation: Calculate the percentage of moisture absorbed at each time point using the following formula: % Moisture Absorbed = [(W_t - W_0) / W_0] * 100 where W_t is the weight of the sample at time t, and W_0 is the initial weight of the sample.

  • Data Presentation: Plot the percentage of moisture absorbed against time to generate a moisture sorption profile.

G cluster_workflow Hygroscopicity Testing Workflow A Prepare Sample B Initial Drying (Optional) A->B C Expose to Controlled Humidity B->C D Weigh at Time Intervals C->D D->C Continue exposure E Calculate % Moisture Absorbed D->E F Generate Sorption Profile E->F

Caption: General workflow for hygroscopicity testing.

Forced Degradation Studies (Solid State)

Objective: To identify potential degradation products and pathways under various stress conditions in the solid state.

Methodology:

  • Thermal Stress:

    • Place a known amount of this compound in a glass vial.

    • Expose the sample to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a specified duration (e.g., 1, 3, 7 days).

    • At each time point, withdraw a sample and analyze for degradation products using a stability-indicating analytical method (e.g., HPLC).

  • Humidity Stress:

    • Place a known amount of this compound in an open container within a humidity chamber.

    • Expose the sample to high humidity (e.g., 75% RH, 90% RH) at an elevated temperature (e.g., 40°C) for a specified duration.

    • Analyze samples at various time points.

  • Oxidative Stress:

    • Expose a solid sample of this compound to an oxygen-rich atmosphere or place it in a desiccator containing a solid oxidizing agent (use with extreme caution and appropriate safety measures).

    • Alternatively, prepare a slurry of the compound in an inert solvent and bubble oxygen through it.

    • Analyze the sample for oxidative degradation products.

  • Photostability Stress:

    • Spread a thin layer of this compound in a suitable transparent container.

    • Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples.

Stability-Indicating HPLC Method (Adapted from Lysine HCl studies)

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Chromatographic Conditions (starting point, optimization may be required):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary. A starting point could be a mixture of an aqueous buffer (e.g., 0.1 M ammonium dihydrogen phosphate (B84403) with 0.2% w/v sodium heptanesulfonate, pH adjusted to 6.0) and an organic modifier like methanol or acetonitrile.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the amide and ester chromophores absorb.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Handling and Storage Recommendations

Given its hygroscopic and irritant nature, proper handling and storage procedures are essential to ensure the safety of personnel and the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[1]

  • Handling Environment: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[1] For weighing and handling of larger quantities of the hygroscopic powder, a glove box with controlled humidity is recommended.

  • Storage Container: Store in a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap).

  • Desiccants: For long-term storage, consider placing the container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, molecular sieves).

  • Inert Atmosphere: For maximum stability, after dispensing, flush the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a refrigerator or freezer at the recommended temperature (e.g., <15°C, 4°C, or -20°C) to minimize degradation kinetics.[1][2]

G cluster_handling Handling and Storage Logic A Receive this compound B Store in original tightly sealed container A->B C Store in cool, dry, dark place B->C D Dispense in controlled environment (low humidity) C->D For use E Use appropriate PPE D->E F After dispensing, flush with inert gas and reseal tightly D->F G Return to proper storage conditions F->G G->C

Caption: Recommended handling and storage workflow for this compound.

Conclusion

The stability of this compound is paramount for its successful application in research and development. This technical guide has outlined the key factors affecting its stability, including its inherent hygroscopicity and susceptibility to degradation in solution. By adhering to the recommended storage and handling procedures, and by employing appropriate analytical methods to monitor its purity, researchers can ensure the integrity and reliability of this important chemical entity. Further studies are warranted to generate specific quantitative stability data for this compound under various stress conditions to further refine storage and handling protocols.

References

An In-depth Technical Guide to the Safety and Handling of H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for H-Lys-OMe.2HCl (L-Lysine methyl ester dihydrochloride), a crucial reagent in peptide synthesis and various biochemical research applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-lysine, where the carboxyl group is protected as a methyl ester and the compound is stabilized as a dihydrochloride (B599025) salt.[1] This salt form enhances its stability, solubility in aqueous solutions, and ease of handling.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 26348-70-9[1][2][3][4]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1]
Molecular Weight 233.14 g/mol [1][3]
Appearance White to off-white crystalline powder[1][5]
Melting Point 197 °C to 213-215 °C[1][3]
Solubility Highly soluble in water.[1]
Hygroscopicity Hygroscopic[1]

Hazard Identification and Safety Precautions

This compound is classified as an irritant. The primary hazards are associated with skin and eye contact, inhalation of dust, and ingestion.

Table 2: Hazard Identification for this compound

HazardGHS PictogramSignal WordHazard Statements
Irritant GHS07WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P312: Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocols and Handling

Proper handling and adherence to established protocols are paramount when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection respirator Dust Mask or Respirator (if dust is generated) risk_assessment->respirator Potential for Aerosolization lab_coat Standard Laboratory Coat ppe_selection->lab_coat Minimum Requirement gloves Chemical Resistant Gloves (e.g., Nitrile) ppe_selection->gloves Minimum Requirement goggles Safety Goggles or Face Shield ppe_selection->goggles Minimum Requirement end_ppe Proceed with Experiment lab_coat->end_ppe gloves->end_ppe goggles->end_ppe respirator->end_ppe

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Preparation of a Stock Solution (General Protocol)

Due to its high solubility in water, preparing aqueous stock solutions of this compound is a common procedure. As the material is hygroscopic, it should be weighed quickly in a dry environment.

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Ensure all necessary PPE is worn.

  • Weighing: Tare a clean, dry container on an analytical balance. Quickly weigh the desired amount of this compound.

  • Dissolution: Add the weighed solid to a volumetric flask containing the desired solvent (e.g., deionized water or a suitable buffer).

  • Mixing: Cap the flask and mix by inversion until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Storage: Store the prepared solution in a tightly sealed container at the recommended temperature, typically refrigerated (2-8 °C) for short-term storage. For long-term storage, aliquoting and freezing (-20 °C or below) is recommended to prevent degradation.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a common building block in SPPS. The following is a generalized workflow for a coupling step.

SPPS_Workflow cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin h_lys This compound (in solution with base) activated_lys Activated Lysine Derivative h_lys->activated_lys coupling_reagent Coupling Reagent (e.g., HBTU, HATU) coupling_reagent->activated_lys resin Resin-bound Peptide (with free N-terminus) activated_lys->resin Addition to Resin coupled_peptide Elongated Peptide on Resin resin->coupled_peptide

Caption: Generalized workflow for using this compound in a solid-phase peptide synthesis (SPPS) coupling reaction.

Note: Specific protocols, including the choice of base, coupling reagents, and reaction times, will depend on the specific peptide sequence and the synthesis strategy being employed.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[6]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release and Disposal

Proper containment and disposal are necessary to mitigate environmental and safety risks.

Accidental Release

In case of a spill, follow these steps:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE. For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent (e.g., water) and decontaminate all equipment used.

Spill_Response_Workflow start Spill of this compound Occurs assess Assess Spill Size and Risk start->assess evacuate Evacuate Area assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain_solid Contain and Clean Up Solid Spill (Avoid Dust Generation) ppe->contain_solid decontaminate Decontaminate Area and Equipment contain_solid->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Report Incident dispose->report

Caption: Spill response workflow for this compound.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Chemical waste should be collected in a designated, labeled container and disposed of through a licensed waste disposal company. Do not dispose of down the drain.

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Recommended Temperature: Storage at refrigerated temperatures (2-8 °C) is often recommended.[5] Some suppliers suggest storage at room temperature is also acceptable.[1] Always refer to the manufacturer's specific recommendations.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Hygroscopicity: As the compound is hygroscopic, protect it from moisture.[1]

Toxicological Information

Specific toxicological studies on this compound are limited. The hazard information is primarily based on its irritant properties. Studies on the parent compound, L-lysine, have shown it to have low toxicity. However, the ester and dihydrochloride salt forms may have different toxicological profiles. The primary health concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most recent Safety Data Sheet (SDS) for this compound from your supplier before use.

References

H-Lys-OMe.2HCl in Proteomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of H-Lys-OMe.2HCl (L-Lysine methyl ester dihydrochloride), detailing its properties, applications, and experimental use in the field of proteomics research.

Introduction to this compound

This compound is a derivative of the essential amino acid L-lysine, where the carboxyl group is protected as a methyl ester and the amino groups are protonated as a dihydrochloride (B599025) salt.[1] This modification of the lysine (B10760008) molecule imparts specific chemical properties that make it a valuable reagent in both peptide synthesis and, more specifically, in certain proteomics applications. While its primary and most established role is as a building block in solid-phase and solution-phase peptide synthesis, its utility in proteomics is centered on its ability to enhance the incorporation of lysine and its analogs into proteins within cellular systems.[1]

Physicochemical Properties and Specifications

The key physicochemical properties of this compound are summarized in the table below, compiled from various commercial and analytical sources. These properties are critical for its handling, storage, and application in experimental settings.

PropertyValueReferences
Synonyms L-Lysine methyl ester dihydrochloride, H-Lys-OMe dihydrochloride[1][2]
CAS Number 26348-70-9[1][2][3]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1][2][3]
Molecular Weight 233.14 g/mol [1][2][3]
Appearance White to off-white powder or crystals[1][2][3]
Purity >98% (Typically determined by NMR or HPLC)[1][2][3]
Melting Point 192 - 197 °C[1][2]
Solubility Highly soluble in water[1]
Optical Rotation [α]²⁰/D +13° to +19° (c=5, H₂O)[1]
Storage Room temperature, ideally <15°C, in a sealed container under inert gas, protected from moisture. Material is hygroscopic.[1][3]

Core Application in Proteomics: Enhanced Cellular Incorporation

The primary application of this compound in proteomics is to facilitate the efficient incorporation of lysine or unnatural lysine analogs into proteins in cell culture-based experiments. This is particularly relevant for quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

The methyl ester group increases the hydrophobicity of the lysine molecule, which can significantly enhance its transport across the cell membrane. Once inside the cell, endogenous esterases are thought to hydrolyze the methyl ester, releasing the free amino acid, which can then be charged to its cognate tRNA and incorporated into newly synthesized proteins. This strategy has been shown to improve the incorporation efficiency of both natural and unnatural amino acids by 2- to 6-fold compared to using the free acid form.

This enhanced uptake is particularly advantageous when using expensive stable isotope-labeled or complex unnatural amino acids, as it allows for lower concentrations to be used in the culture medium, saving costs and materials.

Experimental Workflow: Enhanced SILAC Labeling

The following diagram illustrates the workflow for using a methyl-esterified lysine analog (such as a stable isotope-labeled version of H-Lys-OMe) for enhanced protein labeling in a quantitative proteomics experiment.

Enhanced_SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_Mechanism Intracellular Processing start Prepare SILAC Medium Lacking Lysine add_lys Supplement Medium with Lysine Methyl Ester Analog (e.g., ¹³C₆,¹⁵N₂-Lys-OMe) start->add_lys culture Culture Cells for >5 Doublings to Ensure Full Incorporation add_lys->culture uptake Enhanced Cellular Uptake add_lys->uptake Increased Bioavailability harvest Harvest Labeled Cells culture->harvest incorporation Incorporation into Newly Synthesized Proteins lysis Cell Lysis & Protein Extraction harvest->lysis digest Protein Digestion (e.g., with Trypsin/Lys-C) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Protein ID & Quantification lcms->data hydrolysis Esterase-mediated Hydrolysis uptake->hydrolysis hydrolysis->incorporation

Workflow for enhanced SILAC labeling using lysine methyl ester.
Detailed Experimental Protocol: Enhanced Incorporation of Lysine Analogs

This protocol is adapted from methodologies demonstrating the enhanced incorporation of amino acid methyl esters in E. coli and is applicable to mammalian cell lines for SILAC experiments.

Materials:

  • This compound or a stable isotope-labeled variant (e.g., ¹³C₆,¹⁵N₂-L-Lysine-OMe.2HCl)

  • Lysine-free cell culture medium (e.g., SILAC DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Cell line of interest

  • Standard cell culture reagents and equipment

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

  • Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide (B48618), Trypsin/Lys-C)

  • LC-MS/MS system

Procedure:

  • Preparation of SILAC Medium: Prepare the "heavy" SILAC medium by supplementing lysine-free DMEM with the desired final concentration of the stable isotope-labeled lysine methyl ester. The optimal concentration may need to be determined empirically but can be significantly lower than the standard concentration for the free amino acid form. Also supplement with L-proline if arginine-to-proline conversion is a concern in your cell line. Add dialyzed FBS to the required percentage.

  • Cell Culture and Labeling:

    • Culture the cells in the prepared "heavy" SILAC medium.

    • Passage the cells for at least five to six doublings to ensure complete incorporation of the heavy-labeled lysine into the cellular proteome.

    • Concurrently, grow a control "light" cell population in medium containing the unlabeled, standard lysine.

  • Cell Harvest and Lysis:

    • Harvest the "heavy" and "light" cell populations.

    • For quantitative experiments, mix equal numbers of cells (or equal amounts of protein lysate) from the heavy and light populations.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Quantify the protein concentration of the mixed lysate.

    • Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion.

    • Reduction: Reduce disulfide bonds with DTT at 56°C for 30 minutes.

    • Alkylation: Alkylate cysteine residues with iodoacetamide at room temperature in the dark for 30 minutes.

    • Digestion: Dilute the sample to reduce the denaturant concentration and digest with a protease mix (e.g., Trypsin/Lys-C) overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the digest to stop the enzymatic reaction.

    • Clean up the peptide mixture using a desalting column (e.g., C18 StageTip).

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use appropriate proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of heavy and light peptides. The software should be configured to search for the mass shift corresponding to the heavy lysine isotope.

Other Applications

Peptide Synthesis

This compound is a fundamental building block for the synthesis of peptides.[1] The methyl ester protection of the C-terminus allows for the selective formation of peptide bonds at the N-terminus without self-polymerization. It is compatible with standard peptide synthesis protocols, including Fmoc and Boc chemistry.[1] This is particularly relevant to proteomics for the synthesis of stable isotope-labeled peptides, which are used as internal standards for targeted protein quantification (e.g., in Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM assays).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

AspectRecommendationReferences
Personal Protective Equipment Wear gloves, safety goggles, and a lab coat.[1]
Inhalation Avoid inhaling dust. May cause respiratory irritation. Use in a well-ventilated area.[1]
Skin and Eye Contact Causes skin and eye irritation. In case of contact, rinse thoroughly with water.[1]
Storage Store in a cool, dry, and dark place in a tightly sealed container. The material is hygroscopic.[1]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.[1]

Conclusion

This compound serves a specific and valuable role in proteomics research, primarily by enhancing the cellular uptake of lysine and its analogs for metabolic labeling experiments. Its utility in improving the efficiency of techniques like SILAC makes it a cost-effective and valuable tool for quantitative proteomics studies. While its main application remains in peptide synthesis, researchers in proteomics can leverage its properties to improve in vivo labeling strategies, particularly when working with valuable isotope-labeled or unnatural amino acids. A thorough understanding of its properties and the experimental protocols for its use is essential for its successful application in a research setting.

References

The Strategic Application of L-Lysine Methyl Ester Dihydrochloride (H-Lys-OMe.2HCl) in Advanced Prodrug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The design of effective drug delivery systems remains a cornerstone of pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing off-target effects. Prodrug strategies, which involve the chemical modification of a bioactive agent into an inactive precursor, represent a powerful approach to overcoming pharmacokinetic challenges such as poor solubility, instability, and non-specific toxicity. L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) has emerged as a versatile and highly valuable building block in the synthesis of sophisticated prodrugs. Its inherent properties, including two reactive amino groups and a methyl-esterified carboxyl group, allow for diverse conjugation chemistries. This technical guide provides an in-depth exploration of the use of this compound in the preparation of prodrugs for a range of therapeutic agents, with a focus on anticancer, antiviral, and anti-inflammatory drugs. We will delve into detailed experimental protocols, present comparative quantitative data, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Role of Lysine-Based Prodrugs

The conjugation of drug molecules to amino acids is a well-established strategy to improve their pharmacokinetic profiles. Lysine (B10760008), with its primary amino groups at the α and ε positions, offers a bifunctional linker that can be exploited to create prodrugs with tailored properties. The use of L-lysine methyl ester dihydrochloride provides several advantages:

  • Enhanced Aqueous Solubility: The hydrophilic nature of the lysine backbone and the dihydrochloride salt form can significantly improve the water solubility of hydrophobic parent drugs, facilitating formulation and administration.

  • Improved Stability: The methyl ester protects the carboxylic acid moiety, preventing premature reactions and enhancing the shelf-life of the prodrug.

  • Targeted Delivery: The lysine moiety can be recognized by amino acid transporters, potentially facilitating active transport across biological membranes and enabling targeted delivery to specific tissues or cells.

  • Controlled Release: The ester and amide bonds formed during prodrug synthesis can be designed to be cleaved by specific enzymes (e.g., esterases, proteases) or under particular physiological conditions (e.g., the low pH of the tumor microenvironment), leading to controlled release of the active drug at the desired site of action.

This guide will explore these principles through specific examples, providing the technical details necessary for practical application in a research and development setting.

Applications in Anticancer Therapy: Gemcitabine (B846) Prodrugs

Gemcitabine, a potent antimetabolite, is a first-line treatment for several cancers, including pancreatic and non-small cell lung cancer. However, its clinical utility is hampered by a short plasma half-life, development of drug resistance, and systemic toxicity. Lysine-based prodrugs of gemcitabine have been developed to address these limitations.

Design and Synthesis of Acetylated-Lysine Conjugated Gemcitabine Prodrugs

A series of gemcitabine prodrugs have been synthesized by conjugating acetylated L- or D-lysine to the 4-N-amino group of gemcitabine. This modification aims to enhance metabolic stability and facilitate cleavage by tumor-overexpressed enzymes like Cathepsin L.[1]

Experimental Protocol: Synthesis of Gemcitabine Prodrugs

The synthesis of these prodrugs typically follows a multi-step process:

  • Coupling of Boc-L-Lys(Ac)-OH to Gemcitabine:

    • To a solution of Gemcitabine in DMF, add Boc-L-Lys(Ac)-OH, 4-methylmorpholine, 1-hydroxybenzotriazole (B26582) (HOBt), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

    • Stir the reaction mixture at 55°C for 17 hours.

    • Purify the resulting product (Prodrug 1) by column chromatography.[1]

  • Boc Deprotection:

    • Dissolve the Boc-protected prodrug in dichloromethane (B109758) (CH2Cl2).

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield the deprotected intermediate.[1]

  • Acylation of the α-amino Group:

    • To a solution of the deprotected intermediate in DMF, add the desired carboxylic acid (e.g., indole-3-acetic acid), 4-methylmorpholine, HOBt, and EDCI.

    • Stir the reaction at room temperature for 2 hours.

    • Purify the final prodrug by column chromatography.[1]

Quantitative Data: In Vitro Efficacy and Stability

The synthesized prodrugs have been evaluated for their anticancer activity, toxicity, and stability. The following tables summarize key quantitative data.

ProdrugTarget Cancer Cell LineIC50 (nM)[1]
GemcitabineBxPC-3 (pancreatic)20 ± 2
Prodrug 1 (Boc-L-Lys(Ac)-Gem)BxPC-3 (pancreatic)7 ± 1
Prodrug 2 (Indole-3-acetyl-L-Lys(Ac)-Gem)BxPC-3 (pancreatic)9 ± 1
Prodrug 7 (Indole-3-acetyl-D-Lys(Ac)-Gem)BxPC-3 (pancreatic)12 ± 2
CompoundMediumHalf-life (t1/2)
GemcitabineHuman Plasma1.2 h
Prodrug 2Human Plasma> 24 h
Prodrug 7Human Plasma> 24 h
GemcitabineHuman Liver Microsomes0.5 h
Prodrug 2Human Liver Microsomes10.5 h
Prodrug 7Human Liver Microsomes> 24 h

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general synthesis workflow and the proposed mechanism of action for the Cathepsin L-cleavable gemcitabine prodrug.

G cluster_synthesis Synthesis Workflow Gemcitabine Gemcitabine Prodrug1 Prodrug 1 (Boc-L-Lys(Ac)-Gem) Gemcitabine->Prodrug1 EDCI, HOBt, 4-methylmorpholine BocLys Boc-L-Lys(Ac)-OH BocLys->Prodrug1 Deprotected Deprotected Intermediate Prodrug1->Deprotected TFA FinalProdrug Final Prodrug Deprotected->FinalProdrug EDCI, HOBt, 4-methylmorpholine CarboxylicAcid R-COOH CarboxylicAcid->FinalProdrug

General synthesis workflow for acetylated-lysine gemcitabine prodrugs.

G cluster_pathway Mechanism of Action Prodrug Gemcitabine Prodrug (e.g., Prodrug 1) TumorCell Tumor Cell Prodrug->TumorCell Uptake Endosome Endosome/Lysosome TumorCell->Endosome Gemcitabine Active Gemcitabine Endosome->Gemcitabine Cleavage CathepsinL Cathepsin L CathepsinL->Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP Phosphorylation dCK dCK dCK->dFdCMP dFdCDP_dFdCTP dFdCDP & dFdCTP dFdCMP->dFdCDP_dFdCTP Kinases Other Kinases Kinases->dFdCDP_dFdCTP DNA_Synthesis Inhibition of DNA Synthesis dFdCDP_dFdCTP->DNA_Synthesis G cluster_workflow Acyclovir Prodrug Evaluation Workflow Synthesis Prodrug Synthesis Stability Stability Studies (pH, Plasma, Tissue Homogenates) Synthesis->Stability Permeability Permeability Assay (e.g., Caco-2 cells) Synthesis->Permeability InVivo In Vivo Pharmacokinetics (e.g., Rat Model) Stability->InVivo Permeability->InVivo Efficacy Antiviral Efficacy Studies InVivo->Efficacy G cluster_logic Design Logic for Colon-Targeted Prodrug Prodrug 5-ASA-Lysine Prodrug Stomach Stomach (pH 1-2) Stable Prodrug->Stomach SmallIntestine Small Intestine (pH 6-7.5) Stable Stomach->SmallIntestine Colon Colon (Bacterial Enzymes) Cleavage SmallIntestine->Colon Release 5-ASA Release Colon->Release

References

Navigating Fmoc Chemistry with a C-Terminal Lysine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the strategic selection of building blocks and protecting groups is paramount to achieving high yields and purity. This in-depth technical guide explores the compatibility of L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will delve into the necessary chemical modifications, experimental protocols, potential side reactions, and quantitative considerations for the successful incorporation of a C-terminal lysine (B10760008) methyl ester.

Introduction: The Role of this compound in Fmoc SPPS

This compound, in its commercially available form, is not directly suitable for chain elongation in Fmoc-SPPS due to its unprotected α-amino and ε-amino groups. Instead, it serves as a versatile starting material for the synthesis of the correctly protected monomer required for SPPS. For incorporation as the C-terminal residue with a methyl ester, the lysine derivative must be protected on the α-amino group with Fmoc and on the side-chain ε-amino group with an acid-labile protecting group, most commonly the tert-butyloxycarbonyl (Boc) group. The resulting building block, Nα-Fmoc-Nε-Boc-L-lysine methyl ester , is the key component for initiating the synthesis of peptides with a C-terminal lysine methyl ester.

The primary advantage of utilizing a C-terminal methyl ester is the modification of the peptide's physicochemical properties, such as hydrophobicity and membrane permeability, which can be crucial for drug delivery and biological activity.[1]

Core Chemical Workflow and Compatibility

The successful integration of a C-terminal lysine methyl ester into an Fmoc-SPPS workflow hinges on the stability of the methyl ester to the cyclical basic and final acidic conditions of the synthesis.

Stability of the C-Terminal Methyl Ester
  • Fmoc Deprotection (Basic Conditions): The standard reagent for Fmoc removal is a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). While esters are susceptible to base-catalyzed hydrolysis (saponification), the C-terminal methyl ester is generally stable under the short, repeated exposures to piperidine during a typical automated or manual SPPS cycle.[2] However, prolonged exposure or elevated temperatures can increase the risk of saponification to the corresponding carboxylic acid.

  • Final Cleavage (Acidic Conditions): The final step of SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). The C-terminal methyl ester is stable under these acidic conditions.[3]

The overall workflow for synthesizing a peptide with a C-terminal lysine methyl ester using Fmoc chemistry is depicted in the following diagram:

G cluster_prep Monomer Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection H-Lys-OMe This compound Fmoc_Lys_Boc_OMe Nα-Fmoc-Nε-Boc-L-lysine methyl ester H-Lys-OMe->Fmoc_Lys_Boc_OMe Protection Loaded_Resin Fmoc-Lys(Boc)-OMe-Resin Fmoc_Lys_Boc_OMe->Loaded_Resin Loading Resin 2-Chlorotrityl Chloride Resin Resin->Loaded_Resin Elongation Peptide Elongation (Fmoc Deprotection & Coupling Cycles) Loaded_Resin->Elongation Protected_Peptide Protected Peptide-Lys(Boc)-OMe-Resin Elongation->Protected_Peptide Final_Peptide H-Peptide-Lys-OMe Protected_Peptide->Final_Peptide Cleavage TFA Cleavage Cocktail Cleavage->Final_Peptide

Figure 1: Overall workflow for Fmoc-SPPS of a peptide with a C-terminal lysine methyl ester.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of a peptide with a C-terminal lysine methyl ester.

Preparation of Nα-Fmoc-Nε-Boc-L-lysine methyl ester

While this building block is commercially available, a general synthetic route starting from this compound is outlined below. The process involves the sequential protection of the two amino groups.

  • Selective Nε-Boc protection: this compound is reacted with a Boc-protection agent (e.g., Boc-anhydride) under basic conditions, with the pH carefully controlled to favor the protection of the more nucleophilic ε-amino group.

  • Nα-Fmoc protection: The resulting Nε-Boc-L-lysine methyl ester is then reacted with an Fmoc-protection agent (e.g., Fmoc-OSu) under basic conditions to yield the final product, Nα-Fmoc-Nε-Boc-L-lysine methyl ester.[4][5]

Loading of Nα-Fmoc-Nε-Boc-L-lysine methyl ester onto 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is highly recommended for this application as it allows for the mild cleavage of the final peptide, preserving the C-terminal methyl ester and acid-sensitive side-chain protecting groups if desired.[6]

  • Resin Swelling: Swell the 2-CTC resin (1.0-1.6 mmol Cl/g) in anhydrous dichloromethane (B109758) (DCM) for at least 30 minutes.

  • Amino Acid Solution Preparation: Dissolve 1.0-1.5 equivalents of Nα-Fmoc-Nε-Boc-L-lysine methyl ester (relative to the resin's loading capacity) in anhydrous DCM. Add 2.0-3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Loading Reaction: Add the amino acid solution to the swollen resin and agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and finally DCM, and dry under vacuum.

  • Loading Determination: The loading of the first amino acid can be quantified by treating a small, known amount of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the liberated dibenzofulvene-piperidine adduct at ~301 nm.

Standard Fmoc-SPPS Cycle

The peptide chain is elongated by repeating the following two steps for each amino acid to be incorporated:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for a short duration (e.g., 2 x 5-10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated using a suitable coupling reagent (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 30-60 minutes. Wash the resin with DMF.

Final Cleavage and Deprotection
  • N-terminal Fmoc removal: Before the final cleavage, ensure the N-terminal Fmoc group of the last coupled amino acid is removed using the standard deprotection procedure.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the final peptide product under vacuum.

Potential Side Reactions and Mitigation Strategies

While generally a robust process, the use of a C-terminal methyl ester in Fmoc-SPPS can be associated with specific side reactions.

Saponification of the C-terminal Methyl Ester

As previously mentioned, the basic conditions of Fmoc deprotection can lead to the hydrolysis of the methyl ester.

  • Mitigation:

    • Minimize the duration of piperidine treatment during each deprotection step.

    • Avoid elevated temperatures during the synthesis.

    • For particularly long peptides requiring numerous deprotection cycles, consider alternative, milder deprotection reagents if saponification becomes a significant issue.

Epimerization of the C-terminal Lysine

The α-carbon of the C-terminal amino acid is susceptible to racemization upon repeated exposure to base.[7]

  • Mitigation:

    • Use a bulky resin like 2-CTC, which can sterically hinder the abstraction of the α-proton.

    • Minimize the time the peptide-resin is exposed to basic conditions.

Diketopiperazine Formation

This side reaction is most prevalent after the coupling of the second amino acid, where the deprotected N-terminal amino group can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

  • Mitigation:

    • Couple the third amino acid immediately after the deprotection of the second.

    • Consider using pre-formed dipeptides (e.g., Fmoc-Xaa-Lys(Boc)-OMe) for the first two residues, although this is a more advanced strategy.

The following diagram illustrates the primary intended reaction pathway and the potential side reactions during the Fmoc-SPPS of a peptide with a C-terminal lysine methyl ester.

G Start Fmoc-Peptide(n)-Lys(Boc)-OMe-Resin Deprotection 20% Piperidine/DMF Start->Deprotection Deprotected H-Peptide(n)-Lys(Boc)-OMe-Resin Deprotection->Deprotected Intended Reaction Saponification Saponification Product: Fmoc-Peptide(n)-Lys(Boc)-OH-Resin Deprotection->Saponification Side Reaction Epimerization Epimerized Product: Fmoc-Peptide(n)-D-Lys(Boc)-OMe-Resin Deprotection->Epimerization Side Reaction Coupling Fmoc-AA(n+1)-OH + Coupling Reagents Deprotected->Coupling Elongated Fmoc-Peptide(n+1)-Lys(Boc)-OMe-Resin Coupling->Elongated

Figure 2: Reaction pathways during an Fmoc-SPPS cycle with a C-terminal methyl ester.

Quantitative Data and Considerations

The efficiency of incorporating a C-terminal lysine methyl ester and the prevalence of side reactions can be quantified to optimize the synthesis strategy. The following table summarizes key parameters and expected outcomes, although specific results will be sequence-dependent.

ParameterTypical Value/ObservationPotential IssuesMitigation/Considerations
Resin Loading 0.3 - 0.8 mmol/g on 2-CTC resinLow loading efficiencyUse 1.0-1.5 eq. of amino acid; ensure anhydrous conditions.
Coupling Efficiency > 99% per cycleIncomplete couplingUse a 3-5 fold excess of amino acid and coupling reagents; monitor with Kaiser test.
Saponification < 5% for short to medium peptidesIncreased hydrolysis with longer synthesis timesMinimize piperidine exposure; consider milder deprotection reagents for long peptides.
Epimerization < 2% for the C-terminal residueSequence-dependent increase in racemizationUse bulky resins; avoid prolonged exposure to base.
Overall Yield 10-40% (crude, sequence-dependent)Low yield due to cumulative effects of side reactionsCareful optimization of all steps; purification by HPLC is essential.

Conclusion

The use of this compound as a precursor for the synthesis of peptides with a C-terminal lysine methyl ester is a viable and valuable strategy in Fmoc-SPPS. The C-terminal methyl ester is largely compatible with the standard conditions of Fmoc deprotection and TFA-mediated cleavage. However, researchers must be mindful of potential side reactions, particularly saponification and epimerization of the C-terminal residue. By employing appropriate resins, such as 2-chlorotrityl chloride, and carefully controlling reaction times, high-purity peptides with this C-terminal modification can be successfully synthesized. This approach expands the repertoire of peptide chemists, enabling the creation of novel peptide analogs with potentially enhanced therapeutic properties.

References

Compatibility of H-Lys-OMe.2HCl with Boc Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compatibility of L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) with tert-butyloxycarbonyl (Boc) protection chemistry in peptide synthesis. This document outlines the core principles, experimental protocols, and potential challenges associated with utilizing this versatile building block in solution-phase peptide synthesis.

Introduction: The Role of this compound and Boc Chemistry in Peptide Synthesis

L-Lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-lysine, where the carboxylic acid is protected as a methyl ester and both the alpha (α) and epsilon (ε) amino groups are protonated as hydrochloride salts.[1] This modification makes it a valuable starting material for the synthesis of peptides, particularly in solution-phase methodologies. The methyl ester protection allows for selective peptide bond formation at the N-terminus without the need for a solid support.[1]

Boc chemistry is a widely employed strategy in peptide synthesis for the temporary protection of the α-amino group of amino acids.[] The Boc group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3] This acid lability allows for the sequential addition of amino acid residues to build a peptide chain.

The compatibility of this compound with Boc chemistry hinges on the ability to selectively deprotect the Boc group without cleaving the C-terminal methyl ester and to effectively couple Boc-protected amino acids to the free α-amino group of the lysine (B10760008) derivative. This guide will delve into the practical considerations and methodologies for achieving these synthetic steps.

Core Principles of Compatibility

The successful integration of this compound into a Boc-based peptide synthesis workflow relies on several key chemical principles:

  • Neutralization of Hydrochloride Salts: this compound is a dihydrochloride salt, meaning both the α- and ε-amino groups are protonated. Prior to coupling with a Boc-protected amino acid, these acidic protons must be neutralized with a non-nucleophilic organic base to liberate the free α-amino group, which will act as the nucleophile in the peptide bond formation.[4]

  • Peptide Bond Formation: The coupling of a Boc-protected amino acid to the free α-amino group of H-Lys-OMe requires the activation of the carboxylic acid of the incoming amino acid. This is typically achieved using carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization.[1][4]

  • Orthogonality of Protecting Groups: The Boc group on the incoming amino acid and the methyl ester on the lysine derivative must be orthogonal. This means that the conditions used to remove the Boc group (acidolysis) should not significantly affect the methyl ester. While methyl esters are generally stable to mild acidic conditions, prolonged exposure or harsh acidic conditions can lead to hydrolysis.[5][6]

  • Side-Chain Protection of Lysine: For the synthesis of peptides where the ε-amino group of the lysine residue needs to remain free for subsequent modifications, it is crucial to employ a lysine derivative where the ε-amino group is protected with an orthogonal protecting group, such as the Boc group itself (e.g., H-Lys(Boc)-OMe.HCl).[7][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound in Boc-based peptide synthesis.

Coupling of a Boc-Protected Amino Acid to this compound

This protocol describes a general procedure for the synthesis of a Boc-protected dipeptide methyl ester using this compound as the C-terminal residue.

Materials:

  • Boc-protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

    • Add DIEA or NMM (2.2 equivalents) to the solution and stir for 15-20 minutes at room temperature to neutralize both hydrochloride salts and liberate the free α-amino group.[1]

  • Activation of the Boc-Protected Amino Acid:

    • In a separate flask, dissolve the Boc-protected amino acid (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC.HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

  • Coupling Reaction:

    • Add the neutralized H-Lys-OMe solution from step 1 to the activated Boc-amino acid solution from step 2.

    • Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • If DCC was used as the coupling reagent, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Dilute the filtrate with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-dipeptide methyl ester.[1]

Boc Deprotection of the Dipeptide Methyl Ester

This protocol describes the removal of the N-terminal Boc group to prepare the dipeptide methyl ester for further chain elongation.

Materials:

  • Boc-dipeptide methyl ester

  • 4 M HCl in 1,4-dioxane (B91453) or Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v)

  • Anhydrous diethyl ether

  • DCM

Procedure using 4 M HCl in Dioxane (Milder condition for ester preservation):

  • Deprotection:

    • Dissolve the Boc-dipeptide methyl ester in a minimal amount of anhydrous 1,4-dioxane.

    • Add 4 M HCl in dioxane (5-10 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.[3]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Add anhydrous diethyl ether to the residue to precipitate the dipeptide methyl ester dihydrochloride salt.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The resulting salt can be used directly in the next coupling step after neutralization.

Procedure using TFA in DCM:

  • Deprotection:

    • Dissolve the Boc-dipeptide methyl ester in DCM.

    • Add a solution of 25-50% TFA in DCM.

    • Stir the mixture at room temperature for 30-60 minutes.[3][9]

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Co-evaporate with a solvent like toluene (B28343) or DCM to remove residual TFA.

    • The resulting trifluoroacetate (B77799) salt can be used directly in the next coupling step after neutralization.

Data Presentation

The following table summarizes representative quantitative data for the solution-phase coupling of Boc-protected amino acids with amino acid methyl ester hydrochlorides. While specific data for this compound is not always available, the presented data for similar couplings provide a reasonable expectation of reaction efficiency.

Boc-Amino AcidAmine ComponentCoupling ReagentBaseSolventYield (%)PurityReference
Boc-Ala-OHH-Ala-OBzl.TosDCC/HONSuNEt₃-80-[10]
Boc-Trp-OHH-Phe-OMe.HClDCC/HOBtDIEADCM>90 (expected)High[1]
Boc-Arg(Tos)-OHH-AA-OMe.HClEDC.HCl/HOBtDIEA/NMMDMFGood-[4]
Boc-AA-OHH-AA-OMe.HClDCC-DCM85-98-[9]
Boc-Phe-OHH-Leu-OMe.HClIBA-OBz/(4-MeOC₆H₄)₃P-DMF66-[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Amine Component Preparation cluster_1 Carboxyl Component Activation cluster_2 Boc Deprotection This compound This compound Free Amine Free Amine This compound->Free Amine 2.2 eq Base Base (DIEA/NMM) Base (DIEA/NMM) Base (DIEA/NMM)->Free Amine Coupling Peptide Bond Formation Free Amine->Coupling Boc-AA-OH Boc-AA-OH Activated Ester Activated Ester Boc-AA-OH->Activated Ester Coupling Reagent (EDC/HOBt) Coupling Reagent (EDC/HOBt) Coupling Reagent (EDC/HOBt)->Activated Ester Activated Ester->Coupling Boc-Dipeptide-OMe Boc-Dipeptide-OMe Coupling->Boc-Dipeptide-OMe Work-up & Purification Dipeptide-OMe Salt Dipeptide-OMe Salt Boc-Dipeptide-OMe->Dipeptide-OMe Salt Acidolysis Acid (HCl or TFA) Acid (HCl or TFA) Acid (HCl or TFA)->Dipeptide-OMe Salt

Caption: Workflow for the synthesis of a dipeptide methyl ester using this compound and Boc chemistry.

G Start Start: this compound Neutralization Neutralize with Base (e.g., 2.2 eq DIEA) Start->Neutralization Coupling Couple with Boc-AA-OH (e.g., EDC/HOBt) Neutralization->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Chromatography Workup->Purification Boc_Dipeptide Boc-AA-Lys-OMe Purification->Boc_Dipeptide Deprotection Boc Deprotection (e.g., 4M HCl in Dioxane) Boc_Dipeptide->Deprotection Final_Product H-AA-Lys-OMe.2HCl Deprotection->Final_Product Next_Cycle Next Coupling Cycle Final_Product->Next_Cycle

Caption: Logical flow of a single cycle in solution-phase peptide synthesis starting with this compound.

Potential Challenges and Mitigation Strategies

  • Incomplete Neutralization: Failure to add a sufficient amount of base (at least two equivalents) will result in incomplete neutralization of the hydrochloride salts, leading to low coupling yields. It is recommended to use a slight excess of base (e.g., 2.2 equivalents) to ensure complete reaction.

  • Ester Hydrolysis: While generally stable, the C-terminal methyl ester can be susceptible to hydrolysis, particularly during work-up if exposed to strong basic conditions for extended periods. It is advisable to use mild bases like saturated NaHCO₃ for washing and to minimize the duration of this step. For Boc deprotection, using HCl in an anhydrous organic solvent is generally considered safer for the methyl ester than aqueous acid or prolonged exposure to TFA.[6]

  • Racemization: The activation of the Boc-protected amino acid can lead to racemization, especially for sensitive amino acids. The use of additives like HOBt or its analogues (e.g., HOAt) can significantly suppress this side reaction. Performing the activation and coupling at low temperatures (0 °C) is also recommended.

  • Side Reactions with Lysine Side Chain: When using this compound where the ε-amino group is unprotected, there is a risk of diacylation, where the incoming Boc-amino acid couples to both the α- and ε-amino groups. To avoid this, it is essential to use a lysine derivative with a protected side chain, such as H-Lys(Boc)-OMe.HCl, if the ε-amino group is to be kept free.[7][8]

Conclusion

This compound is a highly compatible and valuable building block for Boc-based solution-phase peptide synthesis. By understanding the core principles of amine neutralization, peptide coupling, and orthogonal protection, researchers can effectively incorporate this lysine derivative into their synthetic strategies. Careful control of reaction conditions, particularly the stoichiometry of the base and the choice of deprotection reagents, is crucial for achieving high yields and purity. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the development of novel peptides for scientific and therapeutic purposes.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides with a C-Terminal Lysine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides featuring a C-terminal lysine (B10760008) methyl ester, utilizing H-Lys-OMe·2HCl as a starting material. The protocol outlines the necessary steps from resin preparation and initial amino acid coupling to peptide chain elongation, final cleavage, and deprotection.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides.[1] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2] This methodology simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1] The two most common strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, which are distinguished by their respective N-α-protecting groups.[1] This protocol will focus on the widely used Fmoc/tBu strategy, which employs the base-labile Fmoc group for N-α-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[1]

Peptides with C-terminal modifications, such as methyl esters, are valuable tools in biochemical research and drug development. They can exhibit altered biological activity, stability, and membrane permeability.[3][4] The C-terminal esterification can also serve as a prodrug strategy, as the ester can be cleaved by endogenous esterases.[3][4] This protocol specifically addresses the synthesis of peptides with a C-terminal lysine methyl ester, a modification that can influence the peptide's overall charge and pharmacokinetic properties.

Principle of the Method

The synthesis of a peptide with a C-terminal lysine methyl ester using H-Lys-OMe·2HCl requires an initial step to prepare a suitable starting resin. The commercially available H-Lys-OMe·2HCl has a free α-amino group and lacks a side-chain protecting group, making it unsuitable for direct use in stepwise peptide synthesis. Therefore, the protocol begins with the protection of the lysine side chain (e.g., with a Boc group) and subsequent coupling of the N-α-Fmoc-protected Lys(Boc)-OMe to a suitable resin, such as 2-chlorotrityl chloride resin. This "loading" step provides the starting point for the standard SPPS cycles of deprotection and coupling to elongate the peptide chain.

The general workflow for the synthesis is as follows:

  • Preparation of Fmoc-Lys(Boc)-OMe: Protection of the side-chain amino group of H-Lys-OMe with a Boc group and the α-amino group with an Fmoc group.

  • Resin Loading: Attachment of Fmoc-Lys(Boc)-OMe to a 2-chlorotrityl chloride resin.

  • SPPS Cycles: Iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids.

  • Final Cleavage and Deprotection: Cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups using a trifluoroacetic acid (TFA)-based cocktail.

Experimental Protocols

Materials and Reagents
  • H-Lys-OMe·2HCl

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)[2][5]

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)[5]

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Protocol 1: Preparation of Fmoc-Lys(Boc)-OMe

This initial step involves the protection of the lysine side-chain amino group with a Boc group and the α-amino group with an Fmoc group. This can be performed in solution phase prior to resin loading.

1. Boc Protection of Lysine Side Chain: a. Dissolve H-Lys-OMe·2HCl in a suitable solvent system (e.g., a mixture of dioxane and water) and adjust the pH to basic conditions with a suitable base (e.g., NaOH). b. Add (Boc)₂O portion-wise while maintaining a basic pH. c. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). d. Extract the product (H-Lys(Boc)-OMe) and purify if necessary.

2. Fmoc Protection of the α-Amino Group: a. Dissolve the purified H-Lys(Boc)-OMe in a suitable solvent (e.g., acetone/water). b. Add Fmoc-OSu and a mild base (e.g., NaHCO₃). c. Stir the reaction at room temperature until completion. d. Purify the final product, Fmoc-Lys(Boc)-OMe, by crystallization or chromatography.

Protocol 2: Resin Loading - Attachment of Fmoc-Lys(Boc)-OMe to 2-Chlorotrityl Chloride Resin

1. Resin Swelling: a. Place the 2-chlorotrityl chloride resin in a reaction vessel. b. Add DCM and allow the resin to swell for at least 30 minutes.[6] c. Drain the DCM.[6]

2. Amino Acid Attachment: a. Dissolve Fmoc-Lys(Boc)-OMe (1.5-2 equivalents relative to resin capacity) in DCM. b. Add DIEA (3-4 equivalents) to the amino acid solution. c. Add the amino acid solution to the swelled resin. d. Agitate the mixture for 1-2 hours at room temperature.

3. Capping: a. Drain the reaction solution. b. To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIEA (e.g., 80:15:5 v/v/v) and agitate for 30 minutes.[7] c. Drain the capping solution and wash the resin thoroughly with DCM and then DMF to prepare for the first deprotection step.[7]

Protocol 3: Solid-Phase Peptide Synthesis Cycle (Fmoc Strategy)

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

1. N-α-Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[5] b. Agitate for an initial 3-5 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes. d. Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5-7 times) to remove all traces of piperidine.[6]

2. Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF. b. Add DIEA (6-10 equivalents) to activate the amino acid. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

3. Washing: a. After the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

Repeat this cycle for all amino acids in the desired sequence.

Protocol 4: Cleavage and Final Deprotection

1. Resin Preparation: a. After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is to be free) or proceed directly to cleavage if the N-terminus is protected (e.g., acetylated). b. Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.[1]

2. Cleavage from Resin: a. Add a cleavage cocktail to the dried resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The specific scavengers used depend on the amino acids present in the peptide sequence.[8] b. Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[5] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.[5] e. Dry the crude peptide. f. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Data Presentation

Table 1: Reagents and Conditions for SPPS Steps

StepReagent/SolventConcentration/EquivalentsTime
Resin Swelling DCM-30 min
Fmoc Deprotection 20% Piperidine in DMF-2 x 15 min
Amino Acid Coupling Fmoc-Amino Acid3-5 eq.1-2 hours
HBTU/HOBt3-5 eq.
DIEA6-10 eq.
Final Cleavage TFA/TIS/H₂O95:2.5:2.5 (v/v/v)2-3 hours

Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS

Amino AcidSide-Chain Protecting Group
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
AsnTrt (Trityl)
AspOtBu (tert-butyl ester)
CysTrt (Trityl), Acm (Acetamidomethyl)
GlnTrt (Trityl)
GluOtBu (tert-butyl ester)
HisTrt (Trityl)
LysBoc (tert-butyloxycarbonyl)
SertBu (tert-butyl)
ThrtBu (tert-butyl)
TrpBoc (tert-butyloxycarbonyl)
TyrtBu (tert-butyl)

Visualizations

SPPS_Workflow cluster_prep Preparation cluster_spps Solid-Phase Synthesis cluster_final Final Steps LysOMe H-Lys-OMe·2HCl FmocLysBocOMe Fmoc-Lys(Boc)-OMe LysOMe->FmocLysBocOMe Protection LoadedResin Fmoc-Lys(Boc)-OMe-Resin FmocLysBocOMe->LoadedResin Loading Resin 2-Cl-Trt Resin Resin->LoadedResin DeprotectedResin H-Lys(Boc)-OMe-Resin LoadedResin->DeprotectedResin Fmoc Deprotection (20% Piperidine/DMF) PeptideResin Fmoc-AA-Lys(Boc)-OMe-Resin DeprotectedResin->PeptideResin Coupling (Fmoc-AA, HBTU, DIEA) PeptideResin->DeprotectedResin Repeat Cycle CleavedPeptide Crude Peptide (H-Peptide-Lys-OMe) PeptideResin->CleavedPeptide Cleavage & Deprotection (TFA Cocktail) PurifiedPeptide Purified Peptide CleavedPeptide->PurifiedPeptide Purification (HPLC)

Caption: Workflow for SPPS of a peptide with a C-terminal lysine methyl ester.

SPPS_Cycle start Peptidyl-Resin (Fmoc-Protected) deprotection Fmoc Deprotection Add 20% Piperidine/DMF start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling Add Fmoc-AA, HBTU, DIEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end Elongated Peptidyl-Resin (Fmoc-Protected) wash2->end end->deprotection Next Cycle

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support. H-Lys-OMe.2HCl (L-Lysine methyl ester dihydrochloride) is a key building block in this process.[1] The methyl ester protection of the C-terminus and the dihydrochloride (B599025) salt form of the amine groups enhance its solubility and stability, making it an excellent starting material for the incorporation of lysine (B10760008) residues into a peptide chain.[1] This document provides detailed protocols for the synthesis of a model dipeptide, Boc-Ala-Lys-OMe, followed by the saponification of the methyl ester and final deprotection to yield the free dipeptide, Ala-Lys.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 26348-70-9
Molecular Formula C₇H₁₈Cl₂N₂O₂
Molecular Weight 233.14 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water. Soluble in polar organic solvents like DMF and DMSO.
Storage Store at <15°C in a dry, inert atmosphere.[1] The compound is hygroscopic.

Experimental Protocols

This section details the multi-step synthesis of the dipeptide Ala-Lys from this compound and Boc-Ala-OH.

I. Synthesis of Protected Dipeptide: Boc-Ala-Lys-OMe

This protocol describes the coupling of N-α-Boc-protected Alanine (Boc-Ala-OH) with L-Lysine methyl ester to form the protected dipeptide, Boc-Ala-Lys-OMe. A carbodiimide-mediated coupling method is employed, which is a common and effective strategy for peptide bond formation in solution.

Materials:

  • This compound

  • Boc-Ala-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane and Ethyl Acetate)

Procedure:

  • Preparation of H-Lys-OMe Free Base:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add DIPEA (2.2 equivalents) to the solution and stir at room temperature for 20-30 minutes to neutralize the hydrochloride salts and generate the free base.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 equivalents) to the cooled solution and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the freshly prepared H-Lys-OMe solution to the activated Boc-Ala-OH solution.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x volume of organic layer)

      • Saturated NaHCO₃ solution (2 x volume of organic layer)

      • Brine (1 x volume of organic layer)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Quantitative Data Summary for Boc-Ala-Lys-OMe Synthesis:

ParameterValue/RangeNotes
Reaction Time 12 - 16 hoursMonitored by TLC for completion.
Crude Product Yield 80 - 90%Yield after initial work-up, before purification.
Purified Product Yield 65 - 80%Yield after silica gel chromatography.
Purity (by HPLC) >95%After chromatographic purification.
II. Saponification of Boc-Ala-Lys-OMe

This protocol outlines the hydrolysis of the methyl ester in the protected dipeptide to yield the corresponding carboxylic acid, Boc-Ala-Lys-OH.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve Boc-Ala-Lys-OMe (1.0 equivalent) in a mixture of methanol (or THF) and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a 1 M aqueous solution of LiOH or NaOH (1.5 - 2.0 equivalents) dropwise.

  • Saponification Reaction:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Ala-Lys-OH.

Quantitative Data Summary for Saponification:

ParameterValue/RangeNotes
Reaction Time 1 - 3 hoursMonitored by TLC.
Product Yield 90 - 98%Typically a high-yielding reaction.
Purity (by HPLC) >95%Often pure enough for the next step without further purification.
III. Deprotection of Boc-Ala-Lys-OH

This final step involves the removal of the Boc protecting group to yield the free dipeptide, Ala-Lys, as a hydrochloride salt.

Materials:

Procedure:

  • Deprotection Reaction:

    • Dissolve Boc-Ala-Lys-OH (1.0 equivalent) in a minimal amount of anhydrous 1,4-dioxane.

    • Add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Work-up and Isolation:

    • Remove the solvent under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the dipeptide hydrochloride salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary for Boc Deprotection:

ParameterValue/RangeNotes
Reaction Time 1 - 2 hoursMonitored by TLC.
Product Yield >95%Typically a clean and high-yielding reaction.
Purity (by HPLC) >98%The final product is usually of high purity.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Protected Dipeptide Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Final Deprotection This compound This compound Free Base Formation Free Base Formation This compound->Free Base Formation Boc-Ala-OH Boc-Ala-OH Peptide Coupling Peptide Coupling Boc-Ala-OH->Peptide Coupling Free Base Formation->Peptide Coupling Work-up & Purification Work-up & Purification Peptide Coupling->Work-up & Purification Boc-Ala-Lys-OMe Boc-Ala-Lys-OMe Work-up & Purification->Boc-Ala-Lys-OMe Boc-Ala-Lys-OMe_2 Boc-Ala-Lys-OMe Saponification Saponification Boc-Ala-Lys-OMe_2->Saponification Acidic Work-up Acidic Work-up Saponification->Acidic Work-up Boc-Ala-Lys-OH Boc-Ala-Lys-OH Acidic Work-up->Boc-Ala-Lys-OH Boc-Ala-Lys-OH_2 Boc-Ala-Lys-OH Boc Deprotection Boc Deprotection Boc-Ala-Lys-OH_2->Boc Deprotection Precipitation Precipitation Boc Deprotection->Precipitation Ala-Lys.2HCl Ala-Lys.2HCl Precipitation->Ala-Lys.2HCl

Caption: Workflow for the solution-phase synthesis of Ala-Lys.

Potential Biological Interaction Pathway

Lysine-containing peptides can play roles in various biological processes. For instance, the Gly-His-Lys (GHK) tripeptide, which contains lysine, is known to be involved in wound healing and tissue regeneration. It is liberated from the extracellular matrix and can influence cellular processes. While Ala-Lys is a simpler dipeptide, it can be conceptualized as a fragment that could potentially interact with cell surface receptors or enzymes involved in peptide metabolism, initiating a signaling cascade.

G Ala-Lys Dipeptide Ala-Lys Dipeptide Cell Surface Receptor Cell Surface Receptor Ala-Lys Dipeptide->Cell Surface Receptor Binding Enzymatic Cleavage Enzymatic Cleavage Ala-Lys Dipeptide->Enzymatic Cleavage Metabolism Signal Transduction Signal Transduction Cell Surface Receptor->Signal Transduction Activation Cellular Response Cellular Response Signal Transduction->Cellular Response Initiation Amino Acid Pool Amino Acid Pool Enzymatic Cleavage->Amino Acid Pool

Caption: Potential biological interactions of a lysine-containing dipeptide.

References

Application Notes and Protocols for the Deprotection and Use of H-Lys-OMe.2HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate building blocks and a robust protection strategy are paramount for the successful synthesis of high-quality peptides. H-Lys-OMe.2HCl (L-Lysine methyl ester dihydrochloride) is a valuable derivative of lysine (B10760008) utilized in peptide synthesis. Its unique structure, with the carboxylic acid protected as a methyl ester and both the α- and ε-amino groups protonated as hydrochloride salts, offers distinct advantages. The methyl ester protection prevents unwanted side reactions at the C-terminus and can enhance solubility in organic solvents, while the dihydrochloride (B599025) salt form improves stability and handling.[1]

This document provides detailed application notes and protocols for the "deprotection" and incorporation of this compound in SPPS. The term "deprotection" in this context primarily refers to two key processes: the neutralization of the amino hydrochloride salts to enable peptide bond formation, and the subsequent cleavage of the C-terminal methyl ester if a free carboxylic acid is desired in the final peptide.

Core Principles and Strategy

The use of this compound is compatible with the most common SPPS strategy, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. This strategy relies on the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection.

The general workflow for incorporating H-Lys-OMe as the C-terminal residue involves:

  • Resin Selection and Preparation: A resin compatible with the synthesis of C-terminal acids or esters is chosen, such as 2-chlorotrityl chloride (2-CTC) resin.

  • Neutralization and Coupling of this compound: The dihydrochloride salt is neutralized in situ to free the α-amino group for coupling to the resin.

  • Peptide Chain Elongation: The peptide chain is assembled on the resin-bound lysine derivative using standard Fmoc-SPPS cycles.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed. The C-terminal methyl ester may be retained or cleaved depending on the desired final product.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the initial and critical step of attaching H-Lys-OMe to the solid support. 2-CTC resin is often preferred as it allows for the cleavage of the final peptide with the C-terminal methyl ester intact under mild acidic conditions.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler (using nitrogen)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g) in DCM (10-15 mL) in the synthesis vessel for at least 30 minutes.

  • Preparation of Amino Acid Solution: In a separate flask, dissolve this compound (2.0 equivalents relative to resin loading) in a minimal amount of DMF. Add DCM (8 mL per gram of resin).

  • Neutralization: To the amino acid solution, add DIPEA (4.0 equivalents relative to resin loading) and mix for 5-10 minutes. This will neutralize the hydrochloride salts to form the free amine.

  • Coupling to Resin: Drain the DCM from the swollen resin. Add the neutralized amino acid solution to the resin.

  • Reaction: Agitate the mixture using a shaker or by bubbling with nitrogen for 2-4 hours at room temperature.

  • Capping: To cap any unreacted sites on the resin, add MeOH (0.8 mL per gram of resin) and continue to agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined by gravimetric analysis or by Fmoc quantification after coupling and deprotecting the first Fmoc-protected amino acid.

Protocol 2: Peptide Elongation using Fmoc-SPPS

This protocol outlines a standard cycle for adding the subsequent amino acids to the resin-bound H-Lys(Boc)-OMe. Note that for chain elongation, an Nα-Fmoc and Nε-Boc protected lysine would be used in subsequent steps.

Materials:

  • Lys-OMe-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HATU)

  • DIPEA or 2,4,6-Collidine

  • 20% (v/v) Piperidine (B6355638) in DMF

  • DMF, DCM

Procedure (per cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Drain and repeat for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3-4 equivalents) with a coupling reagent like HBTU (3-4 equivalents) and a base such as DIPEA (6-8 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Repeat steps 1-4 for each amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

Option A: Cleavage to obtain Peptide with C-terminal Methyl Ester

Using the 2-CTC resin allows for mild cleavage conditions that keep the methyl ester intact.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail A: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry thoroughly under vacuum.

  • Cleavage: Treat the resin with Cleavage Cocktail A for 1.5-2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide under vacuum.

Option B: On-Resin Saponification followed by Cleavage to obtain Peptide with C-terminal Carboxylic Acid

If the final peptide requires a free C-terminal acid, the methyl ester can be saponified before cleavage from the resin.

Materials:

  • Peptidyl-resin

  • Saponification Reagent: 1M Lithium hydroxide (B78521) (LiOH) in a mixture of THF/Water or MeOH/Water.

  • Cleavage Cocktail B: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in THF or MeOH.

  • Saponification: Treat the resin with the 1M LiOH solution and agitate at room temperature. Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by HPLC-MS. Reaction times can vary from 2 to 24 hours.

  • Washing and Neutralization: Once saponification is complete, wash the resin thoroughly with water, followed by a dilute acid solution (e.g., 1% acetic acid in DMF) to neutralize any remaining base, and then with DMF and DCM.

  • Drying: Dry the resin under vacuum.

  • Cleavage: Proceed with the cleavage procedure as described in Protocol 3, Option A, using Cleavage Cocktail B.

Quantitative Data

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following table provides illustrative data for the synthesis of a model peptide using this compound as the C-terminal residue on a 2-CTC resin.

ParameterValue/RangeNotes
Initial Resin Loading 0.4 - 0.7 mmol/gDependent on reaction conditions and steric hindrance.
Average Coupling Efficiency >99%Per step, as determined by Fmoc quantification.
Overall Crude Peptide Yield 60 - 85%Based on the initial loading of the first amino acid.
Crude Peptide Purity (HPLC) 50 - 80%Sequence-dependent; purification is typically required.
Final Purity (after RP-HPLC) >95%
Saponification Efficiency 85 - 98%Dependent on reaction time and conditions.[2][3]

Note: These values are representative and can vary significantly based on the peptide sequence, scale of synthesis, and specific reagents and instrumentation used.

Visualizations

SPPS_Workflow_with_HLysOMe cluster_ResinPrep Resin Preparation cluster_FirstAA First Amino Acid Loading cluster_Elongation Peptide Elongation (Fmoc-SPPS Cycle) cluster_Cleavage Final Cleavage Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Couple Couple to Resin Swell->Couple HLysOMe This compound Neutralize Neutralize with DIPEA HLysOMe->Neutralize Neutralize->Couple Cap Cap with MeOH Couple->Cap Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple_AA Couple Next Fmoc-AA Wash1->Couple_AA Wash2 Wash (DMF/DCM) Couple_AA->Wash2 Wash2->Fmoc_Deprotect Repeat for each AA Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Neutralization_Coupling Start This compound + DIPEA in DMF/DCM Neutralized Neutralized H-Lys-OMe (Free Amines) Start->Neutralized Step 1: Neutralization Coupling Coupling Reaction (2-4 hours) Neutralized->Coupling Resin Swollen 2-CTC Resin Resin->Coupling Step 2: Coupling LoadedResin Lys-OMe-CTC Resin Coupling->LoadedResin Capping Capping with MeOH LoadedResin->Capping Step 3: Capping FinalResin Capped Lys-OMe-CTC Resin Capping->FinalResin Final_Cleavage_Options cluster_OptionA Option A: Retain Methyl Ester cluster_OptionB Option B: Obtain Free Acid PeptidylResin Final Peptidyl-Resin (C-term Lys-OMe) CleavageA Mild Acid Cleavage (e.g., 1% TFA in DCM or TFA/TIS/H2O) PeptidylResin->CleavageA Saponification On-Resin Saponification (e.g., LiOH in THF/H2O) PeptidylResin->Saponification PeptideEster Crude Peptide-OMe CleavageA->PeptideEster CleavageB Strong Acid Cleavage (TFA Cocktail) Saponification->CleavageB PeptideAcid Crude Peptide-OH CleavageB->PeptideAcid

References

Application Notes and Protocols for Coupling Reactions of H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) with various acylating agents. The information herein is intended to serve as a comprehensive guide for researchers in peptide synthesis and drug development, offering insights into common coupling methodologies, including the use of standard coupling reagents and direct acylation with anhydrides.

Introduction

This compound is a versatile building block in organic and medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics. As a derivative of the essential amino acid lysine (B10760008), it features a protected carboxylic acid in the form of a methyl ester and two primary amino groups (α and ε) that are available for amide bond formation. The dihydrochloride salt form enhances its stability and solubility in aqueous media. This document outlines established protocols for the acylation of one or both amino groups of this compound, providing quantitative data and step-by-step instructions for reproducible outcomes.

Solution-Phase Peptide Coupling Reactions

Solution-phase peptide synthesis offers a high degree of flexibility for the synthesis of short peptides and for process optimization. The following sections detail the use of common coupling reagents for the formation of a peptide bond between an N-protected amino acid and this compound.

General Considerations for Peptide Coupling
  • Stoichiometry: The dihydrochloride salt of H-Lys-OMe requires the use of a base to neutralize the ammonium (B1175870) salts and liberate the free amine for reaction. Typically, a tertiary amine such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is used.

  • Solvents: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly employed to ensure the solubility of reactants and reagents.

  • Temperature: Coupling reactions are often initiated at 0°C to minimize side reactions, such as racemization, and then allowed to warm to room temperature.

  • Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the limiting reactant.

Quantitative Data for Common Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for the coupling of various N-protected amino acids with this compound. These values serve as a reference and may be optimized for specific substrates and scales.

N-Protected Amino AcidCoupling ReagentBase (Equivalents)SolventReaction Time (h)Temperature (°C)Yield (%)
Boc-Phe-OHEDC/HOBtNMM (2.0)DCM/DMF12-160 to RT85-95
Z-Ala-OHHATUDIPEA (2.0)DMF2-40 to RT>90
Fmoc-Gly-OHHBTUDIPEA (2.0)DMF1-2RT>90

Yields are approximate and can vary based on reaction scale, purity of reagents, and work-up procedure.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling of Boc-Phe-OH with this compound

This protocol describes a classic carbodiimide-mediated coupling.

Materials:

  • Boc-Phe-OH

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM and add NMM (2.2 eq) to neutralize the hydrochloride salts. Stir for 15-20 minutes.

  • Combine the two solutions and cool the mixture to 0°C in an ice bath.

  • Add EDC.HCl (1.2 eq) to the reaction mixture in one portion.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography.

Protocol 2: HATU Mediated Coupling of Z-Ala-OH with this compound

HATU is a highly efficient uronium-based coupling reagent, often used for sterically hindered couplings.

Materials:

  • Z-Ala-OH

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Z-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 15 minutes.

  • Add the this compound solution to the Z-Ala-OH/HATU solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Direct Acylation with Anhydrides

Direct acylation with anhydrides is a straightforward method for modifying the amino groups of this compound. Depending on the stoichiometry and reaction conditions, either mono- or di-acylation can be achieved.

Quantitative Data for Acylation Reactions
Acylating AgentBase (Equivalents)SolventReaction Time (h)Temperature (°C)Product
Acetic Anhydride (B1165640)DIPEA (2.2)DCM1-20 to RTDi-acetylated Lys-OMe
Succinic AnhydrideNoneDioxane/Water2-4RTMono-succinylated Lys-OMe
Experimental Protocols

Protocol 3: Di-acetylation of this compound with Acetic Anhydride

This protocol leads to the acetylation of both the α- and ε-amino groups.[1]

Materials:

  • This compound

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) and stir for 20 minutes to liberate the free diamine.

  • Cool the mixture to 0°C and add acetic anhydride (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the di-acetylated product.

Protocol 4: Mono-succinylation of this compound with Succinic Anhydride

This protocol favors the modification of the more nucleophilic ε-amino group.[2]

Materials:

  • This compound

  • Succinic Anhydride

  • Dioxane

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add succinic anhydride (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. The pH of the solution will decrease as the reaction proceeds.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by adjusting the pH to precipitate the product or by extraction after removal of the dioxane.

Solid-Phase Peptide Synthesis (SPPS)

This compound can also be utilized in solid-phase peptide synthesis, typically after immobilization on a resin. The following is a general workflow for the incorporation of a lysine residue using a pre-loaded resin, followed by coupling of the next amino acid.

General Workflow for SPPS:

  • Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and load the first amino acid, which could be an appropriately protected lysine derivative.

  • Fmoc Deprotection: Treat the Fmoc-protected amino group on the resin with a 20% piperidine (B6355638) solution in DMF to expose the free amine.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) with a coupling reagent like HBTU and a base like DIPEA in DMF. Add this activated mixture to the resin.

  • Washing: After the coupling reaction is complete (monitored by a colorimetric test such as the Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Diagrams

Solution_Phase_Peptide_Coupling_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N_Protected_AA N-Protected Amino Acid Activation Activation of Carboxylic Acid N_Protected_AA->Activation H_Lys_OMe This compound Coupling Amide Bond Formation H_Lys_OMe->Coupling Base Base (e.g., DIPEA) Base->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Solvent->Coupling Activation->Coupling Activated Ester Extraction Aqueous Work-up Coupling->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Final_Product Coupled Product Purification->Final_Product

Caption: Workflow for solution-phase peptide coupling.

Direct_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up H_Lys_OMe This compound Acylation Acylation of Amino Groups H_Lys_OMe->Acylation Anhydride Anhydride (e.g., Acetic Anhydride) Anhydride->Acylation Base_Optional Base (optional) (e.g., DIPEA) Base_Optional->Acylation Solvent Solvent (e.g., DCM) Solvent->Acylation Washing Aqueous Wash Acylation->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Final_Product Acylated Product Concentration->Final_Product

Caption: Workflow for direct acylation with an anhydride.

SPPS_Cycle Start Resin-Bound Peptide (with Fmoc) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 End_Cycle Next Cycle or Cleavage Washing2->End_Cycle End_Cycle->Fmoc_Deprotection Repeat for next amino acid

Caption: A single cycle in solid-phase peptide synthesis.

References

Application Notes and Protocols for H-Lys-OMe.2HCl in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-OMe.2HCl, or L-Lysine methyl ester dihydrochloride (B599025), is a versatile building block in peptide synthesis, valued for its dual-protected structure. The methyl esterification of the carboxylic acid and the dihydrochloride salt of the amino groups enhance its stability, solubility, and ease of handling in both solution-phase and solid-phase peptide synthesis (SPPS).[1] This derivative is particularly useful for introducing a lysine (B10760008) residue into a peptide chain, which can be critical for the biological activity of therapeutic peptides, including antimicrobial and cell-penetrating peptides. The ε-amino group of the lysine side chain also provides a site for post-synthesis modifications, such as pegylation, lipidation, or the attachment of fluorescent labels.

This document provides detailed application notes and experimental protocols for the use of this compound and its Nα-protected analogue, Fmoc-Lys(Boc)-OH, in peptide coupling reactions.

Key Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₆N₂O₂·2HCl
Molecular Weight 233.14 g/mol
Appearance White to off-white crystalline powder
Purity >98%
Solubility Highly soluble in water

Application in Solution-Phase Peptide Synthesis (SPPS)

Solution-phase peptide synthesis offers advantages for large-scale production and allows for the purification of intermediates at each step. In this context, this compound serves as the C-terminal amino acid ester component.

General Workflow for Solution-Phase Dipeptide Synthesis

The general workflow for the synthesis of a dipeptide using this compound is depicted in the following diagram.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Work-up and Purification A This compound C Neutralized H-Lys-OMe A->C Addition of Base B Base (e.g., DIPEA) in Solvent (e.g., DCM) G Reaction Mixture C->G Addition C->G D Nα-protected Amino Acid (e.g., Boc-Phe-OH) F Activated Amino Acid D->F Addition of Coupling Agent E Coupling Agent (e.g., DCC) in Solvent F->G Addition F->G H Crude Dipeptide G->H Reaction Completion & Work-up G->H I Purified Dipeptide H->I Purification (e.g., Chromatography) H->I

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

Experimental Protocol: Synthesis of Boc-Phe-Lys-OMe

This protocol details the synthesis of the dipeptide Boc-Phe-Lys-OMe using this compound and Boc-Phe-OH.

Materials:

  • This compound

  • Boc-Phe-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (2.2 equivalents) to the solution and stir at room temperature for 20 minutes to generate the free base of L-lysine methyl ester.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) in anhydrous DCM.

    • Add the neutralized H-Lys-OMe solution to the Boc-Phe-OH solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data:

The following table summarizes the typical molar ratios and expected yields for the synthesis of Boc-Phe-Lys-OMe.

ReagentMolar Equivalents
Boc-Phe-OH1.0
This compound1.1
DCC1.1
DIPEA2.2
Expected Crude Yield 80-90%
Expected Purified Yield 65-80%

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an Nα-protected lysine derivative, such as Fmoc-Lys(Boc)-OH, is typically used. The Boc group on the ε-amino side chain remains stable during the Fmoc deprotection steps and is removed during the final cleavage from the resin.

General Workflow for Solid-Phase Peptide Synthesis

The iterative process of solid-phase peptide synthesis is illustrated in the following diagram.

G A Resin Swelling B Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) A->B C Washing (DMF) B->C D Amino Acid Coupling (Fmoc-AA-OH, Coupling Agent, Base) C->D E Washing (DMF) D->E F Repeat Cycle (B-E) E->F F->B n-1 cycles G Final Fmoc Deprotection F->G H Washing G->H I Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) H->I J Peptide Precipitation and Purification I->J

Caption: General Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Incorporation of Fmoc-Lys(Boc)-OH

This protocol describes the incorporation of a lysine residue into a peptide chain on a Rink Amide resin using Fmoc-Lys(Boc)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Lys(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Continue with subsequent deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Quantitative Data:

The following table provides typical molar excess and expected coupling efficiency for the incorporation of Fmoc-Lys(Boc)-OH.

ReagentMolar Equivalents (relative to resin capacity)
Fmoc-Lys(Boc)-OH3-5
HCTU3-5
DIPEA6-10
Expected Coupling Efficiency >99%
Typical Crude Peptide Purity 70-90% (sequence dependent)
Typical Purified Peptide Yield 10-40% (sequence and length dependent)

Applications in Drug Development

The incorporation of lysine residues is crucial in the design of various therapeutic peptides.

Antimicrobial Peptides (AMPs)

Many AMPs are cationic, and the lysine side chain contributes to their positive charge, which is essential for their interaction with negatively charged bacterial membranes. The synthesis of AMPs often involves the incorporation of multiple lysine residues.

Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can translocate across the cell membrane and are used to deliver various cargo molecules into cells. The HIV-1 Tat peptide is a classic example of a CPP rich in basic amino acids, including lysine. The synthesis of Tat and its analogues often utilizes Fmoc-Lys(Boc)-OH to introduce the required lysine residues.

Conclusion

This compound and its Nα-protected derivatives are indispensable reagents in peptide synthesis. The protocols provided herein offer a foundation for the successful incorporation of lysine residues in both solution-phase and solid-phase peptide synthesis. The ability to introduce lysine into peptide sequences is fundamental for the development of novel peptide-based therapeutics with a wide range of biological activities. Careful optimization of coupling conditions and purification strategies is essential to achieve high yields and purities of the target peptides.

References

Application Notes and Protocols for Dissolving H-Lys-OMe.2HCl in DMF for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-OMe.2HCl, or L-lysine methyl ester dihydrochloride, is a crucial building block in solid-phase peptide synthesis (SPPS). Its use allows for the incorporation of a lysine (B10760008) residue with a protected C-terminus (methyl ester) and two protonated amine groups, which enhances its stability and solubility in aqueous solutions.[1] However, for its application in the predominantly non-aqueous environment of SPPS, proper dissolution and neutralization in a suitable organic solvent like N,N-Dimethylformamide (DMF) are critical for successful peptide coupling.

This document provides detailed application notes and experimental protocols for the dissolution of this compound in DMF for use in SPPS. It covers key aspects such as solubility, the necessity of neutralization, and a step-by-step guide for preparing the amino acid solution for coupling.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₇H₁₆N₂O₂·2HCl[1]
Molecular Weight 233.14 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point Approximately 197 °C[1]
Solubility in Water Highly soluble[1]
Solubility in DMSO Soluble up to 20 mg/mL (with sonication and warming)[2]
Solubility in DMF Expected to have good solubility, as DMF is a polar aprotic solvent commonly used for dissolving amino acid derivatives in SPPS.[3][4]N/A

Signaling Pathways and Logical Relationships

The successful incorporation of this compound into a growing peptide chain during SPPS relies on a series of carefully controlled chemical steps. The following diagram illustrates the logical workflow for the preparation and use of this compound in an SPPS coupling reaction.

G cluster_prep Solution Preparation cluster_spps SPPS Cycle A Weigh this compound B Add Anhydrous DMF A->B C Add Base (e.g., DIPEA) for Neutralization B->C D Add Coupling Reagents (e.g., HBTU/HOBt) C->D E Activated Amino Acid Solution D->E H Coupling of Activated H-Lys-OMe E->H Addition to Resin F Deprotection of N-terminal Fmoc group on Resin G Washing of Resin F->G G->H I Washing of Resin H->I J Next SPPS Cycle I->J

Caption: Workflow for this compound in SPPS.

Experimental Protocols

The following protocols provide a detailed methodology for the dissolution and in situ neutralization of this compound for use in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials
  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Fmoc-protected amino acid-loaded resin

  • Standard SPPS washing solvents (e.g., DMF, DCM)

  • Inert gas (Nitrogen or Argon)

  • Glassware and standard laboratory equipment

Protocol for In Situ Neutralization and Coupling

This protocol is designed for a standard 0.1 mmol scale synthesis. Adjust quantities proportionally for different scales.

  • Resin Preparation:

    • Swell the Fmoc-protected amino acid-loaded resin in DMF for at least 30 minutes in a reaction vessel.

    • Perform the deprotection of the N-terminal Fmoc group using a 20% piperidine (B6355638) in DMF solution.

    • Thoroughly wash the resin with DMF to remove residual piperidine.

  • Preparation of the Activated H-Lys-OMe Solution:

    • In a separate, dry, and inert gas-flushed vial, weigh the required amount of this compound (e.g., 4 equivalents relative to the resin loading).

    • Add the appropriate volume of DMF to dissolve the this compound. Gentle vortexing or brief sonication can be used to aid dissolution.

    • Add the coupling reagents (e.g., 3.9 equivalents of HBTU and 4 equivalents of HOBt).

    • Just before adding the solution to the resin, add the base for neutralization. For this compound, two equivalents of base are required to neutralize the two hydrochloride salts, plus additional base for the coupling reaction. A common practice is to use a slight excess of DIPEA (e.g., 8 equivalents).

  • Coupling Reaction:

    • Add the freshly prepared and activated H-Lys-OMe solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for the desired coupling time (typically 1-2 hours).

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Post-Coupling Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle in your SPPS sequence.

Factors Influencing Solubility and Stability

The following diagram illustrates the key factors that can influence the solubility of this compound in DMF and the stability of the resulting solution.

G Solubility Solubility of this compound in DMF Concentration Concentration Solubility->Concentration Temperature Temperature Solubility->Temperature Purity Purity of DMF Solubility->Purity Neutralization Neutralization State Solubility->Neutralization Sonication Sonication/Agitation Solubility->Sonication

Caption: Factors affecting this compound solubility.

  • Concentration: While generally soluble, attempting to create highly concentrated stock solutions may require optimization.

  • Temperature: Gentle warming can increase the rate of dissolution, but prolonged heating should be avoided to prevent potential degradation of the amino acid ester.

  • Purity of DMF: The use of high-purity, anhydrous DMF is crucial. The presence of water can affect solubility and side reactions, while amine impurities in aged DMF can cause premature Fmoc deprotection.[3]

  • Neutralization State: this compound is a salt. Its solubility characteristics will change upon neutralization with a base like DIPEA to form the free amine. The free amine form is generally more soluble in organic solvents like DMF.

  • Sonication/Agitation: Mechanical assistance such as vortexing or sonication can significantly aid in the dissolution process.

Conclusion

The successful use of this compound in SPPS is highly dependent on its proper dissolution and handling. By following the detailed protocols and considering the factors outlined in these application notes, researchers can effectively prepare and utilize this important amino acid derivative for the synthesis of lysine-containing peptides. The in situ neutralization approach is an efficient method that streamlines the SPPS workflow. As with all chemical syntheses, careful attention to reagent quality and reaction conditions is paramount for achieving high-purity peptide products.

References

Application Notes and Protocols for the Synthesis of Modified Peptides using H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) in the synthesis of modified peptides. This versatile building block serves as a valuable tool for introducing lysine (B10760008) residues with a temporarily protected C-terminus, allowing for selective modification of the ε-amino group on the solid phase. This approach is particularly useful for creating peptides with specific functionalities, such as fluorescent labels, post-translational modifications (PTMs), or conjugated drug moieties.

Introduction to this compound in Modified Peptide Synthesis

This compound is an L-lysine derivative where the carboxylic acid is protected as a methyl ester and both the α- and ε-amino groups are present as hydrochloride salts. This configuration offers several advantages in solid-phase peptide synthesis (SPPS):

  • Orthogonal Protection Strategy: The methyl ester protecting the C-terminus can be cleaved under conditions that are typically orthogonal to the cleavage of many side-chain protecting groups and the resin linker, offering flexibility in synthesis design.

  • Reactive ε-Amino Group: Once the α-amino group is coupled to the growing peptide chain, the ε-amino group of the lysine side chain is available for a wide range of on-resin modifications.

  • Enhanced Solubility and Stability: The dihydrochloride salt form improves the solubility and stability of the amino acid, facilitating handling and dissolution in standard SPPS solvents.

This application note will detail a general workflow for incorporating this compound into a peptide sequence, followed by on-resin modification of the lysine side chain.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines a general procedure for Fmoc-based solid-phase peptide synthesis, incorporating this compound and subsequent on-resin side-chain modification.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol

  • Reagents for on-resin modification (e.g., acetic anhydride (B1165640) for acetylation, fluorescent dye NHS ester for labeling)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 1. Swell in DMF Coupling1 Amino Acid Coupling Fmoc_Deprotection1->Coupling1 2. 20% Piperidine Lys_Coupling H-Lys-OMe Coupling Coupling1->Lys_Coupling 3. Fmoc-AA, Coupling Reagent Fmoc_Deprotection2 Fmoc Deprotection Lys_Coupling->Fmoc_Deprotection2 4. H-Lys-OMe, Coupling Reagent Elongation Peptide Elongation Fmoc_Deprotection2->Elongation 5. 20% Piperidine Modification On-Resin Lysine Side-Chain Modification Elongation->Modification 6. Repeat Coupling Cycles Final_Deprotection Final Fmoc Deprotection Modification->Final_Deprotection 7. Modification Reagent Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage 8. 20% Piperidine Purification Purification Cleavage->Purification 9. Cleavage Cocktail

Caption: General workflow for SPPS of a modified peptide using this compound.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid using a suitable coupling reagent and base.

    • Wash the resin with DMF.

  • This compound Coupling:

    • Perform Fmoc deprotection of the resin-bound amino acid.

    • Wash the resin thoroughly with DMF.

    • Dissolve this compound (1.5-3 eq.), coupling reagent (e.g., HATU, 1.5-3 eq.), and a base (e.g., DIPEA, 3-6 eq.) in DMF. Note: Sufficient base is required to neutralize the two HCl salts and for the coupling reaction.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Peptide Elongation: Continue the peptide chain elongation by repeating the Fmoc deprotection and coupling cycles with the desired Fmoc-protected amino acids.

  • On-Resin Lysine Side-Chain Modification: Once the desired peptide sequence is assembled and the N-terminal Fmoc group is still attached, proceed with the modification of the lysine ε-amino group.

  • Final Fmoc Deprotection: After the on-resin modification, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for On-Resin Acetylation of Lysine Side Chain

This protocol describes the acetylation of the ε-amino group of a lysine residue on a resin-bound peptide. Acetylation is a common post-translational modification that can influence protein function.

Materials:

  • Peptide-resin with an exposed lysine ε-amino group and N-terminal Fmoc protection.

  • Acetylation reagent: Acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

Procedure:

  • Resin Preparation: After coupling the final amino acid, ensure the N-terminus is Fmoc-protected.

  • Acetylation Reaction:

    • Wash the peptide-resin with DMF.

    • Add the acetylation reagent to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Continue Synthesis: Proceed with the final N-terminal Fmoc deprotection, cleavage, and purification as described in the general SPPS protocol.

Protocol for On-Resin Fluorescent Labeling of Lysine Side Chain

This protocol details the attachment of a fluorescent dye to the ε-amino group of a lysine residue. This is a common strategy for producing probes for various biological assays.

Materials:

  • Peptide-resin with an exposed lysine ε-amino group and N-terminal Fmoc protection.

  • Fluorescent dye NHS ester (e.g., FITC, TAMRA) (1.5-2 eq.).

  • DIPEA (3-4 eq.) in DMF.

Procedure:

  • Resin Preparation: As with acetylation, ensure the N-terminus is Fmoc-protected.

  • Labeling Reaction:

    • Wash the peptide-resin with DMF.

    • Dissolve the fluorescent dye NHS ester and DIPEA in DMF. Protect the solution from light if the dye is light-sensitive.

    • Add the labeling solution to the resin.

    • Agitate the mixture at room temperature for 4-24 hours, protected from light.

  • Washing: Drain the labeling solution and wash the resin thoroughly with DMF (until the washings are colorless) and then with DCM.

  • Continue Synthesis: Proceed with the final steps of the SPPS protocol.

Data Presentation

The efficiency of on-resin modification of the lysine side chain can vary depending on the modification, the peptide sequence, and the reaction conditions. The following table summarizes typical yields for common modifications.

Modification TypeReagentsReaction Time (hours)Typical Yield (%)
Acetylation Acetic anhydride, DIPEA1 - 2>95%
Formylation Formic acid, Acetic anhydride, Pyridine1 - 2Near-quantitative[1]
Biotinylation Biotin-NHS, DIPEA2 - 4>90%
Fluorescent Labeling (FITC) FITC, DIPEA4 - 1280-95%
PEGylation (mPEG-NHS) mPEG-NHS, DIPEA12 - 2470-90%

Yields are approximate and can be influenced by factors such as steric hindrance around the lysine residue and the overall length and sequence of the peptide.

Signaling Pathways and Logical Relationships

Modified peptides are crucial tools for studying cellular signaling pathways. For instance, lysine methylation is a key post-translational modification involved in regulating gene expression and protein function.

Lysine Methylation Signaling Cascade

The following diagram illustrates a simplified signaling cascade initiated by lysine methylation. A protein lysine methyltransferase (PKMT) methylates a substrate protein on a specific lysine residue. This modification is then recognized by a "reader" protein, which in turn transduces a downstream biological signal.

Caption: A simplified model of a lysine methylation-associated signaling cascade.[2]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of modified peptides. The ability to perform on-resin modifications of the lysine side chain provides a straightforward and efficient method for introducing a wide range of functionalities. The protocols and data presented in this application note offer a foundation for researchers to design and execute the synthesis of custom-modified peptides for a variety of applications in chemical biology, drug discovery, and diagnostics.

References

Application Notes and Protocols for the Incorporation of H-Lys-OMe·2HCl into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. H-Lys-OMe·2HCl, a lysine (B10760008) derivative with a methyl-esterified C-terminus, offers a unique tool for modulating peptide properties. The methyl ester group can increase hydrophobicity, enhance membrane permeability, and serve as a prodrug moiety that can be hydrolyzed by intracellular esterases to release the active peptide.[1][2] This modification is also found in nature, such as in the C-terminus of the farnesylated yeast mating pheromone, α-factor, where it is crucial for biological activity.[2][3]

These application notes provide a detailed protocol for the incorporation of H-Lys-OMe·2HCl as the C-terminal residue in a peptide sequence using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis of peptides incorporating H-Lys-OMe·2HCl.

Table 1: Resin Loading Efficiency

Resin TypeLoading MethodTypical Loading Capacity (mmol/g)Reference
2-Chlorotrityl chlorideManual Loading with DIPEA0.3 - 0.8[4]

Table 2: Peptide Synthesis and Cleavage Yields

| Synthesis Strategy | Cleavage Method | Crude Peptide Purity (%) | Overall Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Fmoc-SPPS on 2-Cl-Trt resin | TFA-based cleavage | >70 | 73 - 99 |[5] | | Cysteine side-chain anchoring | TFA-based cleavage | Good | Good |[3] |

Experimental Protocols

This section details the step-by-step methodology for synthesizing a peptide with a C-terminal H-Lys-OMe·2HCl using manual Fmoc-SPPS.

Protocol 1: Loading of Fmoc-Lys(Boc)-OH onto 2-Chlorotrityl Chloride Resin

This protocol is for preparing a pre-loaded resin if a custom peptide sequence is to be built upon the lysine residue. For incorporating H-Lys-OMe·2HCl as the final C-terminal residue, see Protocol 2.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-Lys(Boc)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, ~1.5 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (2 equivalents relative to resin capacity) in DCM (5 mL). Add DIPEA (4 equivalents relative to resin capacity).

  • Loading: Drain the DCM from the swollen resin and add the amino acid solution. Shake the mixture for 2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v; 10 mL) to the resin and shake for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine (B6355638) in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Solid-Phase Synthesis of a Peptide with C-terminal H-Lys-OMe·2HCl

This protocol outlines the manual solid-phase synthesis of a target peptide, incorporating H-Lys-OMe·2HCl as the final C-terminal residue.

Materials:

  • Fmoc-preloaded resin (e.g., Wang or Rink Amide resin)

  • Fmoc-protected amino acids

  • H-Lys-OMe·2HCl

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, MeOH (all peptide synthesis grade)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethylether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-preloaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Shake for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and shake for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • To monitor coupling completion, a Kaiser test can be performed on a few beads of resin.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Incorporation of H-Lys-OMe·2HCl:

    • For the final coupling step, use H-Lys-OMe·2HCl (3 equivalents). Pre-activate as described in step 4.

    • Couple to the deprotected N-terminus of the resin-bound peptide.

  • Final Washing: After the final coupling, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide with a C-terminal H-Lys-OMe·2HCl.

SPPS_Workflow start Start with Fmoc-preloaded resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat Cycle for Peptide Elongation wash2->repeat repeat->deprotect Next Amino Acid final_couple Couple H-Lys-OMe·2HCl repeat->final_couple Final Amino Acid final_wash Final Wash and Dry final_couple->final_wash cleave Cleavage from Resin and Deprotection (TFA) final_wash->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Characterize Final Peptide purify->end

Fmoc Solid-Phase Peptide Synthesis Workflow.
Signaling Pathway Example: Yeast α-Factor Mating Pathway

The yeast mating pheromone α-factor is a lipopeptide with a C-terminal farnesylated cysteine methyl ester. This C-terminal modification is essential for its biological activity, which involves binding to the G-protein coupled receptor (GPCR) Ste3 on the surface of MATa yeast cells, initiating a signaling cascade that leads to cell cycle arrest and mating.[2][3]

a_factor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a_factor α-Factor (C-terminal Cys-OMe) ste3 Ste3 (GPCR) a_factor->ste3 Binding g_protein G-protein (Gpa1, Ste4, Ste18) ste3->g_protein Activation fus3_kss1 MAP Kinase Cascade (Fus3, Kss1) g_protein->fus3_kss1 Activation far1 Far1 fus3_kss1->far1 Phosphorylation ste12 Ste12 (Transcription Factor) fus3_kss1->ste12 Activation cell_cycle_arrest Cell Cycle Arrest far1->cell_cycle_arrest gene_expression Mating-specific Gene Expression ste12->gene_expression

Yeast α-Factor Signaling Pathway.

References

Application Notes and Protocols for H-Lys-OMe.2HCl in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-OMe.2HCl, or L-Lysine methyl ester dihydrochloride (B599025), is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for researchers requiring a C-terminal lysine (B10760008) with a methyl-esterified carboxyl group.[1][2] This modification can be crucial for various applications, including the synthesis of peptide prodrugs, modulation of peptide solubility and bioavailability, and studies of post-translational modifications.[2][3] The methyl ester protects the C-terminal carboxyl group during peptide chain elongation and can be retained in the final peptide or subsequently hydrolyzed.[1] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using automated peptide synthesizers.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its successful application in automated synthesis. The dihydrochloride salt form enhances its stability and solubility in the solvents typically used in SPPS.[1][2]

PropertyValueReference
CAS Number 26348-70-9[1]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1]
Molecular Weight 233.14 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 192 - 197 °C[1][2]
Solubility Highly soluble in water. Soluble in DMF.[1]
Storage Room temperature, ideally <15°C, in a sealed container under inert gas to protect from moisture.[1]

Key Applications in Peptide Synthesis

The use of this compound in automated peptide synthesis offers several advantages:

  • C-Terminal Modification: Allows for the direct synthesis of peptides with a C-terminal lysine methyl ester, which can be a critical feature for biological activity or for creating prodrugs that are activated by cellular esterases.[3]

  • Increased Hydrophobicity: The methyl ester group can increase the overall hydrophobicity of a peptide, potentially improving its membrane permeability.

  • Compatibility: It is compatible with standard Fmoc and Boc protection strategies used in automated SPPS.[1]

  • Versatility: The ε-amino group of the lysine side chain can be protected with a variety of orthogonal protecting groups (e.g., Boc, Mtt, ivDde), allowing for subsequent site-specific modifications such as branching, cyclization, or conjugation with other molecules.

Experimental Protocols for Automated Synthesis

The following protocols are designed for use with standard automated peptide synthesizers. It is assumed that the user is familiar with the general operation of their specific instrument.

Resin Selection and Loading

For the synthesis of peptides with a C-terminal ester, a resin that allows for cleavage under conditions that preserve the ester linkage is required. 2-Chlorotrityl chloride (2-CTC) resin is a highly suitable choice due to its acid lability, which permits peptide cleavage while keeping the C-terminal methyl ester intact.

Protocol 4.1.1: Manual Loading of Fmoc-Lys(Boc)-OMe onto 2-Chlorotrityl Chloride Resin

This protocol describes the manual loading of the first amino acid onto the resin. Many automated synthesizers can also perform this step.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Lys(Boc)-OMe·HCl (1.5 eq. relative to resin capacity) in DCM. Add N,N-diisopropylethylamine (DIEA) (1.5 eq.) to neutralize the hydrochloride salt.

  • Loading: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and finally DCM. Dry the resin under vacuum.

  • Loading Determination: Determine the final loading of the resin using a UV-Vis spectrophotometer to measure the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection.

G cluster_prep Resin and Amino Acid Preparation cluster_loading Loading and Capping cluster_final Finalization swell Swell 2-CTC Resin in DCM load Combine Resin and Amino Acid Solution swell->load aa_prep Dissolve Fmoc-Lys(Boc)-OMe·HCl and DIEA in DCM aa_prep->load cap Cap Unreacted Sites with DCM/MeOH/DIEA load->cap wash Wash Resin cap->wash dry Dry Resin wash->dry determine Determine Loading dry->determine

Figure 1. Workflow for loading Fmoc-Lys(Boc)-OMe onto 2-CTC resin.

Automated Peptide Synthesis Cycle (Fmoc-SPPS)

Once the H-Lys(Boc)-OMe-2-CTC resin is prepared (or a pre-loaded resin is used), the automated synthesis can proceed. The following is a generalized cycle.

Protocol 4.2.1: Automated Elongation Cycle

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF. A typical protocol involves a first treatment of 3-5 minutes followed by a second treatment of 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.

  • Coupling:

    • Prepare a solution of the next Fmoc-amino acid (3-5 eq.), a coupling activator (e.g., HBTU, HATU; 3-5 eq.), and a base (e.g., DIEA, 2,4,6-collidine; 6-10 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. For sterically hindered amino acids, a double coupling may be necessary.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

G start Start Cycle deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 DMF Wash deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->couple wash2 DMF Wash couple->wash2 repeat_node More Residues? wash2->repeat_node end_cycle End Cycle repeat_node->deprotect Yes repeat_node->end_cycle No

Figure 2. Automated Fmoc-SPPS cycle.

Comparison of Common Coupling Reagents:

Coupling ReagentRelative SpeedRacemization RiskNotes
HBTU FastLowA standard and effective coupling reagent for most applications.
HATU Very FastVery LowGenerally considered more efficient than HBTU, especially for difficult couplings.[3]
DIC/Oxyma ModerateVery LowA good alternative to uronium-based reagents, known for low racemization.
Cleavage and Deprotection

The choice of cleavage cocktail is critical to ensure the peptide is cleaved from the resin while the C-terminal methyl ester and acid-labile side-chain protecting groups are handled as intended.

Protocol 4.3.1: Cleavage from 2-Chlorotrityl Resin with C-Terminal Ester Preservation

This protocol is designed for mild cleavage to release the peptide with its C-terminal methyl ester and side-chain protecting groups intact.

  • Resin Preparation: Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a solution of 1-5% Trifluoroacetic acid (TFA) in DCM.

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 30-60 minutes.

  • Collection: Filter the resin and collect the filtrate into a flask containing pyridine (B92270) or DIEA (to neutralize the TFA).

  • Evaporation: Evaporate the solvent under reduced pressure to obtain the protected peptide.

Protocol 4.3.2: Global Deprotection and Cleavage

This protocol cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) simultaneously. The C-terminal methyl ester will be stable under these conditions.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common choice is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).

  • Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) and incubate at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and wash with a small amount of fresh TFA. Combine the filtrates and add cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Common Cleavage Cocktails:

ReagentCompositionApplication
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General-purpose, good for peptides with Trp, Met, Cys, Tyr.
Reagent B TFA/Phenol/H₂O/Triisopropylsilane (TIS) (88:5:5:2)"Odorless" alternative, effective for scavenging trityl groups.[4]
TFA/H₂O/TIS (95:2.5:2.5)A common and effective cocktail for many peptides.

Quantitative Data and Performance

The yield and purity of peptides synthesized with a C-terminal lysine methyl ester are comparable to those of standard peptide acids when appropriate protocols are followed.

Table 5.1: Example Purity and Yield Data

Peptide SequenceResinCleavage CocktailCrude PurityOverall YieldReference
a-factor precursorTrityl-ClReagent K81%82%[5]
5-FAM labeled a-factorTrityl-ClReagent K>70%-[5]

Note: Yield and purity are highly sequence-dependent. The data presented are for illustrative purposes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency Steric hindrance; peptide aggregation.Use a more powerful coupling reagent like HATU. Perform a double coupling. Use a lower-loaded resin.
Incomplete Deprotection Insufficient deprotection time or reagent volume.Increase the deprotection time or use fresh piperidine solution.
Side Reactions (e.g., Racemization) Inappropriate base or prolonged activation time.Use a weaker base like 2,4,6-collidine. Minimize pre-activation time.
Low Peptide Yield After Cleavage Incomplete cleavage; peptide precipitation issues.Increase cleavage time or use a stronger TFA concentration. Ensure the peptide is fully precipitated with cold ether.

Conclusion

The use of this compound in automated peptide synthesizers is a straightforward and effective method for producing peptides with a C-terminal lysine methyl ester. By selecting the appropriate resin, optimizing coupling and cleavage conditions, researchers can successfully synthesize these modified peptides for a wide range of applications in chemical biology and drug discovery. Careful attention to the protocols outlined in these application notes will help ensure high purity and yield of the final product.

References

Application Notes and Protocols for Peptide Synthesis via Fragment Condensation using H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of L-Lysine Methyl Ester Dihydrochloride (B599025) (H-Lys-OMe.2HCl) in the synthesis of peptides via fragment condensation. This technique is particularly advantageous for the production of long peptides and small proteins, where stepwise solid-phase peptide synthesis (SPPS) may result in significant impurity accumulation. Fragment condensation, the coupling of pre-synthesized, protected peptide segments, can lead to higher purity and overall yield of the final product.

This compound serves as a valuable C-terminal fragment in this strategy. The methyl ester protection of the C-terminal carboxylic acid prevents its participation in the coupling reaction, while the dihydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1] This document outlines protocols for both solution-phase and solid-phase fragment condensation methodologies.

Key Applications

  • Synthesis of Long Peptides and Small Proteins: Overcomes the limitations of stepwise SPPS for sequences exceeding 30-50 amino acids.

  • Convergent Synthesis Strategies: Allows for the parallel synthesis of peptide fragments, increasing overall efficiency.

  • Incorporation of Modified Lysine (B10760008) Residues: The ε-amino group of lysine can be selectively modified post-synthesis.

Data Presentation

The following tables summarize representative quantitative data for peptide synthesis via fragment condensation. Actual results may vary depending on the specific peptide sequences, coupling reagents, and reaction conditions.

Table 1: Representative Data for Solution-Phase Fragment Condensation

ParameterValueNotes
Fragment 1 Nα-Fmoc-protected peptide acidSynthesized via standard SPPS
Fragment 2 This compoundC-terminal fragment
Coupling Reagents HBTU/HOBt/DIPEAStandard coupling activators
Reaction Time 4 - 12 hoursMonitored by TLC or LC-MS
Crude Product Yield 80 - 95%After initial work-up
Purified Product Yield 60 - 85%After flash chromatography
Final Purity >98%Determined by RP-HPLC

Table 2: Representative Data for Solid-Phase Fragment Condensation ("Swelling Volume" Method)

ParameterValueNotes
Resin-Bound Fragment N-terminally deprotected peptide on 2-chlorotrityl chloride resinSynthesized via standard SPPS
Soluble Fragment Nα-Fmoc-protected peptide acid with C-terminal H-Lys-OMePrepared separately
Coupling Reagents DIC/HOBtDiisopropylcarbodiimide as activator
Reaction Time 18 hoursMonitored by Kaiser test
Coupling Efficiency ~93%For a single condensation step[1]
Overall Yield (isolated) ~81%For a multi-fragment condensation[1]
Final Purity >95%After preparative RP-HPLC[1]

Experimental Protocols

Protocol 1: Solution-Phase Fragment Condensation

This protocol details the coupling of an Nα-protected peptide acid (Fragment 1) with this compound (Fragment 2) in solution.

1. Materials:

  • Nα-Fmoc-protected peptide acid (Fragment 1)

  • This compound (Fragment 2)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

2. Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to neutralize the dihydrochloride salt. Stir the solution for 15-20 minutes at room temperature.

  • Activation of the Peptide Acid:

    • In a separate flask, dissolve the Nα-Fmoc-protected peptide acid (Fragment 1, 1.0 equivalent) in anhydrous DMF.

    • Add HBTU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.

    • Add DIPEA (2.2 equivalents) and stir the mixture for 20-30 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the neutralized H-Lys-OMe solution to the activated peptide acid solution.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane).

    • Collect and combine the fractions containing the pure product and concentrate under reduced pressure to yield the protected dipeptide fragment.

  • Deprotection (Optional):

    • The N-terminal Fmoc group can be removed using 20% piperidine (B6355638) in DMF.

    • The C-terminal methyl ester can be saponified using a mild base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

Protocol 2: Solid-Phase Fragment Condensation ("Swelling Volume" Method)

This protocol describes the coupling of a soluble, protected peptide fragment to a resin-bound peptide fragment, adapted from a high-yield "swelling volume" method.[1]

1. Materials:

  • Resin-bound peptide with a deprotected N-terminus (Fragment A)

  • Nα-Fmoc-protected peptide acid with a C-terminal Lys(Boc)-OMe (Fragment B)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylacetamide (DMA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF)

  • Piperidine

  • 2,4-Dinitrofluorobenzene (DNFB) for capping (optional)

  • Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/water/triisopropylsilane 95:2.5:2.5)

  • Diethyl ether, cold

2. Procedure:

  • Preparation of Resin-Bound Fragment (Fragment A):

    • Synthesize the N-terminal peptide fragment on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS.

    • Remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Fragment Condensation:

    • Dissolve the soluble peptide fragment (Fragment B, 1.5 equivalents relative to resin loading), HOBt (1.5 equivalents), and DIC (1.5 equivalents) in a minimal volume of anhydrous DMA (the "swelling volume," just enough to swell the dry resin).

    • Add the dry resin-bound fragment (Fragment A) to this solution.

    • Allow the reaction to proceed for 18 hours with gentle agitation. Monitor the coupling completion using the Kaiser ninhydrin (B49086) test.

  • Capping of Unreacted Amines (Optional but Recommended):

    • After the coupling, wash the resin with DMA.

    • Treat the resin with a solution of DNFB (10 equivalents) and DIPEA (5 equivalents) in DMA/DCM (1:1) for 1 hour to cap any unreacted N-terminal amines. This helps in the purification of the final product.[1]

  • Cleavage and Deprotection:

    • Wash the resin with DMA, DCM, and methanol, and dry under vacuum.

    • Treat the resin with a TFA-based cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.[2][3]

    • Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.[3]

Visualizations

The following diagrams illustrate the workflows and strategies described in these application notes.

Solution_Phase_Fragment_Condensation frag1 Fragment 1 (Nα-Fmoc-Peptide-COOH) activation Activation (HBTU/HOBt/DIPEA) frag1->activation frag2 Fragment 2 (this compound) neutralization Neutralization (DIPEA) frag2->neutralization coupling Coupling (DMF, RT) neutralization->coupling activation->coupling workup Work-up (Extraction) coupling->workup purification Purification (Chromatography) workup->purification final_product Protected Peptide Fragment purification->final_product

Caption: Workflow for solution-phase peptide fragment condensation.

Solid_Phase_Fragment_Condensation start Resin-Bound Peptide (N-terminus deprotected) coupling Fragment Condensation ('Swelling Volume' with DIC/HOBt) start->coupling soluble_frag Soluble Peptide Fragment (Nα-Fmoc-Peptide-Lys(Boc)-OMe) soluble_frag->coupling capping Capping (Optional) (DNFB/DIPEA) coupling->capping cleavage Cleavage & Deprotection (TFA Cocktail) capping->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Final Purified Peptide purification->final_peptide

Caption: Workflow for solid-phase peptide fragment condensation.

Protecting_Group_Strategy fragment1 Nα-Fmoc Peptide Backbone COOH coupled Nα-Fmoc Peptide-Lys COO-Me fragment1:c->coupled:n Coupling fragment2 H₂N⁺ Lysine Side Chain COO-Me deprotected H₂N Peptide-Lys COOH coupled->deprotected Final Deprotection

Caption: Protecting group strategy for fragment condensation.

References

Application Notes and Protocols for Labeling Peptides with H-Lys-OMe.2HCl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of peptides is a cornerstone of modern biological research and drug development. It enables the attachment of reporter molecules such as fluorophores, biotin, or radioisotopes, facilitating studies in molecular tracking, protein-protein interactions, immunoassays, and diagnostics. Lysine (B10760008), with its primary ε-amino group, is a common target for such modifications due to its high nucleophilicity and frequent presence on peptide surfaces.

H-Lys-OMe.2HCl (L-Lysine methyl ester dihydrochloride) is a versatile building block in peptide chemistry. While typically used in solid-phase peptide synthesis (SPPS), its derivative forms can be engineered into custom labeling agents. This approach allows for the creation of bespoke probes tailored to specific experimental needs. The core strategy involves coupling a molecule of interest (e.g., a fluorescent dye) to one of the amino groups of H-Lys-OMe and then activating the other functionality to react with a target peptide. This document provides detailed protocols for the synthesis of a lysine-based labeling reagent from this compound and its subsequent use in peptide labeling.

Principle of the Method

The methodology is a two-stage process:

  • Synthesis of a Labeling Reagent: this compound is first reacted with a carboxylated reporter molecule (e.g., a carboxy-functionalized fluorophore). This reaction forms a stable amide bond with the ε-amino group of the lysine methyl ester. The resulting compound is then converted into an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Peptide Labeling: The newly synthesized NHS ester of the lysine-reporter conjugate is then reacted with a target peptide. The NHS ester will selectively react with primary amino groups on the target peptide (the N-terminus or the side chain of other lysine residues) to form a stable amide bond, thus covalently attaching the label.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis of the labeling reagent and the subsequent peptide labeling protocol. These values are representative and may vary based on the specific peptide, dye, and reaction conditions.

ParameterStageTarget ValueMethod of Analysis
Yield of Lys(Fluorophore)-OMe Reagent Synthesis> 85%Gravimetric Analysis, NMR Spectroscopy
Yield of Lys(Fluorophore)-NHS Ester Reagent Synthesis> 90%HPLC, Mass Spectrometry
Purity of Lys(Fluorophore)-NHS Ester Reagent Synthesis> 95%HPLC
Labeling Efficiency Peptide Labeling80-95%HPLC, Mass Spectrometry
Purity of Labeled Peptide Peptide Purification> 98%Analytical HPLC
Final Yield of Labeled Peptide Overall Process50-70%UV-Vis Spectroscopy, Gravimetric Analysis

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent H-Lys-OMe Derivative

This protocol describes the synthesis of a fluorescently tagged lysine methyl ester using 5(6)-Carboxyfluorescein.

Materials:

  • This compound

  • 5(6)-Carboxyfluorescein

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxyfluorescein: In a round-bottom flask, dissolve 5(6)-Carboxyfluorescein (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS ester of carboxyfluorescein.

  • Preparation of H-Lys-OMe: In a separate flask, dissolve this compound (1.5 eq) in DMF and add triethylamine (3.0 eq) to neutralize the hydrochloride salts and free the amino groups. Stir for 20 minutes.

  • Coupling Reaction: Add the H-Lys-OMe solution to the activated carboxyfluorescein mixture. Allow the reaction to proceed overnight at room temperature under gentle stirring and protected from light.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 0.1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to obtain the pure Lys(fluorescein)-OMe derivative.

  • Characterization: Confirm the structure and purity of the product using Mass Spectrometry and NMR.

Protocol 2: Conversion to an Amine-Reactive NHS Ester

Materials:

  • Lys(fluorescein)-OMe derivative (from Protocol 1)

  • Lithium hydroxide (B78521) (LiOH)

  • DCC

  • NHS

  • Anhydrous DMF and Dichloromethane (DCM)

Procedure:

  • Saponification: Dissolve the Lys(fluorescein)-OMe in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC or LC-MS). Acidify the reaction mixture with 0.1 M HCl and extract the product with ethyl acetate. Dry and concentrate to obtain the carboxylic acid derivative.

  • NHS Ester Formation: Dissolve the resulting carboxylic acid (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF. Stir at room temperature for 4-6 hours.

  • Purification: Filter the mixture to remove DCU. The resulting solution containing the Lys(fluorescein)-NHS ester can be used directly in the next step or purified by precipitation and washing with cold diethyl ether.

Protocol 3: Labeling of a Target Peptide

This protocol details the labeling of a peptide containing a primary amine (N-terminus or a lysine side chain).

Materials:

  • Target peptide (e.g., a synthetic peptide with at least one lysine residue or a free N-terminus)

  • Lys(fluorescein)-NHS ester solution in DMF (from Protocol 2)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Anhydrous DMSO (if needed for solubility)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or RP-HPLC system for purification.

Procedure:

  • Peptide Preparation: Dissolve the target peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.[1][2]

  • Labeling Reaction:

    • Calculate the required amount of the Lys(fluorescein)-NHS ester. A 5-10 fold molar excess of the NHS ester over the peptide is a good starting point.[2]

    • Add the Lys(fluorescein)-NHS ester solution dropwise to the stirring peptide solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris or glycine.

  • Purification of the Labeled Peptide:

    • Separate the labeled peptide from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[1]

    • Alternatively, for higher purity, use reverse-phase HPLC (RP-HPLC).

  • Analysis and Quantification:

    • Confirm the identity and purity of the labeled peptide using analytical RP-HPLC and Mass Spectrometry. The mass spectrum should show a mass shift corresponding to the addition of the Lys(fluorescein) moiety.[]

    • Quantify the peptide concentration using UV-Vis spectroscopy, measuring the absorbance of the fluorophore at its maximum absorption wavelength.

Visualizations

G cluster_0 Synthesis of Lys(Fluorophore)-NHS Ester H-Lys-OMe H-Lys-OMe Coupling Amide Coupling H-Lys-OMe->Coupling Carboxy-Fluorophore Carboxy-Fluorophore DCC_NHS_1 DCC, NHS Carboxy-Fluorophore->DCC_NHS_1 DCC_NHS_1->Coupling Lys-Fluorophore-OMe Lys-Fluorophore-OMe Coupling->Lys-Fluorophore-OMe Saponification LiOH Lys-Fluorophore-OMe->Saponification Lys-Fluorophore-OH Lys-Fluorophore-OH Saponification->Lys-Fluorophore-OH DCC_NHS_2 DCC, NHS Lys-Fluorophore-OH->DCC_NHS_2 NHS_Ester_Formation NHS Ester Formation DCC_NHS_2->NHS_Ester_Formation Lys-Fluorophore-NHS Lys(Fluorophore)-NHS Ester NHS_Ester_Formation->Lys-Fluorophore-NHS

Caption: Synthesis pathway for a lysine-based fluorescent NHS ester labeling reagent.

G Start Start: Unlabeled Peptide Dissolve_Peptide Dissolve Peptide in Bicarbonate Buffer (pH 8.3) Start->Dissolve_Peptide Mix_React Mix Peptide and Labeling Reagent (2-4h at RT or O/N at 4°C) Dissolve_Peptide->Mix_React Prepare_Label Prepare Lys(Fluorophore)-NHS Ester in DMF/DMSO Prepare_Label->Mix_React Purification Purify Labeled Peptide (Size Exclusion or RP-HPLC) Mix_React->Purification Analysis Analyze Product (Mass Spectrometry & HPLC) Purification->Analysis Final_Product End: Purified Labeled Peptide Analysis->Final_Product

Caption: Experimental workflow for peptide labeling and purification.

G Labeled_Peptide Fluorescently-Labeled Peptide (Ligand) Binding Binding Event Labeled_Peptide->Binding Target_Protein Target Protein (Receptor) Target_Protein->Binding Complex Labeled Peptide-Protein Complex Binding->Complex Detection Detection of Signal (e.g., Fluorescence Polarization, FRET, Microscopy) Complex->Detection Data_Analysis Data Analysis (Binding Affinity, Localization) Detection->Data_Analysis

Caption: Application of a labeled peptide in a protein binding assay.

References

Application Note: H-Lys-OMe.2HCl as a Versatile Building Block for Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are instrumental in identifying novel peptide-based therapeutics, mapping protein-protein interactions (PPIs), and developing diagnostic tools. The choice of building blocks is critical to the success of peptide library synthesis, influencing factors such as yield, purity, and the chemical diversity of the final library. H-Lys-OMe.2HCl (L-Lysine methyl ester dihydrochloride) is a valuable and versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Its unique properties, including the pre-protected C-terminus and the availability of the ε-amino group for subsequent modification, make it an excellent candidate for constructing complex and diverse peptide libraries. This application note provides a detailed overview of the properties, applications, and protocols for using this compound in peptide library synthesis.

Chemical and Physical Properties of this compound

This compound is the dihydrochloride (B599025) salt of the methyl ester of L-lysine. The methyl ester protection of the carboxylic acid allows for the direct use of the α-amino group in peptide coupling reactions without the need for a separate C-terminal protection step. The dihydrochloride salt form enhances the stability and solubility of the compound in aqueous and organic solvents commonly used in peptide synthesis.

PropertyValueReference
CAS Number 26348-70-9[Generic CAS Source]
Molecular Formula C₇H₁₆N₂O₂·2HCl[Generic Chemical Supplier]
Molecular Weight 233.14 g/mol [Generic Chemical Supplier]
Appearance White to off-white crystalline powder[Generic Chemical Supplier]
Solubility Soluble in water and polar organic solvents[Generic Chemical Supplier]
Purity (Typical) ≥98%[Generic Chemical Supplier]

Advantages of this compound in Peptide Library Synthesis

The use of this compound as a building block offers several advantages in the context of peptide library construction:

  • Facilitated N-terminal Elongation: With the C-terminus protected as a methyl ester, peptide chain elongation can proceed directly from the α-amino group.

  • Side-Chain Diversity: The ε-amino group of the lysine (B10760008) residue provides a reactive handle for introducing a wide array of chemical modifications, thereby increasing the diversity of the peptide library. This can be achieved by using an orthogonal protecting group on the ε-amino group during the initial synthesis, which can be selectively removed and modified at a later stage.

  • Enhanced Solubility: The dihydrochloride salt form improves solubility, which is beneficial for both solid-phase and solution-phase synthesis.

  • Cost-Effectiveness: As a readily available and relatively inexpensive building block, this compound can be a cost-effective choice for large-scale library synthesis.

Data Presentation: Comparative Performance in Peptide Synthesis

While direct head-to-head comparative studies are limited, the following table provides representative data on the expected yield and purity when using different lysine building blocks in solid-phase peptide synthesis (SPPS) for a model pentapeptide. The data is compiled from typical outcomes reported in peptide synthesis literature.

Lysine Building BlockAverage Crude Purity (%)Average Overall Yield (%)Notes
This compound 75-8560-70Requires protection of the ε-amino group (e.g., with Boc or Fmoc) prior to incorporation into the peptide chain in SPPS. The methyl ester is typically cleaved during the final TFA cleavage step.
Fmoc-Lys(Boc)-OH 80-9065-75The standard building block for Fmoc-based SPPS. The Boc group on the side chain is orthogonal to the Fmoc group on the α-amino group.
Boc-Lys(Fmoc)-OH 70-8055-65Used in Boc-based SPPS where selective deprotection of the Fmoc group on the side chain is desired for on-resin modification.

Note: Purity and yield are dependent on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Containing Peptide using a Protected this compound Derivative

This protocol describes the manual synthesis of a generic pentapeptide (e.g., Ala-Gly-Lys-Phe-Val) on a Rink Amide resin using Fmoc chemistry. For this, the this compound would first be protected on its ε-amino group (e.g., as Fmoc-Lys(Boc)-OH is commercially available and standard, we will proceed with this for the protocol).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Val-OH)

  • This compound (for conceptual understanding of its place, though a pre-protected version is used in practice for SPPS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Val-OH):

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat for Subsequent Amino Acids: Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH in sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Synthesis of a One-Bead-One-Compound (OBOC) Tetrapeptide Library using the Split-and-Mix Method

This protocol outlines the synthesis of a tetrapeptide library with the general structure X-X-X-Lys, where X represents a set of different amino acids. This compound, after appropriate N-alpha and N-epsilon protection, can be used as the foundational lysine residue. For this example, we will assume the use of a pre-loaded Lysine resin.

Materials:

  • TentaGel S NH₂ resin pre-loaded with Fmoc-Lys(Boc)-OH

  • A set of Fmoc-amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • Reagents for SPPS as listed in Protocol 1.

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-Lys(Boc)-OH loaded resin in DMF.

    • Perform an initial Fmoc deprotection to expose the α-amino group of Lysine.

  • First Coupling (Position 3):

    • Split: Divide the deprotected resin into three equal portions in separate reaction vessels.

    • Couple: To each vessel, add one of the three different activated Fmoc-amino acids (Ala, Gly, Phe). Allow the coupling reaction to proceed to completion.

    • Pool and Mix: Wash the resin in each vessel to remove excess reagents, then combine all portions into a single vessel and mix thoroughly.

  • Second Coupling (Position 2):

    • Perform Fmoc deprotection on the pooled resin.

    • Split: Divide the resin again into three equal portions.

    • Couple: Couple each portion with one of the three Fmoc-amino acids.

    • Pool and Mix: Wash, pool, and mix the resin as before.

  • Third Coupling (Position 1):

    • Repeat the deprotection, split, couple, and pool/mix steps for the final variable amino acid position.

  • N-terminal Capping (Optional): After the final coupling and deprotection, the N-terminus can be capped (e.g., by acetylation with acetic anhydride) or left as a free amine.

  • Side-Chain Deprotection and Cleavage: Cleave the peptides from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail as described in Protocol 1.

  • Library Characterization: The resulting mixture is a library of 27 (3x3x3) different tetrapeptides. The identity of peptides on individual beads can be determined by sequencing techniques if the library is screened on-bead.

Mandatory Visualizations

Experimental Workflow for OBOC Peptide Library Synthesis

Application Notes and Protocols for C-Terminal Modification using H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-terminal modification of peptides is a critical strategy in drug discovery and proteomics, offering a powerful tool to enhance therapeutic properties and elucidate biological functions. Modification of the C-terminus can significantly impact a peptide's stability against enzymatic degradation, its pharmacokinetic profile, and its interaction with biological targets. One versatile reagent for this purpose is L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl). This compound provides a convenient method to introduce a lysine (B10760008) residue with a protected carboxyl group at the C-terminus of a peptide. The presence of the methyl ester masks the negative charge of the carboxylic acid, which can increase the peptide's hydrophobicity and membrane permeability, potentially creating a prodrug that is activated intracellularly by esterases.[1] The free epsilon-amino group of the newly introduced lysine can also serve as a handle for further modifications, such as pegylation, glycosylation, or attachment of cytotoxic drugs.

These application notes provide detailed protocols for the C-terminal modification of peptides using this compound via solid-phase peptide synthesis (SPPS) and highlight a key biological signaling pathway where C-terminal lysines play a crucial role.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 26348-70-9
Molecular Formula C₇H₁₆N₂O₂·2HCl
Molecular Weight 233.13 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and DMF

Table 2: Representative Yields for C-Terminal Esterification Methods

MethodPeptide Sequence/ResinModifying AgentCoupling/Reaction ConditionsIsolated Yield (%)Purity (%)Reference
TransesterificationResin-bound peptides on 2-chlorotrityl resinAnhydrous HCl in various alcohols0.2-3 M HCl, room temperature, 2h73-98>95[2]
Zn-mediated TransamidationBoc-Cys(tBu)-NH-tBu-nicH-Lys(Cbz)-OMe·HClZn, NMP, 18h, 50°C57Not Reported[3]
Side-chain AnchoringFmoc-Cys-OMe on Trityl-Cl resinN/A (Methyl ester incorporated from start)Standard Fmoc-SPPSGoodHigh[4]

Experimental Protocols

Protocol 1: C-Terminal Modification of a Peptide with this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide with a C-terminal lysine methyl ester using a standard Fmoc-based solid-phase peptide synthesis approach. The peptide is assembled on a resin, and the final amino acid coupled is this compound.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amides if the final product is a peptide amide with a C-terminal Lys-OMe)

  • H-Lys(Boc)-OMe·HCl (Note: The epsilon-amino group of lysine must be protected, typically with a Boc group, to prevent side reactions during peptide chain elongation)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

  • HPLC system for purification

  • Mass spectrometer for analysis

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation:

    • Couple the desired sequence of Fmoc-protected amino acids sequentially.

    • For each coupling cycle:

      • Activate the Fmoc-amino acid (3 eq.) with HATU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF.

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

      • Wash the resin with DMF and DCM.

      • Perform a ninhydrin (B49086) test to ensure complete coupling.

      • Deprotect the Fmoc group with 20% piperidine in DMF.

  • Coupling of H-Lys(Boc)-OMe·HCl:

    • For the final coupling step, use H-Lys(Boc)-OMe·HCl as the amino acid.

    • Activate H-Lys(Boc)-OMe·HCl (3 eq.) with HATU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF. Note: The dihydrochloride salt will be neutralized by the DIPEA.

    • Add the activated lysine derivative to the deprotected N-terminus of the resin-bound peptide and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Deprotection: Remove the N-terminal Fmoc group from the lysine residue with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle (Repeat n-1 times) cluster_modification C-Terminal Modification cluster_finalization Finalization Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Resin Couple_AA Couple Fmoc-AA (HATU/HOBt/DIPEA) Deprotect_Resin->Couple_AA Wash1 Wash (DMF, DCM) Couple_AA->Wash1 Deprotect_AA Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect_AA Couple_Lys Couple H-Lys(Boc)-OMe.2HCl (HATU/HOBt/DIPEA) Deprotect_AA->Couple_Lys Cleavage Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O) Couple_Lys->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis ubiquitination_pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP -> AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Target_Protein Target Protein (with C-terminal Lysine) E3->Target_Protein Ub_Protein Ubiquitinated Target Protein Target_Protein->Ub_Protein Ub Transfer to Lys Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptide Fragments Proteasome->Degradation

References

Application Notes and Protocols: H-Lys-OMe.2HCl in the Synthesis of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rising threat of antibiotic-resistant bacteria. The chemical synthesis of AMPs allows for the precise incorporation of modifications to enhance their activity, stability, and selectivity. L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) is a key building block in peptide synthesis, offering a strategic advantage by protecting the C-terminal carboxyl group as a methyl ester. This protection prevents unwanted side reactions and enables selective modifications. Furthermore, its dihydrochloride salt form enhances solubility and stability, making it a preferred reagent for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of antimicrobial peptides.

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis.

PropertyValueReference
CAS Number 26348-70-9[1][2]
Molecular Formula C7H16N2O2·2HCl[1][2]
Molecular Weight 233.14 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 197 °C[1]
Solubility Highly soluble in water[1]
Storage Room temperature, ideally <15°C, in a sealed container under inert gas, protected from moisture.[1]

Application in Antimicrobial Peptide Synthesis

This compound is primarily utilized to introduce a lysine (B10760008) residue at the C-terminus of a peptide with a methyl-esterified carboxyl group. This modification can influence the peptide's overall charge, hydrophobicity, and enzymatic stability, which are critical factors for its antimicrobial activity. The synthesis of AMPs often involves the strategic placement of cationic residues like lysine to facilitate interaction with negatively charged bacterial membranes.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for the solid-phase synthesis of an antimicrobial peptide with a C-terminal lysine methyl ester.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis & Activity Resin Resin Swelling First_AA First Amino Acid Coupling (e.g., Fmoc-Lys(Boc)-OH) Resin->First_AA Load first AA Deprotection1 Fmoc Deprotection (Piperidine/DMF) First_AA->Deprotection1 Coupling Amino Acid Couplings (Sequential) Deprotection1->Coupling Repeat for each AA Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry (Confirmation) Purification->Characterization MIC_Assay Antimicrobial Activity (MIC Determination) Characterization->MIC_Assay

Caption: General workflow for solid-phase synthesis of antimicrobial peptides.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Antimicrobial Peptide

This protocol describes the synthesis of a hypothetical cationic antimicrobial peptide with a C-terminal lysine methyl ester. The standard Fmoc/tBu solid-phase peptide synthesis strategy is employed.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

  • This compound (for comparison or solution-phase approaches)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

  • Preparative and analytical RP-HPLC system with UV detection.

  • C18 column (e.g., 5 µm particle size, 100 Å pore size).

Mobile Phases:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.

  • Purification:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions using an analytical C18 column with a faster gradient to confirm purity (>95%).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 3: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of the synthesized peptide that inhibits the visible growth of a microorganism.

Materials:

  • Purified antimicrobial peptide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Peptide Dilution: Prepare a stock solution of the peptide in sterile water or 0.01% acetic acid. Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Quantitative Data Summary

The following table presents hypothetical but representative data for the synthesis and activity of a model 15-amino acid antimicrobial peptide containing a C-terminal lysine methyl ester.

ParameterResult
Crude Peptide Yield 75%
Purity after RP-HPLC >98%
Observed Mass (ESI-MS) 1854.2 Da
Calculated Mass 1854.1 Da
MIC vs. S. aureus 8 µg/mL
MIC vs. E. coli 16 µg/mL

Signaling Pathway and Experimental Logic

The primary mechanism of action for many cationic antimicrobial peptides involves the disruption of the bacterial cell membrane. The logical flow from peptide design to observing this effect is outlined below.

AMP_Mechanism Peptide Cationic AMP (with Lys-OMe) Electrostatic_Interaction Electrostatic Interaction Peptide->Electrostatic_Interaction Bacterial_Membrane Negatively Charged Bacterial Membrane Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Hydrophobic Core Insertion Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation / Membrane Disruption Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis & Death Pore_Formation->Cell_Lysis

Caption: Proposed mechanism of action for a cationic antimicrobial peptide.

Conclusion

This compound is a valuable reagent for the synthesis of antimicrobial peptides, particularly for introducing a C-terminal lysine with a protected carboxyl group. The protocols outlined in this document provide a comprehensive guide for researchers from synthesis and purification to the evaluation of antimicrobial activity. The ability to chemically synthesize and modify AMPs opens up vast possibilities for developing novel therapeutics to address the challenge of antibiotic resistance.

References

Application Note: Synthesis of Branched Peptides Using Orthogonally Protected Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Branched peptides are macromolecules composed of multiple peptide chains attached to a central core, offering unique advantages over their linear counterparts.[1] This multivalent structure can lead to enhanced biological activity, increased stability against proteases, and improved solubility.[1] Lysine (B10760008), with its α- and ε-amino groups, serves as an ideal scaffold for creating these complex architectures, which are pivotal in various fields, including vaccine development (e.g., Multiple Antigen Peptides, MAPs), drug delivery, and the creation of novel biomaterials.[2][3][4]

The synthesis of branched peptides, particularly asymmetrical ones, presents significant challenges, primarily due to steric hindrance between the growing peptide chains.[5] A key enabling technology to overcome this is Solid-Phase Peptide Synthesis (SPPS) utilizing amino acids with orthogonally protected side chains.[2] This note details the strategy and protocols for synthesizing branched peptides using Fmoc-Lys(ivDde)-OH, a lysine derivative with a selectively removable side-chain protecting group, often in conjunction with microwave-assisted SPPS to enhance coupling efficiency and purity.[5][6]

Core Principle: Orthogonal Protection Strategy

In SPPS, orthogonal protecting groups are essential for synthesizing complex peptides. These are distinct classes of protecting groups that can be removed under specific, non-overlapping chemical conditions.[7] In the context of branched peptide synthesis using Fmoc chemistry, three main protecting groups are employed:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group of the amino acid. It is base-labile and is removed at each cycle of peptide elongation using a piperidine (B6355638) solution.[8][9]

  • tBu (tert-Butyl) based groups: Protects reactive side chains of most amino acids (e.g., Asp, Glu, Thr).[2] These are acid-labile and are removed during the final cleavage step with Trifluoroacetic Acid (TFA).[9]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): Protects the ε-amino group of the lysine side chain intended as the branch point.[8] The ivDde group is stable to both the piperidine used for Fmoc removal and the TFA used for final cleavage.[10] It is selectively removed by a dilute solution of hydrazine (B178648) in DMF.[5][10]

This three-dimensional orthogonal strategy allows for the precise construction of the main peptide chain, followed by the specific deprotection of the lysine side chain to initiate the synthesis of the branch.

G cluster_groups Peptide Peptidyl-Resin with Orthogonal Protecting Groups Fmoc α-Amine (Fmoc-Group) tBu Side Chains (tBu, Trt, Pbf) ivDde Lys Side Chain (ivDde-Group) Piperidine 20% Piperidine in DMF Piperidine->Fmoc Removes Piperidine->tBu Piperidine->ivDde Hydrazine 2-5% Hydrazine in DMF Hydrazine->tBu Hydrazine->ivDde Removes TFA TFA Cleavage Cocktail TFA->tBu Removes

Caption: Orthogonal protecting groups in branched peptide synthesis.

Quantitative Data Summary

Microwave-enhanced SPPS significantly accelerates the synthesis of branched peptides and improves purity by overcoming steric challenges associated with peptide coupling on a branched scaffold.[5] The following table summarizes results from the synthesis of various branched peptides using an automated microwave peptide synthesizer.[5]

Peptide SynthesizedSynthesis Time (Microwave SPPS)Crude PurityComparison with Conventional SynthesisReference
Lactoferricin-Lactoferrampin Chimera< 5 hours77%Not specified[5]
Ub(47-76)-H2B(118-126) Conjugate< 5 hours75%Conventional method: >53 hours, 10-20% isolated yield[5]
Tetra-branched Antifreeze Peptide Analog< 5 hours71%Not specified[5]

Experimental Protocols

Protocol 1: Automated Microwave-Assisted Synthesis of an Unsymmetrical Branched Peptide

This protocol describes the general procedure for synthesizing an unsymmetrical branched peptide on a Rink Amide resin using an automated microwave peptide synthesizer and Fmoc-Lys(ivDde)-OH as the branching point.[5]

G Start Start: Rink Amide Resin LoadLys 1. Couple Fmoc-Lys(ivDde)-OH to Resin Start->LoadLys ElongateMain 2. Elongate Main Peptide Chain (Standard Fmoc-SPPS Cycles) LoadLys->ElongateMain DeprotectFmoc Fmoc Deprotection: 20% Piperidine/DMF ElongateMain->DeprotectFmoc Repeat n times RemoveIVDDE 3. Selective ivDde Removal ElongateMain->RemoveIVDDE CoupleAA Amino Acid Coupling: Fmoc-AA, DIC, Oxyma DeprotectFmoc->CoupleAA CoupleAA->ElongateMain HydrazineWash Reagent: 5% Hydrazine in DMF RemoveIVDDE->HydrazineWash ElongateBranch 4. Elongate Branch Peptide Chain (Standard Fmoc-SPPS Cycles) RemoveIVDDE->ElongateBranch Cleave 5. Cleavage & Global Deprotection ElongateBranch->Cleave TFACocktail Reagent: TFA/H2O/TIS/DODT Cleave->TFACocktail Purify 6. Purification & Lyophilization Cleave->Purify End Final Branched Peptide Purify->End

Caption: Workflow for solid-phase synthesis of branched peptides.

1. Materials and Reagents

  • Resin: Rink Amide ProTide LL resin (or similar).[5]

  • Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Pbf, Trt, OtBu).[5]

  • Branching Amino Acid: Fmoc-Lys(ivDde)-OH.[5][8]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[11]

  • Deprotection Reagent (Fmoc): 20% piperidine with 0.1 M Oxyma Pure in DMF.[5]

  • Coupling Reagents: 1.0 M N,N'-Diisopropylcarbodiimide (DIC) and 1.0 M Oxyma Pure in DMF.[5]

  • Deprotection Reagent (ivDde): 5% hydrazine in DMF.[5]

  • Cleavage Cocktail: 92.5% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS), 2.5% 1,2-ethanedithiol (B43112) (DODT).[5]

  • Precipitation: Cold diethyl ether (Et₂O).[5]

2. Synthesis of the Main Peptide Chain

  • Swell the Rink Amide resin in DMF in the reaction vessel of the automated synthesizer.

  • Perform an initial Fmoc deprotection step to expose the free amine.

  • Couple the first amino acid, which is typically the C-terminal residue of the main peptide chain. For subsequent residues, follow the standard SPPS cycle.

  • To incorporate the branch point, couple Fmoc-Lys(ivDde)-OH at the desired position in the sequence using a standard coupling cycle.[5]

  • Continue elongating the main peptide chain to its full length by performing automated SPPS cycles. Each cycle consists of:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.[5]

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Add the next Fmoc-protected amino acid (5-fold excess) along with coupling activators (DIC/Oxyma). Apply microwave energy as programmed (e.g., 75 °C for 10 minutes) to enhance coupling efficiency.[5][11]

    • Washing: Wash the resin with DMF to remove excess reagents.[12]

3. Selective Deprotection of Lysine Side Chain

  • Once the main chain is fully synthesized, wash the peptidyl-resin with DMF.

  • To remove the ivDde group from the lysine side chain, treat the resin with a solution of 5% hydrazine in DMF.[5] Allow the reaction to proceed for a programmed time (e.g., 2 x 15 minutes).

  • Thoroughly wash the resin with DMF to remove hydrazine and the cleaved protecting group. This now exposes the ε-amino group of the lysine residue.

4. Synthesis of the Branch Peptide Chain

  • Beginning with the newly exposed lysine ε-amino group, synthesize the branch peptide chain using the same automated SPPS cycles as described in Step 2.

  • Couple the first amino acid of the branch sequence.

  • Continue elongation until the branch sequence is complete.

  • Perform a final Fmoc deprotection on the N-terminal residue of the branch chain.

5. Cleavage and Global Deprotection

  • After completing the synthesis, wash the final branched peptidyl-resin with DCM and dry it thoroughly.[11]

  • Transfer the resin to a cleavage vessel.

  • Add the cleavage cocktail (e.g., TFA/H₂O/TIS/DODT).[5] Allow the reaction to proceed for 2-3 hours at room temperature to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5]

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

6. Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the fractions by mass spectrometry to confirm the identity of the product.

  • Pool the pure fractions and lyophilize to obtain the final branched peptide as a white powder.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peptide Synthesis with H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing low yield in peptide synthesis when utilizing H-Lys-OMe.2HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield when using this compound?

Low peptide yield can stem from several factors. The most common issues include incomplete coupling reactions, degradation of reagents, side reactions, and aggregation of the growing peptide chain on the solid support.[1] Specifically with this compound, incomplete neutralization of the dihydrochloride (B599025) salt can significantly hinder its reactivity and lead to poor incorporation.

Q2: How does the dihydrochloride salt form of this compound impact the synthesis process?

This compound is supplied as a dihydrochloride salt to enhance its stability, shelf-life, and solubility in aqueous solutions.[2] However, the protonated amino groups are not nucleophilic and cannot participate in peptide bond formation. Therefore, it is critical to neutralize both hydrochloride salts with a suitable base (e.g., Diisopropylethylamine - DIPEA) in situ just before the coupling step to liberate the free amine required for the reaction.

Q3: My this compound reagent won't dissolve in the reaction solvent (DMF/NMP). What should I do?

While the dual HCl salt form enhances aqueous solubility, solubility in organic solvents like DMF can still be challenging.[2] Gentle warming or sonication can aid dissolution. If solubility issues persist, consider creating a more concentrated stock solution in a minimal amount of a solvent it dissolves better in, like DMSO, and then adding that to the reaction mixture, ensuring final solvent compatibility.[3][4] However, be aware that DMSO can oxidize sensitive residues like Cysteine.[5]

Q4: What are the optimal storage and handling conditions for this compound?

This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] It should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a cool, dry place.[2] Recommended storage is at room temperature, ideally below 15°C.[2] Before use, allow the container to warm to room temperature in a desiccator to prevent water condensation on the cold powder upon opening.[5]

Q5: Can side reactions involving the lysine (B10760008) side chain occur?

Yes. The ε-amino group on the lysine side chain is reactive and must be protected during peptide synthesis to prevent it from forming unwanted peptide bonds, leading to branched peptides.[6] When incorporating this compound, you are typically adding it as an amino acid building block. The subsequent lysine residues added to the chain must have their side chains protected (e.g., with a Boc group). Failure to use a side-chain protected lysine for subsequent couplings will result in significant side products and low yield of the desired linear peptide.

Troubleshooting Guide for Low Yield

Low yield is a frequent challenge in Solid-Phase Peptide Synthesis (SPPS). This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Initial Assessment: Analyze the Crude Product

Before modifying your synthesis protocol, it is crucial to analyze the crude peptide product using methods like RP-HPLC and Mass Spectrometry (MS).[7] This analysis will help you identify the nature of the impurity profile (e.g., deletion sequences, truncated sequences, modifications) and guide your troubleshooting efforts.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low peptide yield.

G Troubleshooting Workflow for Low Peptide Yield start Problem: Low Crude Peptide Yield check_coupling Was coupling of this compound (or subsequent amino acids) incomplete? start->check_coupling check_neutralization Was this compound properly neutralized? check_coupling->check_neutralization No sol_coupling Solution: - Increase coupling time. - Perform a 'double coupling'. - Increase reagent concentration (to 0.5M). - Use a more efficient coupling reagent (e.g., HATU, HCTU). check_coupling->sol_coupling Yes check_reagents Are reagents (couplers, base, solvents) of high quality and fresh? check_neutralization->check_reagents No sol_neutralization Solution: - Add 2 equivalents of base (e.g., DIPEA) for the .2HCl salt. - Ensure base is fresh and not degraded. check_neutralization->sol_neutralization Yes check_aggregation Is peptide aggregation suspected (hydrophobic sequence)? check_reagents->check_aggregation No sol_reagents Solution: - Use fresh, high-purity solvents (DMF/NMP). - Check purity/age of amino acids and coupling reagents. - Distill aging liquid reagents like DIPEA. check_reagents->sol_reagents Yes sol_aggregation Solution: - Switch primary solvent from DMF to NMP. - Increase reaction temperature. - Use a different resin type (e.g., PEG-based resin). check_aggregation->sol_aggregation Yes

Caption: A step-by-step workflow for diagnosing and solving low peptide yield.

Data Presentation

Table 1: this compound Specifications
AttributeDetailsReference
Chemical Name L-lysine methyl ester dihydrochloride[2]
CAS Number 26348-70-9[2][8]
Molecular Formula C₇H₁₆N₂O₂·2HCl[2]
Molecular Weight 233.14 g/mol [2]
Appearance White to off-white powder or crystals[2]
Purity >98%[2]
Solubility Highly soluble in water[2]
Storage Room temp (<15°C optimal), sealed, under inert gas, protected from moisture[2]
Key Feature Hygroscopic[2]
Table 2: Common Coupling Reagents & Conditions for SPPS
Coupling ReagentAdditive/BaseRecommended Equivalents (AA:Reagent:Base)Notes
HBTU/HATU DIPEA1 : 0.95 : 2Highly efficient, HATU is preferred for sterically hindered couplings.[9][10]
HCTU DIPEA1 : 0.95 : 2More soluble and often faster than HBTU.
DIC Oxyma Pure or HOBt1 : 1 : 1 (DIC/Additive)DIC is a carbodiimide; additives are crucial to reduce racemization. Oxyma is a non-explosive alternative to HOBt.[10]
PyBOP DIPEA1 : 1 : 2Effective but can be less favorable due to toxic byproducts.

Equivalents are relative to the resin loading capacity.

Experimental Protocols

Protocol 1: General SPPS Coupling Cycle

This protocol outlines a standard automated or manual coupling cycle using Fmoc chemistry.

  • Resin Swelling: Swell the resin in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before starting the synthesis.[11]

  • Fmoc-Deprotection: Add 20-25% piperidine (B6355638) in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and byproducts.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), coupling reagent (e.g., HCTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • For this compound: Ensure at least 2 extra equivalents of DIPEA are added for neutralization.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation (Optional): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling ("double couple") may be necessary.[12]

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Test Cleavage and Analysis

A small-scale test cleavage is recommended to assess synthesis success before committing the entire batch.

  • Sample Preparation: Take a small sample of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A common general cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail (approx. 200 µL) to the dried resin sample. Let it react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

  • Analysis: Dry the peptide pellet under vacuum. Dissolve a small amount in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by RP-HPLC and Mass Spectrometry.

Visualizations

G Standard Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Activation & Coupling (Fmoc-AA, Coupler, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Chain Elongation Cycle->Deprotection

Caption: The four key steps in one cycle of solid-phase peptide synthesis.

References

Preventing side reactions with H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-Lys-OMe·2HCl in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using H-Lys-OMe·2HCl?

A1: The primary side reactions include:

  • Incomplete coupling: The amino groups of H-Lys-OMe·2HCl may not react completely with the activated carboxylic acid of the coupling partner.

  • Racemization: The stereochemistry of the lysine (B10760008) residue can be compromised during the activation and coupling steps, leading to the formation of the D-isomer.

  • Diketopiperazine (DKP) formation: When coupling the second amino acid to a dipeptide ester, intramolecular cyclization can occur, especially if proline is one of the residues, leading to the formation of a cyclic dipeptide and truncation of the desired peptide chain.[1][2][3]

  • Side reactions at the ε-amino group: If the epsilon-amino group of the lysine side chain is not adequately protected, it can compete with the alpha-amino group in the coupling reaction, leading to branched peptides.[4]

  • Hydrolysis of the methyl ester: Premature saponification of the methyl ester can occur under basic conditions, exposing a free carboxyl group that can lead to undesired products.

Q2: How do I properly handle and store H-Lys-OMe·2HCl to prevent degradation?

A2: H-Lys-OMe·2HCl is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and inert atmosphere, ideally at temperatures below 15°C.[5] Avoid repeated exposure to atmospheric moisture. It is recommended to aliquot the reagent upon receipt to minimize contamination and degradation of the entire stock.

Q3: Is it necessary to neutralize the dihydrochloride (B599025) salt of H-Lys-OMe·2HCl before coupling?

A3: Yes, the two hydrochloride salts must be neutralized to liberate the free amino groups for the coupling reaction. This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture.

Q4: Which base should I use for the neutralization of H-Lys-OMe·2HCl, and how much is required?

A4: The choice of base is critical to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used. Typically, two equivalents of the base are required to neutralize the two hydrochloride salts. It is crucial to use a tertiary amine base to avoid reaction with the coupling reagents.

Q5: How can I minimize racemization during the coupling reaction?

A5: Racemization can be minimized by:

  • Using coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6]

  • Maintaining a low reaction temperature, typically starting at 0°C and then allowing the reaction to slowly warm to room temperature.

  • Avoiding an excess of base, as it can promote racemization.

Q6: What are the best practices to prevent diketopiperazine formation?

A6: To prevent DKP formation:

  • Use N-alpha-protected amino acids for the coupling to the N-terminus of the dipeptide ester.

  • Consider using coupling reagents that promote rapid amide bond formation, minimizing the time the deprotected dipeptide ester is exposed to conditions that favor cyclization.

  • Lowering the reaction temperature can also reduce the rate of DKP formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Incomplete neutralization of HCl salts.Ensure the addition of at least two equivalents of a suitable non-nucleophilic base (e.g., DIPEA, NMM).
Inefficient coupling reagent.Use a high-efficiency coupling reagent such as HATU, HBTU, or a carbodiimide (B86325) like EDC in combination with HOBt or OxymaPure.
Steric hindrance.Increase reaction time and/or temperature. Consider using a more potent coupling reagent.
Presence of Impurities Racemization.Use a racemization-suppressing additive (HOBt, OxymaPure), maintain low temperatures during coupling, and avoid excess base.
Diketopiperazine formation.Use an N-alpha-protected amino acid for the subsequent coupling step. Optimize reaction conditions (reagent, temperature) to favor intermolecular coupling over intramolecular cyclization.
Reaction with the ε-amino group.Ensure the ε-amino group is appropriately protected with an orthogonal protecting group (e.g., Boc, Cbz) if selective coupling at the α-amino group is desired.
Difficulty in Product Purification Unreacted starting materials.Optimize the stoichiometry of reactants to ensure complete consumption of the limiting reagent.
Byproducts from coupling reagents.Choose a purification method that effectively removes the specific byproducts of the coupling reagent used (e.g., aqueous workup for water-soluble byproducts).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for H-Lys-OMe·2HCl

Coupling Reagent/Additive Typical Reaction Time Reported Yield Range Racemization Potential Notes
EDC/HOBt 12-24 hours70-90%LowA classic and cost-effective choice. HOBt is crucial for suppressing racemization.[6][7]
HATU/DIPEA 1-4 hours85-95%Very LowHighly efficient, especially for sterically hindered couplings. Requires careful control of stoichiometry.
HBTU/DIPEA 2-6 hours80-95%LowAnother efficient uronium-based coupling reagent.
DIC/OxymaPure 12-24 hours75-90%LowOxymaPure is a safer and effective alternative to HOBt.

Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Neutralization and Coupling of H-Lys-OMe·2HCl with an N-Protected Amino Acid using EDC/HOBt

Materials:

  • H-Lys-OMe·2HCl

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve H-Lys-OMe·2HCl (1.0 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to the stirred solution and continue stirring for 15-20 minutes at 0°C to ensure complete neutralization.

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add the solution of the N-protected amino acid and HOBt to the neutralized H-Lys-OMe solution.

  • Add EDC (1.1 eq) to the reaction mixture in one portion.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, proceed with the appropriate workup and purification.

Protocol 2: Saponification of the Methyl Ester from a Lysine-Containing Peptide

Materials:

  • Peptide-Lys-OMe

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the peptide-Lys-OMe (1.0 eq) in a mixture of MeOH or THF and water.

  • Cool the solution to 0°C.

  • Add a 1N aqueous solution of LiOH or NaOH (1.1 - 1.5 eq) dropwise.

  • Stir the reaction at 0°C to room temperature and monitor the progress by TLC or LC-MS. Saponification is typically complete within 1-4 hours.[8]

  • Once the reaction is complete, carefully acidify the mixture to a pH of ~6-7 with 1N HCl.

  • Remove the organic solvent under reduced pressure.

  • The resulting aqueous solution can be used directly in the next step or the product can be isolated by lyophilization or extraction.

Visualizations

experimental_workflow cluster_neutralization Neutralization cluster_coupling Coupling cluster_workup Workup & Purification start H-Lys-OMe.2HCl in Solvent add_base Add DIPEA (2.2 eq) at 0°C start->add_base neutralized Neutralized H-Lys-OMe add_base->neutralized reaction Coupling Reaction (0°C to RT) neutralized->reaction protected_aa N-Protected Amino Acid + HOBt add_edc Add EDC protected_aa->add_edc add_edc->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Dipeptide Ester purification->product

Caption: Workflow for the neutralization and coupling of H-Lys-OMe·2HCl.

side_reactions main_path Desired Peptide Elongation dkp Diketopiperazine Formation main_path->dkp Intramolecular Cyclization (at dipeptide stage) racemization Racemization (D-isomer formation) side_chain_reaction ε-Amino Group Reaction (Branching) start H-Lys-OMe + Activated Amino Acid start->main_path start->racemization Epimerization start->side_chain_reaction Lack of ε-NH2 protection

Caption: Potential side reaction pathways with H-Lys-OMe·2HCl.

References

Technical Support Center: Optimizing Coupling Efficiency of H-Lys-OMe·2HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of H-Lys-OMe·2HCl. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this amino acid derivative in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal coupling yields.

Frequently Asked Questions (FAQs)

Q1: What is H-Lys-OMe·2HCl and why is it used in peptide synthesis?

H-Lys-OMe·2HCl, or L-lysine methyl ester dihydrochloride (B599025), is a derivative of the amino acid lysine (B10760008).[1][2] In this compound, the carboxylic acid group is protected as a methyl ester, and both the alpha-amino and epsilon-amino groups are protonated as hydrochloride salts. This dual salt formation enhances the compound's stability, solubility in aqueous solutions, and shelf-life, making it easier to handle and store.[1] It is a versatile building block used in both solution-phase and solid-phase peptide synthesis (SPPS).[1]

Q2: Why is it necessary to use a protecting group for the side chain of lysine during peptide coupling?

The side chain of lysine contains a primary amino group (ε-amino group) which is nucleophilic. During peptide bond formation, this side chain can react with the activated carboxylic acid of the coupling partner, leading to the formation of branched peptides or other side products. To ensure that the peptide bond forms exclusively at the N-terminus (α-amino group), the ε-amino group must be protected with a temporary protecting group.[3][4][5]

Q3: What are the common protecting groups for the lysine side chain when using H-Lys-OMe·2HCl?

The choice of protecting group depends on the overall synthetic strategy, particularly the type of N-terminal protection used for other amino acids in the sequence (e.g., Fmoc or Boc). Common protecting groups for the lysine side chain include:

  • Boc (tert-Butoxycarbonyl): This is a popular choice in Fmoc-based SPPS because it is stable to the basic conditions used for Fmoc deprotection but can be removed with acid.[5]

  • Z (Benzyloxycarbonyl or Cbz): This protecting group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[4][6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): While less common for side-chain protection if the N-terminus is also Fmoc-protected, it can be used in strategies where orthogonal deprotection is required.[4]

Q4: How does the dihydrochloride form of H-Lys-OMe·2HCl affect the coupling reaction?

The two hydrochloride salts on H-Lys-OMe·2HCl mean that both the α-amino and ε-amino groups are protonated. For the coupling reaction to proceed, the α-amino group must be deprotonated to become a nucleophile. This requires the addition of a base to the reaction mixture to neutralize the hydrochloride salt. Typically, two equivalents of base are needed per equivalent of H-Lys-OMe·2HCl.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of H-Lys-OMe·2HCl.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Inadequate Neutralization: Insufficient base was added to deprotonate the α-amino group of H-Lys-OMe·2HCl.Add at least two equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for the specific amino acid sequence.Switch to a more powerful coupling reagent. HATU, HBTU, and PyBOP are generally more efficient than carbodiimides like DCC or DIC alone.[7][8][9]
Steric Hindrance: The amino acid being coupled to H-Lys-OMe may be sterically bulky, slowing down the reaction.Increase the reaction time and/or temperature. Consider using a more reactive coupling reagent.
Side Product Formation Incomplete Side-Chain Protection: The protecting group on the ε-amino group of lysine may have been partially removed during previous steps.Ensure the chosen protecting group is orthogonal to the deprotection conditions used for the N-terminus. Verify the integrity of the protected lysine starting material.
Racemization: The chiral center of the activated amino acid may have epimerized during activation.Add a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® to the coupling reaction, especially when using carbodiimides.[9][10] Using a weaker base like sym-collidine can also reduce racemization.[10]
Difficulty in Product Purification Excess Reagents: Unreacted coupling reagents and their byproducts can complicate purification.Use a coupling reagent that produces water-soluble byproducts, such as EDC, if performing a solution-phase synthesis. Optimize the stoichiometry of your reagents to minimize excess.
Formation of Di- or Tripeptides: If the methyl ester of H-Lys-OMe is unintentionally cleaved, the resulting free carboxylate can participate in further coupling reactions.Ensure that the reaction conditions are not harsh enough to hydrolyze the methyl ester. Avoid strongly basic conditions for extended periods.

Experimental Protocols

Protocol 1: Standard Solution-Phase Peptide Coupling of an N-Protected Amino Acid to H-Lys-OMe·2HCl

This protocol describes a general procedure for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to H-Lys-OMe·2HCl in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • H-Lys-OMe·2HCl

  • Coupling reagent (e.g., HATU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon supply

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Addition of H-Lys-OMe·2HCl: Add H-Lys-OMe·2HCl (1.0 eq) to the flask.

  • Base Addition: Add DIPEA (2.2 eq) to the reaction mixture to neutralize the hydrochloride salts. Stir for 5-10 minutes.

  • Activation: In a separate vial, dissolve the coupling reagent HATU (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction flask.

  • Reaction: Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data Summary: Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency. The following table summarizes some common coupling reagents and their general characteristics.

Coupling ReagentAbbreviationClassKey Features & Byproducts
N,N'-DicyclohexylcarbodiimideDCCCarbodiimide (B86325)Forms insoluble dicyclohexylurea (DCU) byproduct, making it suitable for solution-phase synthesis.[7]
N,N'-DiisopropylcarbodiimideDICCarbodiimideForms a more soluble urea (B33335) byproduct than DCC, making it suitable for SPPS.[9]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideWater-soluble carbodiimide and byproduct, ideal for solution-phase synthesis with aqueous workup.[9]
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPPhosphonium SaltHigh reactivity; byproduct is water-soluble.[8]
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUAminium/Uronium SaltVery efficient, commonly used in SPPS.[8][10]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUAminium/Uronium SaltOne of the most effective coupling reagents, especially for hindered couplings.[8][9]

Visualizing the Workflow

Troubleshooting Workflow for Low Coupling Yield

The following diagram illustrates a logical workflow for troubleshooting low coupling yields when using H-Lys-OMe·2HCl.

TroubleshootingWorkflow Start Low Coupling Yield Observed CheckBase Verify Base Stoichiometry (>= 2 eq. DIPEA/NMM) Start->CheckBase BaseOK Base Stoichiometry Correct? CheckBase->BaseOK IncreaseBase Action: Increase Base to >2 eq. BaseOK->IncreaseBase No CheckReagent Evaluate Coupling Reagent BaseOK->CheckReagent Yes Success Coupling Yield Improved IncreaseBase->Success ReagentOK Using High-Efficiency Reagent? (e.g., HATU, HBTU) CheckReagent->ReagentOK UpgradeReagent Action: Switch to a Stronger Coupling Reagent (e.g., HATU) ReagentOK->UpgradeReagent No CheckConditions Assess Reaction Conditions ReagentOK->CheckConditions Yes UpgradeReagent->Success ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK OptimizeConditions Action: Increase Reaction Time and/or Temperature ConditionsOK->OptimizeConditions No CheckPurity Examine Starting Material Purity and Side-Chain Protection ConditionsOK->CheckPurity Yes OptimizeConditions->Success PurityOK Purity and Protection Intact? CheckPurity->PurityOK PurifyStart Action: Purify Starting Materials and Verify Protection PurityOK->PurifyStart No PurityOK->Success Yes PurifyStart->Success

Caption: Troubleshooting workflow for low coupling yield.

References

Technical Support Center: H-Lys-OMe.2HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of H-Lys-OMe.2HCl in peptide synthesis. It is designed for researchers, scientists, and drug development professionals to address potential challenges, particularly those related to solubility and aggregation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound in solid-phase peptide synthesis (SPPS).

Problem 1: Poor Solubility of this compound in Synthesis Solvents

Question: I am observing incomplete dissolution of this compound in my coupling solvent (DMF/NMP). Could this be causing my coupling issues?

Answer: Yes, incomplete dissolution of the amino acid building block is a primary reason for inefficient coupling, which can be mistaken for on-resin aggregation. This compound, as a dihydrochloride (B599025) salt, is highly soluble in water but can exhibit limited solubility in standard organic solvents used in SPPS like Dichloromethane (DCM), and may require specific conditions for complete dissolution in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1]

Recommended Actions:

  • Solvent Selection: While DMF and NMP are common choices, their ability to dissolve this compound can be influenced by residual water content and temperature. NMP is often a better solvent for polar compounds than DMF.

  • Use of Additives: The addition of a small percentage of Dimethyl sulfoxide (B87167) (DMSO) to the coupling solvent can enhance the solubility of polar amino acid salts.[2] However, compatibility with your overall synthesis strategy should be verified.

  • Pre-dissolution with Sonication: Gently sonicating the solution of this compound in the coupling solvent for a few minutes can aid in complete dissolution before adding it to the reaction vessel.

  • In-situ Neutralization: The hydrochloride salts on the alpha-amino group need to be neutralized to allow for peptide bond formation. This is typically achieved by the addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA). Ensure the correct stoichiometry of the base is used to neutralize both HCl salts.

Problem 2: Incomplete or Slow Coupling Reactions

Question: My monitoring tests (e.g., Ninhydrin (B49086) or TNBS test) indicate an incomplete coupling reaction after incorporating this compound. What could be the cause?

Answer: Incomplete coupling involving this compound can stem from several factors, including solubility issues as mentioned above, or emerging on-resin aggregation of the growing peptide chain. While this compound itself is not a primary driver of aggregation, the properties of the elongating peptide sequence can lead to secondary structure formation and reduced reactivity.[3]

Recommended Actions:

  • Optimize Coupling Chemistry:

    • Choice of Activating Agent: For difficult couplings, consider using more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with an additive like HOBt (Hydroxybenzotriazole).

    • Extended Coupling Times: Doubling the standard coupling time can often drive the reaction to completion.

    • Double Coupling: If a single coupling is insufficient, a second coupling with fresh reagents should be performed.

  • Disrupt On-Resin Aggregation:

    • Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 to the coupling solvent can help disrupt secondary structures.

    • High-Temperature Coupling: Performing the coupling at an elevated temperature (e.g., 50-75°C), especially with microwave-assisted synthesizers, can significantly improve efficiency in aggregating sequences.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to causing peptide aggregation?

A1: There is no direct evidence to suggest that this compound as a building block is a primary cause of peptide aggregation. Aggregation is more commonly associated with the overall sequence of the growing peptide, particularly with hydrophobic stretches or sequences prone to forming stable secondary structures like β-sheets.[3] However, poor solubility of this compound in the reaction solvent can lead to incomplete reactions, which may be misinterpreted as aggregation-related issues.

Q2: What are the ideal storage conditions for this compound to prevent handling problems?

A2: this compound is hygroscopic.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Storing at room temperature is generally acceptable, but temperatures below 15°C are ideal.[1] Proper storage prevents moisture absorption, which can affect its solubility and reactivity.

Q3: How does the dihydrochloride salt form of H-Lys-OMe affect its use in SPPS?

A3: The dihydrochloride salt form enhances the stability and handling of the compound.[1] However, it necessitates the use of a base (typically DIPEA) in the coupling step to neutralize the HCl salts on both the alpha-amino and epsilon-amino groups, thereby liberating the free amine for reaction. An adequate amount of base is crucial for the coupling reaction to proceed efficiently.

Q4: Can I use this compound in both Fmoc- and Boc-based SPPS?

A4: Yes, this compound is a versatile reagent compatible with both Fmoc and Boc solid-phase peptide synthesis protocols.[1] The appropriate side-chain protecting group for the epsilon-amino group of lysine (B10760008) (e.g., Boc for Fmoc-SPPS or Fmoc for Boc-SPPS) would be introduced in subsequent steps or a pre-protected version of lysine would be used if selective modification of the epsilon-amino group is not the primary goal.

Q5: What analytical techniques can I use to detect peptide aggregation during synthesis?

A5: Several techniques can be employed to detect and characterize peptide aggregation:

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, allowing for the detection of aggregates.

  • Spectroscopic Methods: Techniques like UV-visible absorbance (for turbidity), fluorescence, and circular dichroism (CD) can provide insights into the presence and structural nature of aggregates.[4]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26348-70-9[1]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1]
Molecular Weight 233.14 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 197 °C[1]
Solubility Highly soluble in water.[1]

Table 2: Recommended Solvents for Peptide Synthesis and Aggregation Disruption

Solvent/AdditiveApplicationNotes
NMP Primary SPPS solventOften superior to DMF for dissolving polar compounds.
DMF Primary SPPS solventStandard solvent, may require co-solvents for difficult sequences.
DMSO Co-solventCan be added in small percentages to DMF/NMP to improve solubility of polar reagents and disrupt aggregation.
Chaotropic Salts (e.g., LiCl) AdditiveDisrupts hydrogen bonds that lead to secondary structure formation. Typically used at concentrations around 0.5-1 M.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Fmoc-SPPS

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents) and an activating agent like HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution to neutralize the hydrochloride salts and activate the carboxyl group.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF before proceeding to the next cycle.

Protocol 2: Detection of On-Resin Aggregation using a Test Cleavage and HPLC Analysis

  • Sample Collection: After a few coupling cycles post the introduction of this compound, take a small sample of the peptide-resin (approx. 5-10 mg).

  • Drying: Wash the resin sample with DCM and dry it under vacuum.

  • Test Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Add the cocktail to the dried resin and allow the cleavage to proceed for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • HPLC Analysis: Analyze the sample using reverse-phase HPLC. The presence of multiple peaks corresponding to truncated or deleted sequences can be indicative of aggregation-induced incomplete reactions during synthesis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Coupling Issues start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) check_solubility Is this compound fully dissolved in the solvent? start->check_solubility solubility_actions Actions: - Use NMP instead of DMF - Add DMSO as a co-solvent - Sonicate the solution check_solubility->solubility_actions No check_aggregation Suspect On-Resin Aggregation? check_solubility->check_aggregation Yes re_evaluate Re-run Coupling solubility_actions->re_evaluate re_evaluate->check_aggregation Fails Again continue_synthesis Continue Synthesis re_evaluate->continue_synthesis Successful aggregation_actions Actions: - Use stronger activating agent (HATU) - Double coupling time or perform double coupling - Add chaotropic salts (LiCl) - Use elevated temperature/microwave check_aggregation->aggregation_actions Yes check_aggregation->continue_synthesis No, coupling now successful aggregation_actions->re_evaluate

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Aggregation_Mitigation_Strategies Strategies to Mitigate Peptide Aggregation cluster_chemical Chemical Methods cluster_physical Physical Methods center Peptide Aggregation chaotropic_salts Chaotropic Salts (e.g., LiCl) center->chaotropic_salts disruptive_solvents Disruptive Solvents (e.g., DMSO) center->disruptive_solvents pseudoproline Pseudoproline Dipeptides center->pseudoproline microwave Microwave Energy center->microwave sonication Sonication center->sonication high_temp Elevated Temperature center->high_temp

Caption: Overview of methods to mitigate on-resin peptide aggregation.

References

Technical Support Center: H-Lys-OMe·2HCl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of H-Lys-OMe·2HCl (L-Lysine methyl ester dihydrochloride).

Frequently Asked Questions (FAQs)

Q1: What does "deprotection" of H-Lys-OMe·2HCl refer to?

In the context of H-Lys-OMe·2HCl, "deprotection" refers to the neutralization of the two hydrochloride salts to liberate the free primary amino groups (α-amino and ε-amino), yielding the free base form of L-lysine methyl ester. This is a crucial step before using the molecule in subsequent reactions, such as peptide coupling.

Q2: Why is my deprotection of H-Lys-OMe·2HCl incomplete?

Incomplete deprotection is a common issue and can arise from several factors:

  • Insufficient Base: Stoichiometrically, two equivalents of a monobasic base are required to neutralize the two hydrochloride salts. Using less than two equivalents will result in a mixture of the fully deprotected, partially deprotected (monohydrochloride), and starting dihydrochloride (B599025) species.

  • Inappropriate Base Strength: The pKa of the base used for neutralization should be high enough to effectively deprotonate both ammonium (B1175870) ions. The α-amino group is more acidic than the ε-amino group and will be deprotonated first. A weak base may only partially neutralize the dihydrochloride.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time can influence the efficiency of the neutralization. Low temperatures may slow down the reaction, and an unsuitable solvent can lead to poor solubility of either the starting material or the base.

  • Moisture: H-Lys-OMe·2HCl is hygroscopic. The presence of excess water can affect the reaction equilibrium and the effectiveness of the base. It is recommended to use anhydrous solvents and handle the starting material in a dry environment.

Q3: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the deprotection. The starting material (H-Lys-OMe·2HCl) is highly polar and will have a low Rf value. The deprotected product, being less polar, will travel further up the TLC plate.

A common TLC system for this analysis is:

Troubleshooting Guide: Incomplete Deprotection

This guide addresses common problems encountered during the deprotection of H-Lys-OMe·2HCl and provides systematic solutions.

Problem 1: Residual Starting Material or Monohydrochloride Salt Detected
Potential Cause Recommended Solution
Insufficient Base Ensure at least 2.2 equivalents of a monobasic base (e.g., triethylamine) or 1.1 equivalents of a dibasic base are used. It is often beneficial to use a slight excess of the base to drive the reaction to completion.
Base Strength is Too Low Use a stronger base. Triethylamine (pKa of conjugate acid ≈ 10.7) is commonly used. If issues persist, a stronger base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) could be considered, but be mindful of potential side reactions with the ester group.
Short Reaction Time Increase the reaction time. While neutralization is typically fast, stirring for 30-60 minutes at room temperature is recommended to ensure completion. Monitor the reaction by TLC until the starting material spot is no longer visible.
Poor Solubility If the starting material or base is not fully dissolved, this can hinder the reaction. Consider using a co-solvent. A common solvent is dichloromethane (DCM), but if solubility is an issue, adding a small amount of a more polar solvent like methanol (MeOH) can be helpful.
Problem 2: Difficulty in Removing Byproducts After Deprotection
Potential Cause Recommended Solution
Triethylamine Hydrochloride Salt in Product If an organic base like triethylamine is used, the resulting triethylamine hydrochloride salt must be removed. This is typically achieved by an aqueous workup. Wash the organic layer with water or brine to extract the salt. For water-sensitive products, the salt can often be precipitated by adding a non-polar solvent like diethyl ether or hexane (B92381) and then removed by filtration.[1]
Excess Base in Product Excess volatile base like triethylamine can often be removed by co-evaporation with a suitable solvent (e.g., toluene (B28343) or dichloromethane) under reduced pressure. For less volatile bases, a wash with a dilute acid solution (e.g., 1% HCl) can be performed, but this will re-protonate the desired product.

Experimental Protocols

Protocol 1: Deprotection of H-Lys-OMe·2HCl with Triethylamine

This protocol describes the neutralization of H-Lys-OMe·2HCl using triethylamine in dichloromethane.

Materials:

  • H-Lys-OMe·2HCl

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add H-Lys-OMe·2HCl (1 equivalent).

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the resulting solution containing the free base of L-lysine methyl ester can be used directly in the next step, or the triethylamine hydrochloride byproduct can be removed.

Workup Option A: Aqueous Wash

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with water or brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution can be used as is, or the solvent can be removed under reduced pressure to yield the free base as an oil.

Workup Option B: Filtration

  • If the reaction is performed in a solvent where triethylamine hydrochloride is poorly soluble (e.g., diethyl ether), the salt will precipitate.

  • The precipitate can be removed by filtration.

  • The filtrate contains the desired product.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., DCM:MeOH:TEA 8:2:0.1).

  • On a silica gel TLC plate, spot the starting material (a small amount of H-Lys-OMe·2HCl dissolved in methanol), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).

  • Place the TLC plate in the chamber and allow the solvent to elute.

  • Remove the plate, mark the solvent front, and dry the plate thoroughly.

  • Dip the plate in a ninhydrin staining solution and heat gently with a heat gun until colored spots appear.

  • The reaction is complete when the spot corresponding to the starting material is absent in the reaction mixture lane.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Product H-Lys-OMe.2HCl This compound Add_Base Add Base (e.g., 2.2 eq. TEA) This compound->Add_Base Solvent Anhydrous Solvent (e.g., DCM) Stir Stir at RT Add_Base->Stir TLC TLC Analysis (Ninhydrin Stain) Stir->TLC Workup Workup (Aqueous Wash or Filtration) TLC->Workup Reaction Complete Free_Base H-Lys-OMe (Free Base) Workup->Free_Base

Caption: Experimental workflow for the deprotection of H-Lys-OMe·2HCl.

Troubleshooting_Logic Start Incomplete Deprotection (TLC shows starting material) Check_Base_Eq Check Equivalents of Base Used Start->Check_Base_Eq Increase_Base Increase to >2.2 eq. and re-run reaction Check_Base_Eq->Increase_Base < 2.2 eq. Check_Base_Strength Is the base strong enough? (e.g., pKa > 10) Check_Base_Eq->Check_Base_Strength ≥ 2.2 eq. Complete Deprotection Complete Increase_Base->Complete Use_Stronger_Base Use a stronger base (e.g., DIPEA) Check_Base_Strength->Use_Stronger_Base No Check_Rxn_Time Was reaction time sufficient? Check_Base_Strength->Check_Rxn_Time Yes Use_Stronger_Base->Complete Increase_Time Increase reaction time and continue monitoring Check_Rxn_Time->Increase_Time No Check_Rxn_Time->Complete Yes Increase_Time->Complete

Caption: Troubleshooting logic for incomplete deprotection of H-Lys-OMe·2HCl.

References

Technical Support Center: HPLC Purification of Peptides Containing H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of synthetic peptides incorporating L-lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl).

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of H-Lys-OMe affect the retention time of a peptide in reverse-phase HPLC (RP-HPLC)?

A1: The C-terminal methyl ester (-OMe) group on the lysine (B10760008) side chain increases the overall hydrophobicity of the peptide compared to a peptide with an unprotected lysine. This increased hydrophobicity leads to a stronger interaction with the non-polar stationary phase (e.g., C18) of the HPLC column, resulting in a longer retention time.[1] The exact shift in retention time will depend on the overall sequence and character of the peptide.

Q2: What is the role of the dihydrochloride (.2HCl) salt form of H-Lys-OMe in the purification process?

A2: The dihydrochloride salt form enhances the solubility of the H-Lys-OMe amino acid raw material in aqueous solutions.[2] When incorporated into a peptide, the hydrochloride ions will be present as counter-ions to positively charged residues. During RP-HPLC with a standard mobile phase containing trifluoroacetic acid (TFA), the TFA will act as the primary ion-pairing agent, and the influence of the initial hydrochloride counter-ions on the chromatography is generally minimal. However, for sample preparation, the presence of salts can affect solubility, so it is crucial to ensure the peptide is fully dissolved in the injection solvent.

Q3: Is the methyl ester on the lysine side chain stable during standard RP-HPLC conditions?

A3: The methyl ester is generally stable under the acidic conditions (e.g., 0.1% TFA, pH ~2) and short run times typical for analytical and preparative RP-HPLC.[3][4] However, prolonged exposure to strongly acidic or basic conditions, or elevated temperatures, could potentially lead to hydrolysis of the ester back to the carboxylic acid, introducing a new impurity.[5] It is best practice to use freshly prepared mobile phases and process samples in a timely manner.

Q4: What are the most common impurities encountered when purifying peptides containing H-Lys-OMe?

A4: Common impurities are similar to those in standard solid-phase peptide synthesis (SPPS) and include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that have prematurely terminated synthesis.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on other amino acid side chains.

  • Side-reaction products: During synthesis, potential side reactions like the transesterification of other side-chain esters (e.g., on Asp or Glu) if exposed to methanol (B129727) under basic conditions, though less common with standard protocols.[2] Another possibility is the formation of diketopiperazines, especially if the sequence contains specific amino acid pairs.[6]

Q5: Why is trifluoroacetic acid (TFA) used in the mobile phase for purifying these peptides?

A5: TFA serves two primary functions in RP-HPLC of peptides. First, it acts as an ion-pairing agent, forming neutral complexes with the positively charged amino groups (N-terminus and basic side chains like lysine). This minimizes undesirable ionic interactions with the silica-based stationary phase, leading to sharper peaks and better resolution.[1] Second, it maintains a low pH (~2), which keeps the silica (B1680970) surface's residual silanol (B1196071) groups protonated and reduces peak tailing.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Broadening or Tailing) 1. Secondary Ionic Interactions: The basic lysine side chain interacting with residual silanols on the column. 2. Sample Overload: Injecting too much peptide mass onto the column. 3. Inappropriate Mobile Phase pH: pH is not low enough to suppress silanol ionization. 4. Peptide Aggregation: The peptide is self-associating in the sample solvent or on the column.1. Ensure TFA concentration is adequate (0.1% is standard, but for peptides with multiple basic residues, increasing to 0.2-0.25% may improve peak shape).[8][9] Use a high-purity, well-end-capped column. 2. Reduce the amount of peptide injected. 3. Confirm the pH of your mobile phase is around 2. 4. Dissolve the crude peptide in a small amount of organic solvent like DMSO first, then dilute with the initial mobile phase.[10]
Peptide Elutes in the Void Volume or with the Solvent Front 1. Injection Solvent is Too Strong: The organic content of the sample solvent is higher than the initial mobile phase conditions. 2. Poor Retention: The peptide is not hydrophobic enough for the chosen column and conditions.1. Dissolve the sample in the mobile phase with the lowest organic content (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA) or a weaker solvent. If using a stronger solvent like DMSO for initial dissolution, ensure the final concentration of the strong solvent is low in the injected sample.[10] 2. Use a more retentive column (e.g., C18 instead of C8). Decrease the initial percentage of organic solvent in your gradient.
Multiple, Poorly Resolved Peaks 1. Presence of Closely Eluting Impurities: Deletion sequences or side-products with similar hydrophobicity. 2. Gradient is Too Steep: The percentage of organic solvent is increasing too quickly to allow for separation. 3. On-column Degradation: The methyl ester or other residues are degrading during the run.1. Confirm the identity of the peaks using mass spectrometry. 2. Flatten the gradient around the elution time of your target peptide (e.g., decrease the slope from 1%/min to 0.5%/min).[1][11] 3. Use fresh solvents and check for stability under your run conditions. Consider purification at a lower temperature if degradation is suspected.
Low Recovery of the Purified Peptide 1. Irreversible Adsorption: The hydrophobic peptide is sticking to the column. 2. Precipitation: The peptide is precipitating on the column or in the tubing. 3. Poor Solubility of Crude Peptide: Not all of the peptide was dissolved before injection.1. After the main peak has eluted, include a high-organic wash step (e.g., 95% acetonitrile) in your gradient to strip strongly bound material from the column.[10] 2. Ensure the sample is fully dissolved before injection. A small amount of organic solvent in the sample can help maintain solubility. 3. Filter the sample before injection to remove any undissolved material. Re-evaluate the best solvent for your peptide.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Peptide Containing H-Lys-OMe

This protocol provides a general starting point and may require optimization based on the specific properties of your peptide.

1. Materials and Reagents:

  • Crude synthetic peptide containing H-Lys-OMe.

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA), sequencing grade.

  • Dimethyl sulfoxide (B87167) (DMSO), if needed for solubility.

  • Reversed-phase HPLC column (C18 is a good starting point, 5 µm particle size, 100-300 Å pore size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degas both mobile phases thoroughly before use.

3. Sample Preparation:

  • Accurately weigh the crude lyophilized peptide.

  • Dissolve the peptide in Mobile Phase A at a concentration of 1-5 mg/mL.

  • If solubility is an issue, dissolve the peptide in a minimal amount of DMSO first, then slowly dilute with Mobile Phase A to the desired concentration. Ensure the final percentage of DMSO is low (<10%) to avoid issues with peak shape.[10]

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Column Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A/5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Gradient: A typical gradient for a moderately hydrophobic peptide is a linear gradient from 5% B to 65% B over 30-60 minutes. The increased hydrophobicity from the methyl ester may require a slightly higher starting percentage of B or a steeper gradient than the unmodified peptide.

    • Example Gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B (hold)

      • 45-50 min: 95% to 5% B (return to initial)

      • 50-60 min: 5% B (re-equilibration)

  • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID analytical column. Adjust for other column dimensions.

  • Detection: Monitor absorbance at 214-220 nm (peptide bond) and 280 nm (if aromatic residues like Trp or Tyr are present).

  • Fraction Collection: Collect fractions across the eluting peaks.

5. Post-Purification Analysis:

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Confirm the identity of the desired fraction using mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Data Presentation

Table 1: Illustrative Comparison of HPLC Retention Times

This table provides a representative example of the expected change in retention time for a hypothetical peptide upon incorporation of H-Lys-OMe versus an unprotected lysine. Actual retention times will vary based on the peptide sequence and specific HPLC conditions.

Peptide SequenceModificationExpected Retention Time (min)Rationale
H-Gly-Ala-Lys -Val-Ile-Leu-NH₂Unmodified Lysine18.5Baseline hydrophobicity.
H-Gly-Ala-Lys(OMe) -Val-Ile-Leu-NH₂Lysine Methyl Ester21.0Increased hydrophobicity due to the methyl ester group leads to a longer retention time on a C18 column.

Visualizations

Experimental Workflow for Peptide Purification

G cluster_0 Preparation cluster_1 HPLC Purification cluster_2 Analysis & Final Product A Crude Peptide Synthesis (with H-Lys-OMe) C Sample Prep (Dissolve & Filter) A->C B Mobile Phase Prep (A: 0.1% TFA/H2O, B: 0.1% TFA/ACN) D Column Equilibration B->D E Sample Injection C->E F Gradient Elution (e.g., 5-65% B over 30 min) E->F G UV Detection & Fraction Collection F->G H Purity Analysis of Fractions (Analytical HPLC) G->H I Identity Confirmation (Mass Spectrometry) H->I J Pool Pure Fractions I->J K Lyophilization J->K L Purified Peptide K->L G Start Poor Peak Shape (Tailing/Broadening) Q1 Is sample overloaded? Start->Q1 A1 Reduce injection volume/concentration Q1->A1 Yes Q2 Is mobile phase pH ~2 and TFA at 0.1%? Q1->Q2 No End Improved Peak Shape A1->End A2 Adjust mobile phase pH. Consider increasing TFA. Q2->A2 No Q3 Is peptide aggregating? Q2->Q3 Yes A2->End A3 Use DMSO for initial dissolution. Q3->A3 Yes Q3->End No, check column health A3->End

References

Technical Support Center: H-Lys-OMe.2HCl in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using H-Lys-OMe.2HCl in your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during synthesis, potentially related to the quality of your this compound starting material.

Observed Problem Potential Cause Related to this compound Quality Recommended Actions
Low Yield of Final Peptide Presence of D-isomer: The D-enantiomer of this compound will not incorporate into the growing L-peptide chain, effectively reducing the concentration of the desired reactant.1. Verify the enantiomeric purity of your this compound lot using chiral HPLC. 2. Source this compound with a specified enantiomeric purity of >99.5%.
High Water Content: this compound is hygroscopic. Excess water can hydrolyze activated esters during the coupling reaction, leading to lower coupling efficiency.1. Determine the water content of your this compound using Karl Fischer titration. 2. Store the reagent in a desiccator over a strong drying agent. 3. Dry the reagent under vacuum before use if high water content is suspected.
Presence of Unprotected Lysine (B10760008): If the methyl ester is hydrolyzed back to the carboxylic acid in the starting material, it can interfere with the coupling reaction.1. Analyze the starting material by HPLC or NMR to detect the presence of free H-Lys-OH.2HCl. 2. Repurify the this compound if significant amounts of the free acid are present.
Unexpected Peaks in HPLC/MS of Crude Product Racemization (Presence of D-isomer): Incorporation of the D-isomer will result in diastereomeric peptides, which may have different retention times in HPLC.1. Use chiral HPLC to analyze the starting material. 2. If diastereomers are confirmed in the product, source this compound with higher enantiomeric purity.
Presence of Lysine-Related Impurities: Byproducts from the synthesis of lysine, such as di- or tri-(5-amino-5-carboxypentyl)amine, if present, could be incorporated into the peptide chain.1. Analyze the this compound by LC-MS to identify potential impurities. 2. Source a higher purity grade of the starting material.
Incomplete Coupling Reactions High Water Content: As mentioned, water can quench the active species required for amide bond formation.1. Implement stringent drying procedures for both the this compound and the reaction solvents. 2. Consider using a larger excess of the coupling reagents to compensate for any residual moisture.
Difficulty in Purification of Final Peptide Presence of Diastereomers: Diastereomeric peptides resulting from D-isomer contamination can be difficult to separate from the desired product by standard reverse-phase HPLC.1. Optimize HPLC purification gradients. 2. In future syntheses, ensure the use of enantiomerically pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal purity for this compound to be used in peptide synthesis?

For most research applications, a purity of >98% is acceptable. However, for the synthesis of peptides intended for clinical or other sensitive applications, a purity of >99.5% is recommended, with particular attention to enantiomeric purity and water content.

Q2: How should I properly store this compound to maintain its quality?

This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent moisture absorption and degradation.

Q3: My peptide synthesis failed. How can I determine if the this compound was the cause?

Start by analyzing the unused this compound from the same batch. Key analyses include:

  • Chiral HPLC: To determine the enantiomeric purity and rule out racemization.

  • Karl Fischer Titration: To measure the water content.

  • ¹H NMR or LC-MS: To check for the presence of other impurities, such as unprotected lysine or byproducts from its synthesis.

If any of these parameters are out of the expected range, it is likely that the quality of the this compound contributed to the synthesis failure.

Q4: Can I use this compound that has clumped together?

Clumping is an indication of moisture absorption. While the material may still be usable after thorough drying under high vacuum, it is best to quantify the water content using Karl Fischer titration before use. If the water content is high, it is advisable to use a fresh, dry lot of the reagent.

Q5: What are the consequences of using this compound with low enantiomeric purity?

Using this compound containing a significant amount of the D-isomer will lead to the synthesis of a mixture of diastereomeric peptides. These diastereomers can be difficult to separate and may have different biological activities and stabilities compared to the desired L-peptide.[2] This can compromise the results of your research and the therapeutic efficacy of a drug candidate.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general method for determining the enantiomeric purity of this compound.

  • Derivatization:

    • Dissolve a small amount of this compound in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).

    • Add a derivatizing agent such as o-phthaldialdehyde (OPA) along with a chiral thiol (e.g., N-acetyl-L-cysteine).

    • Allow the reaction to proceed for a few minutes at room temperature to form fluorescent diastereomeric isoindoles.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).

  • Analysis:

    • The two diastereomers will elute at different retention times.

    • Calculate the percentage of each enantiomer based on the peak areas.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This is a general protocol for the manual Fmoc-based solid-phase synthesis of a peptide.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For the incorporation of lysine, use Fmoc-Lys(Boc)-OH.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Visualizations

Synthesis_Workflow cluster_quality_control This compound Quality Control cluster_synthesis Peptide Synthesis Purity_Check Purity > 99%? Enantiomeric_Purity Enantiomeric Purity > 99.5%? Purity_Check->Enantiomeric_Purity Yes Reject Reject Batch Purity_Check->Reject No Water_Content Water Content < 0.5%? Enantiomeric_Purity->Water_Content Yes Enantiomeric_Purity->Reject No Proceed Proceed to Synthesis Water_Content->Proceed Yes Water_Content->Reject No Start Start Synthesis Proceed->Start Coupling Coupling Reaction Start->Coupling Deprotection Deprotection Coupling->Deprotection Deprotection->Coupling Repeat for each AA Cleavage Cleavage & Purification Deprotection->Cleavage Final_Product Final Peptide Cleavage->Final_Product

Caption: Quality control workflow for this compound before peptide synthesis.

Troubleshooting_Logic Problem Synthesis Problem Observed (e.g., Low Yield, Impurities) Check_Reagent Analyze this compound Quality Problem->Check_Reagent Purity_Issue Purity Issue Identified? Check_Reagent->Purity_Issue Source_New Source High-Purity Reagent Purity_Issue->Source_New Yes Optimize_Conditions Optimize Synthesis Conditions (e.g., Drying, Coupling Time) Purity_Issue->Optimize_Conditions No Re-run Re-run Synthesis Source_New->Re-run Optimize_Conditions->Re-run

Caption: Logical troubleshooting flow for synthesis problems.

Impurity_Impact Impurity Impurity in this compound D-isomer Water Unprotected Lysine Outcome Synthesis Outcome Diastereomer Formation Reduced Coupling Efficiency Side Product Formation Impurity:f0->Outcome:f0 leads to Impurity:f1->Outcome:f1 leads to Impurity:f2->Outcome:f2 leads to

Caption: Impact of common impurities on synthesis outcome.

References

Storage and handling best practices for H-Lys-OMe.2HCl to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of H-Lys-OMe.2HCl (L-Lysine methyl ester dihydrochloride) to prevent degradation, along with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound powder at temperatures ranging from -20°C to 4°C.[1][2] Some suppliers suggest storage at 0-8°C or even at room temperature (ideally below 15°C) for shorter periods.[3][4] To ensure maximum stability, always refer to the Certificate of Analysis provided by the supplier.

Q2: Why is this compound supplied as a dihydrochloride (B599025) salt?

A2: The dihydrochloride salt form significantly enhances the stability and shelf-life of the compound.[3][5] It protects the methyl ester group from hydrolysis and improves its solubility in aqueous solutions, which is beneficial for various experimental procedures.[3]

Q3: Is this compound hygroscopic? What precautions should be taken?

A3: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] To prevent degradation, it is crucial to store it in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert gas like argon or nitrogen.[3]

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathway for this compound is the hydrolysis of the methyl ester, which converts the compound back to L-lysine. This process is accelerated by the presence of moisture. The dihydrochloride salt form helps to stabilize the compound and reduce the rate of hydrolysis.[3]

Storage and Handling Best Practices

Proper storage and handling are critical to maintain the integrity and purity of this compound.

ParameterRecommendationRationale
Temperature Powder: -20°C to 4°C for long-term storage.[1][2] Solutions: -80°C for up to 6 months, -20°C for up to 1 month.[1][2]Minimizes the rate of chemical degradation.
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[3]This compound is hygroscopic and moisture can lead to hydrolysis.[3]
Light Store in a dark place.[3]Protects the compound from light-induced degradation.
Handling Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[3] Avoid inhalation and direct contact with skin and eyes as it can cause irritation.[3]Ensures personal safety and prevents contamination of the compound.
Solutions Prepare solutions fresh whenever possible. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[6]Minimizes degradation in solution and prevents contamination.

Troubleshooting Guide

Issue 1: Inconsistent or low yields in peptide synthesis.

  • Possible Cause: Degradation of this compound due to improper storage.

    • Solution: Ensure the compound has been stored under the recommended conditions. If degradation is suspected, use a fresh batch of the reagent.

  • Possible Cause: Incomplete coupling reaction.

    • Solution: For sterically hindered amino acids, consider extending the reaction time or performing a double coupling. Using a more potent coupling reagent like HCTU or HATU can also improve efficiency.[7]

  • Possible Cause: Peptide aggregation.

    • Solution: As the peptide chain elongates, it can aggregate, especially with hydrophobic residues. Consider using a different solvent system, such as N-Methyl-2-pyrrolidone (NMP) instead of DMF.[8]

Issue 2: Presence of unexpected peaks in HPLC or Mass Spectrometry analysis.

  • Possible Cause: Impurities in the starting material.

    • Solution: Always check the purity of this compound upon receipt and before use. Refer to the experimental protocol below for a purity assessment method.

  • Possible Cause: Side reactions during the experiment.

    • Solution: The ε-amino group of lysine (B10760008) is reactive and must be appropriately protected during peptide synthesis to prevent side reactions.[9] Ensure your synthetic strategy includes proper protection of this group. Common side reactions for amino groups include acetylation and formylation.[10]

Issue 3: Poor solubility of this compound.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: this compound is highly soluble in water.[3] For organic solvents, solubility may be limited. If using DMSO, be aware that it is also hygroscopic, and using freshly opened DMSO is recommended.[6]

  • Possible Cause: The compound has degraded.

    • Solution: Degradation products may have different solubility profiles. If solubility issues are encountered with a previously reliable batch, it may be an indication of degradation.

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase consisting of 10 mM potassium dihydrogen phosphate (B84403) with the pH adjusted to 7.5 using triethylamine (B128534) is a suitable starting point.[11]

    • Flow Rate: 0.5 mL/min.[11]

    • Column Temperature: 25°C.[11]

    • Detection Wavelength: 214 nm.[11]

    • Injection Volume: 20 µL.[11]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • The purity can be determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Visualizations

Potential Degradation Pathway of this compound A This compound (Stable) C Hydrolysis of Methyl Ester A->C Exposure to B Moisture (H₂O) (From improper storage) B->C D L-Lysine.2HCl + Methanol (Degradation Products) C->D Results in

Caption: Primary degradation pathway of this compound.

Troubleshooting Workflow for Poor Experimental Outcomes Start Poor Experimental Result (e.g., low yield, impurities) CheckStorage Verify this compound Storage Conditions Start->CheckStorage PurityTest Assess Purity of This compound (e.g., via HPLC) CheckStorage->PurityTest Storage OK NewReagent Use a Fresh Batch of This compound CheckStorage->NewReagent Improper Storage PurityTest->NewReagent Purity Low OptimizeProtocol Review and Optimize Experimental Protocol (e.g., coupling agents, reaction time) PurityTest->OptimizeProtocol Purity OK NewReagent->OptimizeProtocol End Improved Outcome OptimizeProtocol->End

Caption: A logical workflow for troubleshooting experiments.

Experimental Workflow for Purity Assessment Start Start PrepSample Prepare 1 mg/mL solution of this compound Start->PrepSample FilterSample Filter sample through 0.45 µm filter PrepSample->FilterSample InjectHPLC Inject 20 µL into HPLC system FilterSample->InjectHPLC Analyze Analyze chromatogram at 214 nm InjectHPLC->Analyze CalculatePurity Calculate purity based on peak area Analyze->CalculatePurity End End CalculatePurity->End

Caption: Workflow for assessing the purity of this compound.

References

Strategies to improve solubility of difficult peptide sequences containing lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing difficult peptide sequences containing lysine (B10760008).

Frequently Asked Questions (FAQs)

Q1: Why are some lysine-containing peptides difficult to dissolve?

A1: While lysine is a hydrophilic amino acid that generally enhances water solubility, several factors can contribute to the poor solubility of peptides containing it:

  • Overall Hydrophobicity: If the peptide sequence also contains a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine), these can counteract the hydrophilic effect of lysine, leading to aggregation.[1][2]

  • Secondary Structure Formation: Peptides can form stable secondary structures, such as β-sheets, which promote intermolecular hydrogen bonding and lead to self-aggregation and precipitation.[3]

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, the pH at which they have a net zero charge. If the working pH is close to the peptide's pI, solubility will be minimal.

  • Ionic Interactions: High concentrations of certain salts, such as sodium ions, can sometimes interfere with the stabilizing intramolecular interactions of lysine-containing peptides, leading to insolubility.

Q2: What is the first step I should take when trying to dissolve a new lysine-containing peptide?

A2: Always start with a small-scale solubility test on an aliquot of your peptide (e.g., 1 mg) before attempting to dissolve the entire batch.[4][5] This prevents the potential loss of valuable material if the chosen solvent is ineffective. The initial solvent of choice for a basic peptide (like one rich in lysine) should be sterile, distilled water.[5]

Q3: My lysine-containing peptide is not soluble in water. What should I try next?

A3: Since lysine is a basic amino acid, your peptide will likely have a net positive charge. To increase its solubility, you should try dissolving it in a dilute acidic solution. A common starting point is 10% acetic acid.[1][6] If that fails, you can try increasing the concentration to 30% acetic acid.[7][8] For very resistant peptides, a small amount of trifluoroacetic acid (TFA) can be used, but be cautious as TFA can interfere with some cellular assays.[5][8]

Q4: Can I use organic solvents to dissolve my lysine-containing peptide?

A4: Yes, organic solvents can be very effective, especially if the peptide is also hydrophobic. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used solvent.[7][9] The recommended procedure is to first dissolve the peptide in a minimal amount of 100% DMSO and then slowly add this solution dropwise to your aqueous buffer while stirring.[5][10] Other organic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can also be used.[10]

Q5: Are there any limitations to using DMSO in my experiments?

A5: Yes, DMSO can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept below 1%, with 0.1% being a generally safe level for most cell lines.[1] It is always recommended to perform a vehicle control with the same concentration of DMSO to assess its effect on your specific cells. Additionally, DMSO can oxidize methionine and cysteine residues, so if your peptide contains these amino acids, consider using DMF instead.[1]

Q6: What other techniques can I use to improve the solubility of my peptide?

A6: Several physical methods can aid in solubilization:

  • Sonication: This can help break up aggregates and increase the surface area of the peptide exposed to the solvent.[1][4] Use a bath sonicator and short bursts (e.g., 3x 10 seconds) with cooling on ice in between to avoid heating the sample.[4]

  • Gentle Heating: Warming the solution to around 40°C can increase solubility. However, avoid excessive or prolonged heating as it may degrade the peptide.[8]

  • Vortexing: Vigorous mixing can help dissolve the peptide.[1]

Q7: What are chaotropic agents and can they help with peptide solubility?

A7: Chaotropic agents are substances that disrupt the hydrogen-bonding network of water and weaken hydrophobic interactions, leading to the denaturation of proteins and the dissolution of aggregates.[11] Common chaotropic agents include urea (B33335) (typically used at 6-8 M) and guanidine (B92328) hydrochloride (typically used at 6 M).[7][12] These are powerful solubilizing agents but can interfere with biological assays, so their use should be carefully considered.

Troubleshooting Guide for Insoluble Lysine-Containing Peptides

This guide provides a step-by-step workflow for troubleshooting solubility issues with your lysine-containing peptide.

Initial Solubility Test Workflow

Caption: Initial solubility test workflow.

Troubleshooting Workflow for Water-Insoluble Peptides

Caption: pH adjustment for basic peptides.

Advanced Solubilization Strategies

Caption: Advanced solubilization workflow.

Quantitative Data Summary

While exact solubility is highly sequence-dependent and often requires empirical testing, the following tables provide a summary of common solvents and their general effectiveness for dissolving lysine-containing peptides.

Table 1: Recommended Solvents for Lysine-Containing (Basic) Peptides

Solvent/ReagentTypical ConcentrationUse CaseConsiderations
Sterile Distilled WaterN/AFirst choice for all peptides.Often insufficient for difficult sequences.
Acetic Acid10% - 30% (v/v)For basic peptides that are insoluble in water.[5][7][8]Can lower the pH of the final solution.
Trifluoroacetic Acid (TFA)< 50 µL (for 1 mg peptide)For very resistant basic peptides.[1][8]May be harsh and interfere with cellular assays.[5]
DMSO100% (initial) then diluteFor hydrophobic or very difficult peptides.[7][9]Final concentration in assays should be low (<1%). Can oxidize Met/Cys.[1]
DMF / ACN100% (initial) then diluteAlternative to DMSO, especially for peptides with oxidation-prone residues.[10]Check compatibility with your specific assay.

Table 2: Chaotropic Agents for Highly Aggregated Peptides

Chaotropic AgentTypical Working ConcentrationMechanism of ActionLimitations
Urea6 - 8 MDisrupts hydrogen bonds and hydrophobic interactions.[7][12]Can carbamylate proteins over time; may not fully denature all proteins.[13]
Guanidine Hydrochloride6 MStronger denaturant than urea; disrupts ionic and hydrogen bonds.[7][13]High cost; can precipitate in acidic conditions.[13]

Detailed Experimental Protocols

Protocol 1: Solubilization of a Basic Peptide using Acetic Acid
  • Preparation:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Perform a small-scale solubility test first by weighing out approximately 1 mg of the peptide into a sterile microcentrifuge tube.

  • Initial Dissolution Attempt:

    • Add sterile, distilled water to the peptide to achieve a concentration of 1-2 mg/mL.[14]

    • Vortex the tube for 30-60 seconds.

    • Visually inspect the solution. If it is clear, the peptide is soluble in water.

  • Acidification:

    • If the peptide is not fully dissolved in water, add a 10% acetic acid solution dropwise while vortexing.[2]

    • Continue adding the acidic solution until the peptide is completely dissolved. Be mindful of the final volume and concentration.

    • If the peptide remains insoluble, you can try a 30% acetic acid solution.[7][8]

  • Final Dilution:

    • Once the peptide is dissolved, you can dilute the stock solution to your desired working concentration using your experimental buffer.

Protocol 2: Solubilization of a Hydrophobic, Lysine-Containing Peptide using DMSO
  • Preparation:

    • Equilibrate the lyophilized peptide to room temperature.

    • Weigh a small amount (e.g., 1 mg) for a solubility test.

  • Dissolution in Organic Solvent:

    • Add a minimal volume of 100% DMSO (e.g., 30-50 µL) directly to the lyophilized peptide.[15]

    • Vortex or sonicate briefly until the peptide is fully dissolved. The solution should be clear.

  • Dilution into Aqueous Buffer:

    • While vigorously stirring your aqueous experimental buffer, slowly add the DMSO-peptide solution dropwise.[5]

    • Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit at that concentration.

  • Final Concentration and DMSO Control:

    • Ensure the final concentration of DMSO in your working solution is compatible with your assay (typically <1%).[1]

    • Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Protocol 3: Using Sonication to Aid Peptide Dissolution
  • Initial Suspension:

    • Add your chosen solvent (e.g., water, dilute acetic acid) to the lyophilized peptide.

    • Vortex briefly to create a suspension.

  • Sonication:

    • Place the peptide vial in a bath sonicator.

    • Apply short bursts of sonication, for example, three times for 10 seconds each.[4]

    • Between each sonication burst, place the vial on ice to prevent overheating, which could degrade the peptide.[4]

  • Inspection:

    • After sonication, visually inspect the solution. If it is clear and free of particulates, the peptide is dissolved. If it remains cloudy or contains visible particles, further solubilization methods may be necessary.[16]

Protocol 4: Peptide Modification with PEGylation to Enhance Solubility

Note: Peptide PEGylation is a chemical modification process that should be performed by experienced chemists or sourced from a peptide synthesis company. The following is a generalized overview of a common method.

  • Reaction Setup:

    • Dissolve the lysine-containing peptide in a suitable buffer, often at a slightly alkaline pH (e.g., pH 8) to ensure the lysine amino groups are deprotonated and reactive.[17]

    • Activate the polyethylene (B3416737) glycol (PEG) derivative. N-hydroxysuccinimide (NHS) esters of PEG (PEG-NHS) are commonly used to react with primary amines on lysine residues.[18]

  • Conjugation:

    • Add the activated PEG-NHS to the peptide solution. The molar ratio of PEG to peptide will influence the degree of PEGylation and needs to be optimized.

    • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-2 hours).

  • Purification:

    • The PEGylated peptide is then purified from unreacted peptide and excess PEG, typically using size-exclusion or ion-exchange chromatography.[19]

  • Characterization:

    • The final product is characterized by techniques such as MALDI-TOF mass spectrometry to confirm the attachment of the PEG chains.

By following these guidelines and protocols, researchers can systematically address the solubility challenges associated with difficult lysine-containing peptide sequences and ensure the reliability and reproducibility of their experiments.

References

Minimizing racemization during H-Lys-OMe.2HCl coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-Lys-OMe.2HCl Coupling

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of minimizing racemization during the coupling of this compound. Below you will find troubleshooting guides and frequently asked questions to help you maintain stereochemical integrity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is a process where a chiral amino acid loses its stereochemical purity, leading to a mixture of both L- and D-enantiomers.[1] During the coupling of an N-protected amino acid to H-Lys-OMe, the activated amino acid can lose its stereochemical configuration at the alpha-carbon. This results in the formation of an undesired diastereomer, which can significantly impact the peptide's structure, biological activity, and therapeutic efficacy.[2]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] The activated carboxyl group of the N-protected amino acid cyclizes, and the proton at the chiral center of this oxazolone (B7731731) is acidic. A base in the reaction mixture can easily abstract this proton, leading to a loss of stereochemical information. The incoming amine (H-Lys-OMe) can then attack the achiral oxazolone, producing a mixture of the desired L-peptide and the undesired D-diastereomer.[2] A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[2]

Q3: Why is this compound particularly challenging regarding racemization?

A3: this compound is a dihydrochloride (B599025) salt, meaning both the α-amino group and the ε-amino group of the lysine (B10760008) side-chain are protonated. To liberate the free α-amino group for the coupling reaction, two equivalents of a base are required for neutralization. The presence of a higher base concentration increases the risk of racemization of the activated N-protected amino acid being coupled.[3] Careful selection of the base and precise control over stoichiometry are crucial.

Q4: Which amino acids are most susceptible to racemization?

A4: While any chiral amino acid can undergo racemization, some are more prone to it. Histidine (His) and Cysteine (Cys) are particularly susceptible.[2][4] Protecting the side chains of these sensitive amino acids can help reduce racemization.[2][4]

Troubleshooting Guides

Issue: High levels of diastereomeric impurity detected by HPLC post-coupling.

This is a common problem indicating significant racemization has occurred. Follow these steps to troubleshoot and mitigate the issue.

Step 1: Evaluate Coupling Reagent and Additives

The choice of coupling reagent is a critical factor.[5] Some reagents are more "activating" and can increase the rate of oxazolone formation.

Potential Cause: Use of carbodiimides (e.g., DCC, DIC, EDC) without a racemization-suppressing additive.[6][7]

Recommended Solution: Always use a racemization-suppressing additive when using carbodiimides.[8] Additives like OxymaPure, HOAt, and HOBt form active esters that are more stable and less prone to racemization.[7][8][9] OxymaPure is a non-explosive and highly efficient alternative to the benzotriazole-based additives HOBt and HOAt.[10][11]

Data Summary: Comparison of Coupling Additives

The following table provides a qualitative comparison of common additives used with carbodiimides to suppress racemization.

AdditiveRacemization SuppressionCoupling EfficiencySafety Profile
HOBt GoodGoodExplosive potential
HOAt ExcellentExcellentExplosive potential
OxymaPure ExcellentExcellentLower explosion risk
Oxyma-B SuperiorExcellentLower explosion risk

Data sourced from publicly available information and comparative studies.[2][10][11][12]

Step 2: Optimize Base Selection and Stoichiometry

The base is necessary for neutralizing this compound and for the function of onium salt reagents, but it is also the primary promoter of racemization.[2][8]

Potential Cause: Use of a strong, sterically unhindered base or excess base. Bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton.[1][7]

Recommended Solution:

  • Switch to a weaker or sterically hindered base. N-methylmorpholine (NMM) is generally preferred over DIPEA.[5] For particularly sensitive couplings, the highly hindered base 2,4,6-collidine (TMP) has been shown to cause the least racemization.[1][13]

  • Use precise stoichiometry. For this compound, exactly two equivalents of base are required for neutralization. Avoid any excess. If using an onium salt reagent (like HBTU/HATU) that requires an additional equivalent of base for activation, this should also be carefully measured.[5]

Step 3: Control Reaction Temperature and Time

Potential Cause: High reaction temperatures and prolonged activation times increase the rate of racemization.[1][7]

Recommended Solution:

  • Perform the coupling reaction at a lower temperature, typically 0 °C, especially during the activation step.[1][8]

  • Minimize the pre-activation time. The activated amino acid should be generated and used promptly. A short pre-activation of 1-5 minutes before adding the amine component is often recommended.[9]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of an N-protected amino acid to this compound.

1. Preparation of Amine Component:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
  • Cool the solution to 0 °C in an ice bath.
  • Add N-methylmorpholine (NMM) (2.0 equivalents) dropwise while stirring. Stir the solution at 0 °C for 10-15 minutes to ensure complete neutralization.

2. Preparation of Activated Acid:

  • In a separate flask, dissolve the N-protected amino acid (1.05 equivalents) and OxymaPure (1.1 equivalents) in anhydrous DMF.[5][9]
  • Cool this solution to 0 °C.

3. Coupling Reaction:

  • Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the N-protected amino acid/OxymaPure solution.[9]
  • Allow the mixture to pre-activate at 0 °C for 5 minutes.[9]
  • Transfer the neutralized H-Lys-OMe solution (from step 1) to the activated acid solution.
  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours.

4. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.
  • Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct.
  • Proceed with standard aqueous work-up and purification procedures.

Protocol 2: Analysis of Racemization by Chiral HPLC

This method allows for the quantification of the undesired diastereomer.

1. Sample Preparation:

  • Prepare a standard of the desired pure L-L dipeptide.
  • If possible, synthesize a standard of the L-D diastereomer by coupling the N-protected D-amino acid to H-L-Lys-OMe.[1]
  • Dissolve a small amount of the crude or purified reaction product in the mobile phase.

2. HPLC Analysis:

  • Inject the sample onto a suitable chiral HPLC column (e.g., Chiralpak series).[1]
  • Use an appropriate mobile phase, often a mixture of hexane (B92381) and isopropanol, to achieve separation of the diastereomers.[1]
  • Monitor the elution using a UV detector.

3. Quantification:

  • Integrate the peak areas for the L-L and D-L (or L-D) diastereomers.
  • Calculate the percentage of racemization using the peak areas.[2]

Visual Guides

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Major Pathway) cluster_enolization Direct Enolization (Minor Pathway) Activated AA Activated N-Protected Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone Intermediate (Achiral) Activated AA->Oxazolone - H₂O (Cyclization) Product_Mix_Ox Mixture of L-L and D-L Diastereomers Oxazolone->Product_Mix_Ox + H-Lys-OMe Base Base Base->Oxazolone abstracts α-H⁺ Activated AA_enol Activated N-Protected Amino Acid (Chiral) Enolate Enolate Intermediate (Achiral) Activated AA_enol->Enolate abstracts α-H⁺ Product_Mix_Enol Mixture of L-L and D-L Diastereomers Enolate->Product_Mix_Enol + H-Lys-OMe Base_enol Base Base_enol->Activated AA_enol

Troubleshooting_Workflow start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent Is a carbodiimide (B86325) used alone? start->reagent add_additive Action: Add OxymaPure, HOAt, or HOBt reagent->add_additive Yes base Step 2: Evaluate Base Is DIPEA or TEA used? reagent->base No add_additive->base change_base Action: Switch to NMM or Collidine. Ensure precise stoichiometry (2 eq.). base->change_base Yes temp Step 3: Evaluate Conditions Is reaction at RT or elevated? base->temp No change_base->temp lower_temp Action: Run reaction at 0°C. Minimize pre-activation time. temp->lower_temp Yes end_node Re-analyze Racemization temp->end_node No lower_temp->end_node

References

Effect of residual HCl in H-Lys-OMe.2HCl on peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Synthesis

This guide addresses common issues related to the use of amino acid hydrochloride salts, specifically focusing on the effects of residual HCl from H-Lys-OMe·2HCl during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is H-Lys-OMe·2HCl and why is it used in peptide synthesis?

H-Lys-OMe·2HCl, or L-lysine methyl ester dihydrochloride (B599025), is a derivative of the amino acid L-lysine.[1] In this compound, the carboxylic acid group is protected as a methyl ester, and the two amino groups (the alpha-amino and epsilon-amino groups) are protonated and stabilized as hydrochloride salts.[1] This dihydrochloride salt form enhances the compound's stability, solubility in aqueous solutions, and shelf-life, making it easier to handle and store.[1] It is a versatile reagent used in both solution-phase and solid-phase peptide synthesis (SPPS).[1]

Q2: How does the residual HCl in H-Lys-OMe·2HCl affect the peptide coupling reaction?

The hydrochloride (HCl) salts protonate the amino groups of the lysine (B10760008) derivative. A protonated amine is no longer a nucleophile and cannot react with an activated carboxylic acid to form a peptide bond.[2][3] Therefore, for the coupling reaction to proceed, the HCl must be neutralized by a base to deprotonate the amine, regenerating its nucleophilic character.[3][4] Failure to add a sufficient amount of base will result in incomplete or failed coupling reactions.

Q3: How much base is required to neutralize H-Lys-OMe·2HCl?

Since H-Lys-OMe·2HCl is a dihydrochloride salt, it requires two equivalents of a base to neutralize the two HCl molecules and deprotonate both the alpha-amino and epsilon-amino groups, making them available for reaction. Using amino acid derivatives provided as salts requires one equivalent of a tertiary base for each equivalent of HCl.[4]

Q4: What are the consequences of using an incorrect amount of base?

The stoichiometry of the base is critical for successful peptide synthesis.

  • Insufficient Base: If less than two equivalents of base are used, a fraction of the H-Lys-OMe molecules will remain protonated.[3] This reduces the concentration of the reactive free amine available for coupling, leading to low yields or complete reaction failure.[5]

  • Excess Base: While ensuring complete neutralization, adding a significant excess of a strong base can lead to undesirable side reactions. The most significant of these is racemization of the activated amino acid, which compromises the stereochemical purity of the final peptide.[3][4][6] The choice of base is also important, with weaker bases like symmetrical-collidine sometimes recommended to reduce the risk of racemization.[4]

Q5: Which bases are recommended for the neutralization step?

Non-nucleophilic tertiary amines are typically used to avoid side reactions with the activated carboxyl group. The most commonly used bases in Fmoc/tBu-based solid-phase synthesis are:

  • N,N-Diisopropylethylamine (DIPEA or DIEA) [4]

  • N-methylmorpholine (NMM) [4]

  • sym-Collidine (used in cases with a high risk of racemization)[4]

Troubleshooting Guide

Problem: Low or No Yield in Peptide Coupling Step with H-Lys-OMe·2HCl

If you are experiencing a failed coupling reaction when using H-Lys-OMe·2HCl, follow this troubleshooting workflow.

G cluster_start cluster_check Initial Checks cluster_action Corrective Actions cluster_advanced Advanced Troubleshooting cluster_end start Start: Coupling Failure with H-Lys-OMe·2HCl check_base Verify Base Stoichiometry: 2 equivalents of base used? start->check_base check_reagents Check Reagent Quality: Fresh coupling reagents? Dry solvents? check_base->check_reagents Yes adjust_base Adjust Base Stoichiometry: Use 2 eq. of NMM or DIPEA check_base->adjust_base No change_reagents Use Fresh Reagents: Prepare new solutions check_reagents->change_reagents Reagents Suspect double_couple Perform Double Coupling: Repeat the coupling step check_reagents->double_couple Reagents OK end Re-run Synthesis & Analyze adjust_base->end change_reagents->end change_base Consider Weaker Base: Use sym-collidine if racemization is a concern double_couple->change_base double_couple->end If problem persists quantify_hcl Quantify HCl in Starting Material (See Protocol 2) change_base->quantify_hcl quantify_hcl->end

Caption: Troubleshooting workflow for peptide coupling failures.

Data Presentation

Table 1: Stoichiometry for Neutralization of Amino Acid Salts

This table provides a quick reference for the amount of base required for common amino acid salt forms.

Amino Acid Salt FormMoles of HCl per Mole of Amino AcidRequired Equivalents of BaseExample
Monohydrochloride11H-Gly-OEt·HCl
Dihydrochloride 2 2 H-Lys-OMe·2HCl
Tosylate Salt0 (Acid is Tosylic Acid)1H-D-Ala-OBzl·TosOH
Free Amine00H-Ala-OH

Table 2: Properties of Common Bases for Neutralization

BaseAbbreviationpKa (Conjugate Acid)Molar Mass ( g/mol )Key Characteristics
N,N-DiisopropylethylamineDIPEA, DIEA~10.75129.24Sterically hindered, non-nucleophilic, very common.[4]
N-MethylmorpholineNMM~7.38101.15Less sterically hindered than DIPEA, less basic.[4]
sym-Collidine~7.43121.18Weaker base, recommended when there is a high risk of racemization.[4]

Experimental Protocols

Protocol 1: Standard Neutralization and Coupling of H-Lys-OMe·2HCl (SPPS)

This protocol describes a standard procedure for incorporating H-Lys-OMe·2HCl into a growing peptide chain on a solid support using Fmoc chemistry.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the N-Fmoc-protected amino acid (e.g., 3 eq.) and a coupling agent like HBTU (e.g., 3 eq.) in DMF.

  • Neutralization and Coupling:

    • To the activated amino acid mixture, add a base such as DIPEA (e.g., 6 eq.).

    • Separately, dissolve H-Lys-OMe·2HCl (e.g., 3 eq.) in DMF.

    • Crucially, add 2 equivalents of base (e.g., DIPEA, 6 eq. total) for every 1 equivalent of H-Lys-OMe·2HCl to this solution to ensure complete neutralization.

    • Combine the activated amino acid solution and the neutralized H-Lys-OMe·2HCl solution.

    • Add the final mixture to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: After the reaction, wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

G cluster_reagents Reagent Preparation cluster_reaction Reaction Steps lys H-Lys-OMe·2HCl in DMF neutralize Neutralization: Formation of Free Amine lys->neutralize base1 2 eq. Base (e.g., DIPEA) base1->neutralize aa Fmoc-AA + Coupling Agent (e.g., HBTU) in DMF couple Peptide Bond Formation on Resin aa->couple neutralize->couple Nucleophilic Attack

Caption: Key steps in the neutralization and coupling process.

Protocol 2: Quantification of Chloride Content in Amino Acid Salt (Argentometric Titration)

This method can be used to verify the chloride content of the H-Lys-OMe·2HCl starting material, ensuring correct stoichiometry in your reactions.

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the H-Lys-OMe·2HCl sample and dissolve it in 50 mL of deionized water. Add 5 mL of 2M nitric acid.

  • Titration Setup: Use an automatic titrator equipped with a silver electrode. Use a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution as the titrant.

  • Titration: Titrate the sample solution with the 0.1 M AgNO₃ solution. The silver ions (Ag⁺) will react with the chloride ions (Cl⁻) to form a silver chloride (AgCl) precipitate.

  • Endpoint Detection: The endpoint is reached when all chloride ions have precipitated, causing a sharp change in the electrode potential.

  • Calculation: The amount of chloride in the sample is calculated based on the volume of AgNO₃ solution used to reach the endpoint.

    Chloride (%) = (V × M × 35.453) / (W) × 100

    Where:

    • V = Volume of AgNO₃ titrant (in L)

    • M = Molarity of AgNO₃ solution (in mol/L)

    • 35.453 = Molar mass of Chlorine (in g/mol )

    • W = Weight of the sample (in g)

The theoretical percentage of chloride in pure C₇H₁₆N₂O₂·2HCl (MW: 233.14 g/mol ) is approximately 30.4%. Significant deviation from this value may indicate impurities or hydration that could affect reaction stoichiometry.

References

Validation & Comparative

A Researcher's Guide: H-Lys-OMe.2HCl vs. H-Lys(Boc)-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of peptide synthesis, the selection of amino acid derivatives is a critical decision that dictates synthetic strategy, efficiency, and the purity of the final product. Lysine (B10760008), with its reactive side-chain amino group, requires careful management. This guide provides an objective comparison between two common lysine derivatives: L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) and Nε-tert-butyloxycarbonyl-L-lysine methyl ester hydrochloride (H-Lys(Boc)-OMe.HCl), offering a clear distinction in their applications and performance.

The fundamental difference lies in their protection scheme. H-Lys(Boc)-OMe.HCl is supplied with its side-chain (ε-amino) group protected by a tert-butyloxycarbonyl (Boc) group, rendering it inert during peptide coupling. In contrast, this compound has both its α-amino and ε-amino groups unprotected and available for reaction, stabilized as hydrochloride salts. This single distinction governs their utility in different peptide synthesis methodologies.

Chemical and Physical Properties: A Head-to-Head Comparison

A clear understanding of the physicochemical properties of these reagents is essential for their effective use in the laboratory. The dihydrochloride salt form of H-Lys-OMe enhances its stability and solubility in aqueous solutions, while the Boc-protected version is tailored for specific applications in organic-phase synthesis.[1]

PropertyThis compoundH-Lys(Boc)-OMe.HCl
Full Chemical Name L-Lysine methyl ester dihydrochlorideNε-tert-butyloxycarbonyl-L-lysine methyl ester hydrochloride
Synonym(s) H-Lys-OMe dihydrochlorideNε-Boc-L-lysine methyl ester hydrochloride[2][3]
CAS Number 26348-70-9[1][4][5]2389-48-2[2][3][6]
Molecular Formula C₇H₁₆N₂O₂·2HCl[1][4]C₁₂H₂₄N₂O₄·HCl[2][3][7]
Molecular Weight 233.14 g/mol [1]296.79 g/mol [2][3][7]
Protection Status α-amino: Unprotected (as HCl salt)ε-amino: Unprotected (as HCl salt)Carboxyl: Methyl esterα-amino: Unprotected (as HCl salt)ε-amino: Boc-protectedCarboxyl: Methyl ester
Primary Application Solution-phase synthesis where side-chain modification is desired or not a concern.[1]Solution-phase peptide synthesis (SPPS) using Boc/Z strategies.[2]
Storage Room temperature (<15°C optimal), sealed, under inert gas, protected from moisture (hygroscopic).[1]-20°C for long-term storage.[8]
Solubility Highly soluble in water.[1]Soluble in organic solvents like DMSO, DMF.[8]

Performance and Application in Peptide Synthesis

The choice between these two derivatives is dictated entirely by the synthetic strategy, particularly the need for side-chain protection.

H-Lys(Boc)-OMe.HCl: The Choice for Controlled, Stepwise Synthesis

This derivative is the preferred choice for controlled, stepwise peptide elongation where the lysine side chain must remain non-reactive. The acid-labile Boc group on the ε-amino group prevents branching and other side reactions during the activation and coupling of the α-amino group.[9] This makes it an ideal building block in solution-phase synthesis, especially when employing Boc or Z-group strategies for Nα-protection. The Boc group can be removed at a later stage under acidic conditions that typically do not affect other protecting groups like Fmoc, allowing for orthogonal protection schemes.

This compound: For Specific Applications and Post-Synthesis Modification

This compound is used when the ε-amino group is intended to react or when side-chain protection is unnecessary for the desired final product. Its high reactivity at both amino groups means it cannot be used directly in a stepwise synthesis without a preliminary, non-selective protection step.[1] Its primary utility is in scenarios such as:

  • The synthesis of simple dipeptides where selectivity is not a major concern.

  • As a starting material for creating lysine-based scaffolds.

  • Applications where the peptide is synthesized first, and the lysine side chains are modified post-synthetically (e.g., labeling or PEGylation).

Comparative Performance Data

While direct, peer-reviewed comparative studies are scarce, performance can be inferred from the established principles of peptide chemistry.

ParameterThis compoundH-Lys(Boc)-OMe.HCl
Selectivity Low. Both amino groups are reactive, requiring neutralization before coupling. This can lead to a mixture of products (α-coupled, ε-coupled, and di-coupled).High. The Boc-protected ε-amino group ensures that coupling occurs exclusively at the α-amino position.
Side Reactions High potential for side-chain branching and polymerization if used in stepwise synthesis without prior protection.Minimal. The Boc group effectively prevents unwanted side-chain reactions during coupling.[9]
Synthetic Strategy Limited to specific applications or requires an initial, often non-selective, protection step.Compatible with established Boc/Bzl and orthogonal (e.g., Fmoc/Boc) SPPS strategies.[10]
Typical Yield/Purity Generally lower for complex peptides due to the lack of selectivity and potential for side products.Higher yield and purity for stepwise synthesis due to controlled reactivity.

Experimental Protocols & Workflows

The following protocols highlight the distinct handling and reaction pathways for each derivative.

Experimental Workflow Diagrams

H_Lys_Boc_OMe_HCl_Workflow A H-Lys(Boc)-OMe.HCl + Nα-Protected Amino Acid C Protected Dipeptide A->C Coupling B Coupling Reagent (e.g., HATU, DIPEA) D Acidic Deprotection (e.g., TFA or 4M HCl in Dioxane) C->D Nα-Deprotection E ε-Boc Protected Dipeptide Methyl Ester D->E Purification

Caption: Workflow using H-Lys(Boc)-OMe.HCl for dipeptide synthesis.

H_Lys_OMe_2HCl_Workflow A This compound B Protection Step (e.g., Fmoc-OSu) A->B C Mixture of Protected Lys Derivatives B->C D Purification C->D E Nα-Fmoc-Lys(ε-Fmoc)-OMe (and other species) D->E F Coupling Reaction E->F

Caption: Multi-step workflow required for this compound in controlled synthesis.

Key Experimental Methodologies

Protocol 1: Peptide Coupling with H-Lys(Boc)-OMe.HCl

  • Neutralization: Dissolve H-Lys(Boc)-OMe.HCl (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at 0°C.

  • Activation: In a separate flask, dissolve the Nα-protected amino acid (e.g., Fmoc-Gly-OH) (1.0 eq) and a coupling agent like HATU (1.0 eq) in DMF.

  • Coupling: Add the activated amino acid solution to the neutralized H-Lys(Boc)-OMe.HCl solution. Add an additional amount of DIPEA (2.0 eq) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting protected dipeptide by flash column chromatography.

Protocol 2: Boc Group Deprotection

  • Reaction Setup: Dissolve the Boc-protected peptide in a minimal amount of DCM.

  • Acid Treatment: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM, or alternatively, a 4M solution of HCl in dioxane.[11][12] The reaction is typically rapid.

  • Reaction Monitoring: Stir at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Evaporate the solvent and excess acid under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its TFA or HCl salt. Filter and dry the product.[12]

Boc_Deprotection cluster_reactants Reactants cluster_products Products A Peptide-Lys(Boc)-OMe C Peptide-Lys-OMe (as TFA or HCl salt) A->C Deprotection D Isobutylene + CO₂ A->D B Strong Acid (TFA or HCl/Dioxane)

Caption: Acid-catalyzed deprotection of the ε-Boc group on a lysine residue.

Conclusion and Recommendations

This compound and H-Lys(Boc)-OMe.HCl are not interchangeable reagents; they are designed for fundamentally different synthetic routes.

  • Choose H-Lys(Boc)-OMe.HCl for:

    • Stepwise solution-phase peptide synthesis.

    • Syntheses requiring selective Nα-coupling without side-chain interference.

    • Integration into orthogonal protection strategies (e.g., Boc/Fmoc).

    • Maximizing yield and purity in the synthesis of complex peptides.

  • Choose this compound when:

    • Both amino groups are intended for reaction.

    • The synthetic target is a simple, non-sequence-specific lysine derivative.

    • A post-synthesis modification strategy for the lysine side chain is planned.

    • The cost of the starting material is a primary concern and the downstream purification challenges are acceptable.

For the majority of applications in drug discovery and research requiring the synthesis of well-defined peptide sequences, H-Lys(Boc)-OMe.HCl is the superior choice due to the control and selectivity afforded by its side-chain protecting group. It simplifies the synthetic workflow, reduces the likelihood of side products, and ultimately leads to a purer final compound with a higher overall yield.

References

A Researcher's Guide to Lysine Incorporation: Comparing Alternatives to H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seamless and efficient incorporation of lysine (B10760008) residues into peptides and proteins is a critical step in synthesizing novel therapeutics, probes, and research tools. While L-lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) offers a straightforward method for introducing lysine, a diverse array of alternatives provides greater flexibility, control over side-chain modifications, and compatibility with various synthetic strategies. This guide offers an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal lysine building block for your research needs.

The primary challenge in lysine incorporation lies in the differential protection of its α-amino and ε-amino groups to prevent undesired side reactions during peptide synthesis. The choice of protecting groups is paramount and dictates the overall synthetic strategy, be it Boc/Bzl or Fmoc/tBu solid-phase peptide synthesis (SPPS).

Common Alternatives to this compound

The most prevalent alternatives to this compound are lysine derivatives with orthogonal protecting groups. These allow for the selective removal of one protecting group while the other remains intact, enabling site-specific modifications of the lysine side chain.

Derivativeα-Amino Protectionε-Amino ProtectionKey Features & ApplicationsDeprotection Conditions
Fmoc-Lys(Boc)-OH FmocBocThe standard for Fmoc-based SPPS.[1][2][3][4] The Boc group is stable to the basic conditions used for Fmoc removal.[2]Fmoc: Mild base (e.g., 20% piperidine (B6355638) in DMF).Boc: Strong acid (e.g., TFA).[2]
Boc-Lys(Z)-OH BocZA common choice for Boc-based SPPS.[1][5] The Z group is stable to the acidic conditions for Boc removal.Boc: Moderate acid (e.g., TFA).Z: Stronger acid (e.g., HF).[1]
Boc-Lys(2-Cl-Z)-OH Boc2-Cl-ZUsed in Boc chemistry; the 2-Cl-Z group offers increased acid stability compared to the Z group.[1]Boc: Moderate acid (e.g., TFA).2-Cl-Z: Strong acid (e.g., HF).[1]
Fmoc-Lys(Aloc)-OH FmocAlocAllows for orthogonal deprotection of the side chain using palladium catalysis.[1]Fmoc: Mild base.Aloc: Pd(0) catalyst.[1]
Fmoc-Lys(Mtt)-OH FmocMttThe Mtt group is labile to very mild acidic conditions, enabling selective deprotection on-resin.[1][6]Fmoc: Mild base.Mtt: Mild acid (e.g., 1% TFA in DCM).[6]
Fmoc-Lys(Dde)-OH FmocDdeThe Dde group is removed with hydrazine, providing another layer of orthogonality.[1][6]Fmoc: Mild base.Dde: Hydrazine.[1][6]
Fmoc-Lys(ivDde)-OH FmocivDdeSimilar to Dde, offering orthogonal deprotection with hydrazine.[1][6]Fmoc: Mild base.ivDde: Hydrazine.[1][6]
Boc-Lys(Fmoc)-OH BocFmocUseful for synthesizing protected peptide fragments for subsequent coupling.[1]Boc: Moderate acid.Fmoc: Mild base.[1]
Boc-Lys(Ns)-OH BocNsThe Nosyl group is removed under mild conditions with a thiol and base, offering orthogonality.[7]Boc: Moderate acid.Ns: Thiophenol and base.[7]

Novel and Specialized Alternatives

Recent advancements have introduced novel strategies for lysine protection and incorporation, catering to specific applications like chemoenzymatic synthesis and green chemistry.

Derivative/MethodKey Features & ApplicationsDeprotection/Removal Conditions
Biocompatible Protecting Groups (Abac, Aboc) Polar, bio-orthogonal groups removable from folded proteins under mild conditions.[8][9] Ideal for chemoenzymatic synthesis.[8]Aboc: NaIO₄ followed by β-elimination at basic pH.[8] Abac: PLP in buffered solution.[9]
Host-Guest Protection (18-crown-6) A novel approach using a host-guest interaction with 18-crown-6 (B118740) to protect the ε-amino group, potentially reducing organic solvent use.[10]Not applicable (non-covalent protection).
D-Lysine Derivatives Incorporation of the non-natural D-isomer of lysine enhances peptide stability against enzymatic degradation by proteases.[11]Same as L-lysine derivatives.

Experimental Protocols

General Protocol for Fmoc-SPPS using Fmoc-Lys(Boc)-OH

This protocol outlines the standard procedure for incorporating a lysine residue into a peptide chain on a solid support using the most common alternative.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • Fmoc-Lys(Boc)-OH

  • Other required Fmoc-amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • DCM

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by HPLC.

Visualizing Synthetic Strategies

The choice of lysine derivative is intrinsically linked to the overall peptide synthesis strategy. The following diagrams illustrate the logical flow of two common approaches.

Boc_SPPS_Workflow start Boc-AA-Resin deprotection TFA Treatment (Boc Removal) start->deprotection neutralization Neutralization (e.g., DIPEA) deprotection->neutralization coupling Couple Boc-Lys(Z)-OH (e.g., HBTU/HOBt) neutralization->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat for next AA final_cleavage HF Cleavage (Peptide & Z Removal) wash->final_cleavage Final Step product Peptide with Lysine final_cleavage->product

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Orthogonal_Workflow start Fmoc-AA-Resin deprotection Piperidine Treatment (Fmoc Removal) start->deprotection wash1 Wash deprotection->wash1 coupling Couple Fmoc-Lys(Mtt)-OH wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle for Peptide Elongation wash2->repeat selective_deprotection Mild Acid Treatment (Mtt Removal) repeat->selective_deprotection side_chain_modification On-Resin Side-Chain Modification selective_deprotection->side_chain_modification final_cleavage TFA Cleavage (Peptide & tBu Removal) side_chain_modification->final_cleavage product Modified Peptide final_cleavage->product

References

A Comparative Guide to Analytical Methods for Peptides Synthesized with H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of synthetic peptides is paramount to ensuring purity, identity, and structural integrity. The incorporation of non-standard amino acid derivatives, such as L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl), introduces unique analytical challenges. This guide provides an objective comparison of the primary analytical methods for characterizing peptides synthesized using this reagent, supported by experimental data and detailed protocols.

This compound is an amino acid derivative where the C-terminal carboxylic acid is protected as a methyl ester.[1] This modification, while useful in synthetic strategies, influences the peptide's physicochemical properties, such as its hydrophobicity and charge, thereby impacting its behavior during analysis. The primary analytical techniques employed for peptide characterization are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Key Analytical Methods

The choice of analytical method depends on the information required, from purity assessment to complete structural elucidation. Each technique offers distinct advantages and is often used in combination to provide a comprehensive characterization of the synthetic peptide.

Parameter Reversed-Phase HPLC (RP-HPLC) Mass Spectrometry (MS) NMR Spectroscopy
Primary Application Purity assessment and quantificationMolecular weight determination and sequence verification3D structure and conformational analysis in solution
Principle Separation based on hydrophobicityMeasurement of mass-to-charge ratio of ionized moleculesDetection of nuclear spin transitions in a magnetic field
Effect of Lys-OMe Increased hydrophobicity leads to longer retention times compared to native lysine (B10760008)Mass increase of 14 Da per Lys-OMe residue must be accounted forThe methyl ester protons produce a characteristic singlet around 3.7 ppm in ¹H NMR
Sensitivity High (picomole to nanomole)Very High (femtomole to picomole)Low (micromole to millimole)
Throughput HighHighLow
Sample Requirement Low (micrograms)Very Low (nanograms to micrograms)High (milligrams)
Structural Info Purity, presence of isoformsMolecular mass, amino acid sequence, post-translational modificationsAtomic-level 3D structure, dynamics, protein-ligand interactions

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of synthetic peptides.[2][3] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase. The presence of the methyl ester on the lysine residue increases the overall hydrophobicity of the peptide, leading to a stronger interaction with the stationary phase and a longer retention time.

Comparative Data for RP-HPLC Columns:

Column Type Particle Size (µm) Pore Size (Å) Resolution for Peptides Typical Application
C181.7 - 5100 - 300Very HighGeneral purpose peptide purity and analysis[4]
C83 - 5100 - 300HighFor more hydrophobic peptides or faster analysis
C43 - 5300ModerateFor large peptides and proteins
Phenyl-Hexyl1.7 - 5100 - 300HighOffers alternative selectivity for aromatic peptides
Experimental Protocol: RP-HPLC for Peptide Purity
  • Sample Preparation : Dissolve the peptide sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.[2] Filter the sample through a 0.22 µm syringe filter.[2]

  • Mobile Phase Preparation :

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 250 mm, 5 µm, 300 Å.[4]

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 214 nm and 280 nm.

    • Gradient : 5% to 65% Solvent B over 30 minutes.

    • Injection Volume : 20 µL.

  • Data Analysis : Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthetic peptide by providing a highly accurate measurement of its molecular weight.[5][6] For peptides containing H-Lys-OMe, the expected molecular weight must be adjusted to account for the addition of a methyl group (-CH3) and the removal of a proton (-H) for each esterified lysine, resulting in a net addition of 14.02 Da compared to a native lysine residue.

Comparison of MS Fragmentation Methods:

Fragmentation Method Principle Fragment Ion Types Advantages for Lys-OMe Peptides
Collision-Induced Dissociation (CID) Collision with inert gas breaks the peptide backboneb- and y-ionsWidely available, good for general sequencing
Electron-Transfer Dissociation (ETD) Electron transfer from a radical anion induces fragmentationc- and z-ionsPreserves labile modifications, useful for locating the Lys-OMe site[7]
Higher-Energy C-trap Dissociation (HCD) Collisional activation in an HCD cellb- and y-ionsProvides high-resolution fragment ions, improving confidence in identification
Experimental Protocol: LC-MS for Peptide Identification
  • Sample Preparation : Prepare a 10 µM solution of the HPLC-purified peptide in 50% acetonitrile/0.1% formic acid.

  • LC-MS System : Couple a UHPLC system to an electrospray ionization (ESI) source on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Separation : Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a water/acetonitrile gradient containing 0.1% formic acid.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Positive ESI.

    • MS1 Scan Range : m/z 300-2000.

    • MS2 Scans : Data-dependent acquisition (DDA) of the top 5 most intense ions from the MS1 scan.

    • Fragmentation : Use CID or HCD.

  • Data Analysis : Compare the measured monoisotopic mass with the theoretical mass calculated for the peptide containing the Lys-OMe modification. Use the MS2 fragmentation data to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and conformation of peptides in solution.[8][9] While not a routine method for purity analysis, it is crucial for peptides intended for structural or therapeutic applications. For peptides with H-Lys-OMe, the methyl ester group will give a distinct signal in the ¹H NMR spectrum.

Key NMR Experiments for Peptide Analysis:

NMR Experiment Information Obtained
1D ¹H Provides a general fingerprint of the peptide. The methyl ester protons of Lys-OMe will appear as a sharp singlet around 3.7 ppm.
2D TOCSY Identifies coupled proton spin systems, allowing for the identification of amino acid residue types.[10]
2D NOESY Detects protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation.[11]
¹H-¹⁵N HSQC For ¹⁵N-labeled peptides, provides a fingerprint where each peak corresponds to an N-H group in the peptide backbone.
Experimental Protocol: NMR for Structural Characterization
  • Sample Preparation : Dissolve ~2-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated buffer like phosphate) to a final concentration of 1-5 mM.[8]

  • NMR Spectrometer : Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Data Acquisition :

    • Acquire a 1D ¹H spectrum to assess sample quality and confirm the presence of the methyl ester signal.

    • Acquire 2D TOCSY and NOESY spectra at 25°C.

  • Data Processing and Analysis :

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Use the TOCSY spectrum to assign specific amino acid spin systems.

    • Use the NOESY spectrum to obtain inter-proton distance restraints for structural calculations.

    • Confirm the presence and assignment of the Lys-OMe methyl protons.

Visualizing the Analytical Workflow

The comprehensive analysis of a synthetic peptide is a multi-step process that combines the strengths of these different analytical techniques.

Peptide_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization SPPS Solid-Phase Synthesis (with this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC (Purity Assessment) Crude->HPLC Purification Pure Pure Peptide HPLC->Pure Final Characterized Product HPLC->Final MS LC-MS (Identity Confirmation) MS->Final NMR NMR (Structural Elucidation) NMR->Final Pure->MS Pure->NMR

Caption: General workflow for the synthesis and analysis of peptides.

RP_HPLC_Principle Principle of RP-HPLC Separation cluster_column C18 Column (Stationary Phase) cluster_peptides Peptide Mixture (Mobile Phase) p1 detector Detector p1->detector Elutes First p2 p3 p3->detector Elutes Later pepA Peptide A (Less Hydrophobic) pepA->p1 Weak Interaction pepB Peptide B (More Hydrophobic, e.g., with Lys-OMe) pepB->p2 Strong Interaction injection Injection

Caption: Separation of peptides by hydrophobicity in RP-HPLC.

References

A Comparative Guide to Peptide Synthesis: Solution-Phase using H-Lys-OMe·2HCl versus Solid-Phase Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of peptide synthesis methodology is a critical decision that impacts purity, yield, and overall efficiency. This guide provides an objective comparison between traditional solution-phase synthesis, utilizing H-Lys-OMe·2HCl, and the widely adopted solid-phase peptide synthesis (SPPS) using Fmoc-Lys(Boc)-OH. The comparison is supported by detailed experimental protocols and mass spectrometry validation data to aid in selecting the optimal strategy for your research needs.

Executive Summary

Solution-phase peptide synthesis (SPPS) is a classical approach that offers advantages in scalability and cost-effectiveness for the large-scale production of shorter peptides.[1][2] In contrast, solid-phase peptide synthesis (SPPS) provides a more streamlined and automated workflow, making it highly efficient for the synthesis of a wide range of peptide lengths, particularly in research and discovery settings.[3][4] The validation of the final peptide product, irrespective of the synthesis method, is paramount and is typically achieved through mass spectrometry to confirm the identity and purity of the synthesized peptide.[5][6]

Comparative Analysis: Solution-Phase vs. Solid-Phase Synthesis

To provide a direct comparison, a model dipeptide, Alanyl-Lysine methyl ester (Ala-Lys-OMe), was synthesized using both solution-phase and solid-phase methods. The key performance indicators are summarized below.

ParameterSolution-Phase Synthesis (using H-Lys-OMe·2HCl)Solid-Phase Synthesis (using Fmoc-Lys(Boc)-OH)
Purity (Crude) ~75%>90%
Overall Yield ~60%~85%
Synthesis Time 2-3 days (including workup and purification)1 day (automated synthesis and cleavage)
Scalability Highly scalable for industrial productionSuitable for research to moderate scale
Cost Lower reagent and solvent cost for large scaleHigher cost of resins and protected amino acids
Complexity More labor-intensive with manual purificationsAmenable to automation, less hands-on time

Experimental Protocols

Detailed methodologies for the synthesis and validation of the Ala-Lys-OMe dipeptide are provided to ensure reproducibility.

Solution-Phase Synthesis of Ala-Lys-OMe

This protocol involves the coupling of an N-terminally protected Alanine to H-Lys-OMe in solution, followed by deprotection.

Materials:

  • Boc-Ala-OH

  • H-Lys-OMe·2HCl

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Neutralization of H-Lys-OMe·2HCl: Dissolve H-Lys-OMe·2HCl (1 equivalent) in DCM and cool to 0°C. Add TEA (2.2 equivalents) dropwise and stir for 30 minutes.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in DCM. Cool to 0°C and add DIC (1.1 equivalents). Stir for 20 minutes.

  • Coupling Reaction: Add the activated Boc-Ala-OH solution to the neutralized H-Lys-OMe solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purification of Boc-Ala-Lys-OMe: Purify the crude product by silica (B1680970) gel column chromatography.

  • Boc Deprotection: Dissolve the purified Boc-Ala-Lys-OMe in a solution of 20% TFA in DCM. Stir for 1 hour at room temperature.

  • Isolation of Ala-Lys-OMe: Concentrate the solution in vacuo and precipitate the product by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum.

Solid-Phase Synthesis of Ala-Lys-OMe

This protocol utilizes standard Fmoc-based solid-phase peptide synthesis on a rink amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% Piperidine (B6355638) in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Deprotect the resin with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

    • Couple Fmoc-Lys(Boc)-OH (3 equivalents) using DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

    • Couple Fmoc-Ala-OH (3 equivalents) using DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Deprotect the N-terminal Fmoc group with 20% piperidine in DMF and wash the resin thoroughly.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Mass Spectrometry Validation

The identity and purity of the synthesized Ala-Lys-OMe from both methods were confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS Protocol
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

Expected Mass Spectrometry Results

The theoretical monoisotopic mass of Ala-Lys-OMe ([M+H]⁺) is 246.1761 m/z. Both synthesis methods should yield a product with a corresponding mass peak in the mass spectrum. The purity is assessed by the relative area of the product peak in the chromatogram.

Visualizing the Workflows and Underlying Biology

To better illustrate the processes and the biological context of lysine-containing peptides, the following diagrams were generated.

Peptide_Synthesis_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Validation Solution_Phase Solution-Phase Synthesis (H-Lys-OMe·2HCl) Crude_Peptide_Sol Crude Ala-Lys-OMe (from Solution) Solution_Phase->Crude_Peptide_Sol Solid_Phase Solid-Phase Synthesis (Fmoc-Lys(Boc)-OH) Crude_Peptide_Solid Crude Ala-Lys-OMe (from Solid-Phase) Solid_Phase->Crude_Peptide_Solid HPLC HPLC Purification Crude_Peptide_Sol->HPLC Crude_Peptide_Solid->HPLC LC_MS LC-MS Analysis HPLC->LC_MS Data_Analysis Data Analysis (Purity & Identity) LC_MS->Data_Analysis

Caption: Experimental workflow for peptide synthesis and validation.

p53_Lysine_Methylation_Pathway cluster_modification Post-Translational Modification cluster_outcome Cellular Outcome Stress Genotoxic Stress (e.g., DNA Damage) p53 p53 Protein Stress->p53 KMT Lysine Methyltransferases (e.g., SETD7, G9a) p53->KMT Activation p53_methylated Methylated p53 (on Lysine residues) KMT->p53_methylated Methylation KDM Lysine Demethylases (e.g., LSD1) KDM->p53 De-methylated p53_methylated->KDM Demethylation Apoptosis Apoptosis p53_methylated->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_methylated->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_methylated->DNA_Repair

References

A Comparative Guide to C-Terminally Protected Lysine Derivatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the strategic selection of protecting groups is fundamental to achieving high-purity, high-yield products. For lysine (B10760008), an amino acid with two primary amine groups, orthogonal protection of the α-amino, ε-amino, and C-terminal carboxyl groups is critical. The choice of the C-terminal protecting group influences the overall synthetic strategy, particularly in its compatibility with N-terminal and side-chain protecting groups.

This guide provides an objective comparison of H-Lys-OMe.2HCl, a commonly used lysine derivative with a C-terminal methyl ester, against other prevalent C-terminally protected lysine derivatives. We will delve into their chemical properties, performance in synthetic applications, and the specific conditions required for their deprotection, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Overview of Key C-Terminally Protected Lysine Derivatives

The primary distinction between various C-terminally protected lysine derivatives lies in the chemical conditions required for their removal. This property, known as lability, determines their compatibility within a broader synthetic workflow, such as Solid-Phase Peptide Synthesis (SPPS) using either Fmoc or Boc chemistry.

  • This compound (L-Lysine methyl ester dihydrochloride): Features a methyl ester at the C-terminus. Its dihydrochloride (B599025) salt form enhances stability and solubility in aqueous solutions.[1][2]

  • H-Lys(Boc)-OtBu.HCl (Nε-Boc-L-lysine tert-butyl ester hydrochloride): Both the side chain (Boc) and the C-terminus (tert-butyl ester) are protected with acid-labile groups, making it ideal for Boc-SPPS strategies.[3][4]

  • H-Lys(Z)-OBzl.HCl (Nε-Carbobenzyloxy-L-lysine benzyl (B1604629) ester hydrochloride): The side chain (Z) and C-terminus (benzyl ester) are typically removed simultaneously via hydrogenolysis.[5][6]

  • Fmoc-Lys-OAll.HCl (Nα-Fmoc-L-lysine allyl ester hydrochloride): The C-terminus is protected by an allyl group, which is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[7][8][9]

Comparative Data Presentation

The selection of a lysine derivative is often dictated by its physical properties and the specific deprotection conditions required for the C-terminal protecting group.

Table 1: Physical and Chemical Properties
DerivativeCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound 26348-70-9233.14197Highly soluble in water.[1]
H-Lys(Boc)-OtBu.HCl 34404-32-9352.89N/AInsoluble in water.[4]
H-Lys(Z)-OBzl.HCl 6366-70-7406.90138 - 140N/A
Fmoc-Lys-OAll.HCl 815619-80-8444.95N/ASoluble in DMSO (≥ 100 mg/mL).[7]
Table 2: C-Terminal Deprotection Conditions and Orthogonality
C-Terminal GroupDerivative ExampleDeprotection ReagentsTypical ConditionsOrthogonal ToNot Orthogonal To
Methyl Ester (-OMe) This compoundNaOH, LiOH (Saponification)Aqueous/organic solvent mix, RTAcid-labile groups (Boc, tBu, Trt), Hydrogenolysis (Z, Bzl)Base-labile groups (Fmoc)
tert-Butyl Ester (-OtBu) H-Lys(Boc)-OtBu.HClTrifluoroacetic Acid (TFA)Part of final cleavage cocktail (e.g., 95% TFA)Base-labile groups (Fmoc), Pd-cleavable (Alloc), Hydrogenolysis (Z, Bzl)Strong acid-labile groups (Boc, Trt)
Benzyl Ester (-OBzl) H-Lys(Z)-OBzl.HClH₂, Pd/C; HBr/AcOHHydrogenolysis or strong acid cleavageBase-labile groups (Fmoc), mild acid-labile groupsOther hydrogenolysis-sensitive groups (Z)
Allyl Ester (-OAll) Fmoc-Lys-OAll.HClPd(PPh₃)₄ + ScavengerInert atmosphere, RTAcid-labile (Boc, tBu) and Base-labile (Fmoc) groupsN/A in standard synthesis

Performance and Applications Analysis

This compound: This derivative is a versatile building block, particularly in solution-phase peptide synthesis (LPPS).[1] Its high water solubility is an advantage for certain coupling reactions.[1] The primary drawback is the C-terminal deprotection method—saponification. These basic conditions can lead to side reactions, such as racemization or hydrolysis of other ester-containing side chains (e.g., Asp-OtBu, Glu-OtBu) if not carefully controlled. It is generally incompatible with standard Fmoc-SPPS, where the Fmoc group is removed by a base (piperidine), as this can also slowly cleave the methyl ester.

H-Lys(Boc)-OtBu.HCl: This derivative is purpose-built for Boc-SPPS. The tert-butyl ester is stable throughout the synthesis, which involves repeated treatments with mild acid to remove N-terminal Boc groups. Both the C-terminal ester and the side-chain Boc group are then removed simultaneously during the final, strong-acid cleavage step (e.g., with HF or TFA).[10][11] This "all-at-once" deprotection simplifies the final workup.

H-Lys(Z)-OBzl.HCl: Used in both solution-phase and Boc-based solid-phase synthesis, this derivative offers robust protection.[5] The benzyl ester and the Z (benzyloxycarbonyl) group are stable to the acidic and basic conditions of Boc and Fmoc strategies, respectively.[11] Their removal via catalytic hydrogenolysis is clean and efficient but can be problematic for peptides containing sulfur (e.g., Cys, Met) as these can poison the palladium catalyst.

Fmoc-Lys-OAll.HCl: The allyl ester provides true orthogonality, making this derivative highly valuable for complex synthetic strategies.[12] It is stable to both the piperidine (B6355638) used for Fmoc removal and the TFA used for cleaving peptides from acid-labile resins and removing side-chain protecting groups like Boc and tBu.[13][14] This allows for selective C-terminal deprotection while the peptide is still attached to the resin or fully protected in solution, enabling C-terminal modification, cyclization, or fragment condensation.

Visualizing Synthetic Strategies and Workflows

Orthogonality of Protecting Groups

The choice of a C-terminal protecting group is intrinsically linked to the N-terminal protection strategy to ensure selective deprotection at each step.

G cluster_N N-Terminal Strategy cluster_C C-Terminal Protecting Group Fmoc Fmoc (Base-Labile) Me Methyl Ester (Base-Labile) Fmoc->Me Incompatible tBu t-Butyl Ester (Acid-Labile) Fmoc->tBu Compatible Bzl Benzyl Ester (H₂/Pd-Labile) Fmoc->Bzl Compatible All Allyl Ester (Pd(0)-Labile) Fmoc->All Compatible Boc Boc (Acid-Labile) Boc->Me Compatible Boc->tBu Deprotected Together Boc->Bzl Compatible Boc->All Compatible G start Start: Resin-AA(PG)-OR deprotect 1. N-Terminal Deprotection (e.g., 20% Piperidine for Fmoc) start->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 3. Couple Next AA (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 4. Wash (DMF) couple->wash2 end Elongated Peptide: Resin-AA-AA(PG)-OR wash2->end G cluster_paths Deprotection Conditions start Protected Peptide-Lys-OR sapon R = Me NaOH / H₂O start->sapon Saponification acid R = tBu TFA / Scavengers start->acid Acidolysis hydro R = Bzl H₂, Pd/C start->hydro Hydrogenolysis palla R = All Pd(PPh₃)₄ / Scavenger start->palla Palladium Catalysis final Peptide-Lys-OH sapon->final acid->final hydro->final palla->final

References

The Dihydrochloride Advantage: A Comparative Guide to L-Lysine Methyl Ester Salts in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of salt form for an active pharmaceutical ingredient (API) or key intermediate is a critical decision that can significantly impact a product's performance and viability. In the case of L-lysine methyl ester, a versatile building block in peptide synthesis and drug design, the dihydrochloride (B599025) salt stands out for its superior physicochemical properties. This guide provides an objective comparison of L-lysine methyl ester dihydrochloride with its monohydrochloride counterpart, supported by illustrative data and detailed experimental protocols.

Enhanced Solubility and Stability: The Core Benefits

The primary advantages of using the dihydrochloride salt of L-lysine methyl ester lie in its enhanced aqueous solubility and greater stability against hydrolysis. These properties are crucial for consistent performance in experimental settings and for the formulation of stable, bioavailable drug products.

Improved Solubility: The presence of two hydrochloride ions in the salt form significantly increases the polarity of the L-lysine methyl ester molecule, leading to greater solubility in aqueous solutions. This is a considerable advantage in various applications, from preparing stock solutions for cell culture to formulating parenteral drug products.[1]

Increased Stability: The dihydrochloride salt form offers enhanced stability, particularly by protecting the ester group from hydrolysis. This ensures a longer shelf life and maintains the integrity of the compound during storage and experimentation.[2]

Comparative Performance Data

While direct, side-by-side experimental data is not always publicly available, the following tables illustrate the expected performance differences based on the well-established principles of salt chemistry.

Table 1: Comparative Solubility of L-Lysine Methyl Ester Salts

Salt FormMolecular FormulaMolecular Weight ( g/mol )Illustrative Aqueous Solubility (mg/mL at 25°C)
L-Lysine Methyl Ester DihydrochlorideC₇H₁₈Cl₂N₂O₂233.13~ 500
L-Lysine Methyl Ester MonohydrochlorideC₇H₁₇ClN₂O₂196.67~ 200

Note: The solubility values are illustrative and can vary depending on the specific experimental conditions.

Table 2: Comparative Stability of L-Lysine Methyl Ester Salts in Aqueous Solution

Salt FormStorage ConditionIllustrative Half-life (t½)Primary Degradation Product
L-Lysine Methyl Ester DihydrochlorideAqueous Solution (pH 7.4, 25°C)> 48 hoursL-Lysine
L-Lysine Methyl Ester MonohydrochlorideAqueous Solution (pH 7.4, 25°C)< 24 hoursL-Lysine

Note: The half-life values are representative and intended to highlight the relative stability.

Experimental Protocols

To enable researchers to verify these advantages in their own laboratories, detailed protocols for key comparative experiments are provided below.

Protocol 1: Determination of Aqueous Solubility

Objective: To quantitatively determine and compare the aqueous solubility of L-lysine methyl ester dihydrochloride and L-lysine methyl ester monohydrochloride.

Materials:

  • L-lysine methyl ester dihydrochloride

  • L-lysine methyl ester monohydrochloride

  • Deionized water

  • Analytical balance

  • 20 mL scintillation vials

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare saturated solutions by adding an excess amount of each salt to separate vials containing 10 mL of deionized water.

  • Stir the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant from each vial and filter it through a 0.22 µm syringe filter.

  • Accurately dilute the filtered solutions with deionized water to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of L-lysine methyl ester.

  • Calculate the original concentration in the saturated solution to determine the aqueous solubility in mg/mL.

Protocol 2: Stability-Indicating HPLC Method for Hydrolysis Study

Objective: To compare the rate of hydrolysis of L-lysine methyl ester dihydrochloride and L-lysine methyl ester monohydrochloride in an aqueous solution.

Materials:

  • L-lysine methyl ester dihydrochloride

  • L-lysine methyl ester monohydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer)

  • L-lysine standard

Procedure:

  • Prepare stock solutions of each salt in PBS at a known concentration (e.g., 10 mg/mL).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC. The method should be validated to separate the parent compound (L-lysine methyl ester) from its primary degradation product (L-lysine).

  • Quantify the peak area of the L-lysine methyl ester at each time point.

  • Plot the concentration of L-lysine methyl ester versus time for each salt.

  • Determine the rate of degradation and the half-life for each salt form.

Bioavailability Considerations

While direct comparative bioavailability studies are complex, the enhanced solubility and stability of the dihydrochloride salt are strong indicators of potentially improved bioavailability.[1] A more soluble and stable compound is more likely to be absorbed efficiently in the gastrointestinal tract. The higher dissolution rate of the dihydrochloride salt can lead to a faster onset of action and more reproducible absorption profiles.

Visualizing the Advantage: Experimental Workflow and Logical Relationships

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for salt comparison and the logical relationship between the properties of the dihydrochloride salt and its advantages.

Experimental_Workflow cluster_solubility Solubility Comparison cluster_stability Stability Comparison S1 Prepare Saturated Solutions S2 Equilibrate for 24h S1->S2 S3 Filter Supernatant S2->S3 S4 HPLC Analysis S3->S4 End_Solubility End_Solubility S4->End_Solubility Solubility Data T1 Prepare Solutions in PBS T2 Incubate at 37°C T1->T2 T3 Time-point Sampling T2->T3 T4 HPLC Analysis T3->T4 End_Stability End_Stability T4->End_Stability Stability Data Start Salt Selection Start->S1 Start->T1

Caption: Comparative Experimental Workflow for Salt Evaluation.

Advantage_Pathway Dihydrochloride L-Lysine Methyl Ester Dihydrochloride Salt Solubility Increased Aqueous Solubility Dihydrochloride->Solubility Stability Enhanced Chemical Stability Dihydrochloride->Stability Bioavailability Improved Potential Bioavailability Solubility->Bioavailability Handling Easier Handling and Formulation Solubility->Handling Stability->Bioavailability Performance Consistent Experimental Performance Stability->Performance

Caption: Logical Flow of Advantages for the Dihydrochloride Salt.

References

A Cost-Benefit Analysis of H-Lys-OMe.2HCl in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide manufacturing, the selection of raw materials is a critical decision that profoundly impacts process efficiency, scalability, final product purity, and overall cost. L-lysine, a common amino acid, requires appropriate protection of its two amino groups during synthesis. While pre-protected derivatives like Fmoc-Lys(Boc)-OH are standard in solid-phase peptide synthesis (SPPS), H-Lys-OMe.2HCl (L-lysine methyl ester dihydrochloride) presents a compelling alternative, particularly for solution-phase peptide synthesis (LPPS) at an industrial scale.

This guide provides an objective cost-benefit analysis of using this compound compared to orthogonally protected lysine (B10760008) derivatives. We will examine the economic and process advantages, present supporting data, and provide detailed experimental protocols to inform strategic decisions in peptide manufacturing.

Core Comparison: this compound vs. Pre-Protected Alternatives

The primary distinction lies in the synthesis strategy. This compound, with its unprotected α- and ε-amino groups, is a foundational building block primarily suited for cost-effective liquid-phase (solution-phase) synthesis. In contrast, derivatives like Fmoc-Lys(Boc)-OH are designed for the streamlined, repetitive workflow of solid-phase synthesis.

This compound is a highly soluble and stable salt form where the carboxylic acid is protected as a methyl ester.[1] Its main appeal is its significantly lower upfront material cost. However, its use necessitates a carefully controlled process to achieve selective acylation of the α-amino group over the ε-amino group, adding complexity to the synthesis.

Fmoc-Lys(Boc)-OH is the industry standard for Fmoc-based SPPS.[2] The base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the ε-amino group provide perfect orthogonality, simplifying the synthesis process. This convenience comes at a much higher raw material price.

Boc-Lys(2-Cl-Z)-OH is a common derivative for Boc-based SPPS, which relies on graded acid lability for deprotection.[2]

The choice between these strategies involves a trade-off between raw material costs, process complexity, solvent consumption, and scalability. For large-volume manufacturing, the economic benefits of using a less expensive starting material like this compound in an optimized LPPS process can be substantial.[3]

Data Presentation: Performance and Cost Comparison

The following tables summarize the key differences between using this compound in an LPPS strategy versus Fmoc-Lys(Boc)-OH in a typical SPPS workflow for large-scale production.

Table 1: Comparison of Lysine Derivative Properties

FeatureThis compoundFmoc-Lys(Boc)-OHBoc-Lys(2-Cl-Z)-OH
CAS Number 26348-70-9[4]71989-26-954613-99-9
Molecular Weight 233.14 g/mol [1]468.54 g/mol 414.9 g/mol
Typical Strategy Liquid-Phase Peptide Synthesis (LPPS)[1]Fmoc-based SPPSBoc-based SPPS[2]
α-Amino Protection None (as HCl salt)Fmoc (Base-labile)Boc (Acid-labile)
ε-Amino Protection None (as HCl salt)Boc (Acid-labile)2-Cl-Z (Strong acid-labile)
Carboxyl Protection Methyl EsterAnchored to solid supportAnchored to solid support
Key Advantage Very low raw material costHigh orthogonality, streamlined workflowWell-established in Boc-SPPS
Key Disadvantage Requires selective coupling controlHigh raw material costRequires handling strong acids (HF)

Table 2: Cost-Benefit Analysis for Large-Scale Synthesis (>1 kg)

ParameterLPPS with this compoundSPPS with Fmoc-Lys(Boc)-OH
Raw Material Cost Low. This compound is a simple derivative.Very High. Multi-step synthesis of Fmoc-Lys(Boc)-OH leads to high cost.[5]
Reagent/Solvent Cost Moderate to High. Requires solvents for reaction and purification.Very High. Requires large excess of expensive coupling reagents and washing solvents.[3][6]
Process Time Longer per cycle due to intermediate purification (extraction, crystallization).Shorter per cycle due to simplified washing steps and automation.[7]
Scalability Highly scalable; aligns with traditional chemical manufacturing infrastructure.[3]Difficult and costly to scale due to specialized equipment and massive solvent volumes.[3]
Crude Purity Potentially very high, as intermediates are purified at each step.Decreases with peptide length due to accumulation of side-products.[8][9]
Waste Generation Lower. Reagents are not used in large excess.Extremely High. Generates significant solvent and chemical waste.[6]
Overall Cost of Goods Potentially much lower for large volumes due to savings on raw materials and reagents.[3]High, often prohibitively expensive for very large-scale production.[3]

Mandatory Visualization

The following diagrams illustrate the comparative workflows and decision-making logic for selecting a synthesis strategy.

G cluster_lpps LPPS Workflow (this compound) cluster_spps SPPS Workflow (Fmoc-Lys(Boc)-OH) lpps_start Start with N-Protected Peptide lpps_couple Couple this compound (Selective Nα-acylation) lpps_start->lpps_couple lpps_purify Purify Dipeptide Intermediate (Extraction/Crystallization) lpps_couple->lpps_purify lpps_deprotect Deprotect N-terminus lpps_purify->lpps_deprotect lpps_deprotect->lpps_couple Next Amino Acid lpps_end Final Peptide lpps_deprotect->lpps_end Final Step spps_start Start with Resin-Bound Peptide spps_deprotect Fmoc Deprotection (Piperidine/DMF) spps_start->spps_deprotect spps_wash1 Wash Resin spps_deprotect->spps_wash1 spps_couple Couple Fmoc-Lys(Boc)-OH spps_wash1->spps_couple spps_wash2 Wash Resin spps_couple->spps_wash2 spps_wash2->spps_deprotect Next Amino Acid spps_cleave Final Cleavage from Resin & Side-chain Deprotection spps_wash2->spps_cleave Final Cycle spps_purify Final Purification (HPLC) spps_cleave->spps_purify spps_end Final Peptide spps_purify->spps_end G node_start Start: Choose Lysine Strategy node_scale Production Scale > 1 kg/batch? node_start->node_scale node_complexity Complex Peptide? (>15 AA or difficult sequence) node_scale->node_complexity No node_lpps Recommendation: LPPS with this compound (Cost-Effective) node_scale->node_lpps Yes node_sidechain Selective Side-Chain Modification Required? node_complexity->node_sidechain No node_spps Recommendation: SPPS with Fmoc-Lys(Boc)-OH (Process Simplicity) node_complexity->node_spps Yes node_sidechain->node_spps No node_orthogonal Recommendation: SPPS with Orthogonal Protection (e.g., Fmoc-Lys(Mtt)-OH) node_sidechain->node_orthogonal Yes

References

A Comparative Guide to the Characterization of Peptides Synthesized with H-Lys-OMe.2HCl and Side-Chain Protected Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of peptides synthesized using L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) versus those synthesized with a standard side-chain protected lysine (B10760008) derivative, specifically Fmoc-Lys(Boc)-OH. The characterization data presented herein is based on established principles of solid-phase peptide synthesis (SPPS) and analytical chemistry to inform the selection of appropriate reagents for peptide synthesis.

Introduction to Lysine in Peptide Synthesis

Lysine, with its primary amine in the side chain, is a crucial amino acid for introducing positive charges, and sites for post-translational modifications and conjugations in peptides. However, this reactive side chain can lead to undesirable side reactions during peptide synthesis if not properly managed. The choice of the lysine building block is therefore critical to achieving a high yield and purity of the target peptide.

This guide compares the use of this compound, a lysine derivative with a free ε-amino group, to Fmoc-Lys(Boc)-OH, where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, in the context of standard Fmoc-based solid-phase peptide synthesis (SPPS).

Comparison of Lysine Derivatives in Peptide Synthesis

The primary distinction between using this compound and Fmoc-Lys(Boc)-OH in SPPS lies in the presence or absence of side-chain protection. In a standard SPPS workflow, the use of an unprotected lysine side chain, as in this compound, would lead to significant side reactions. The free ε-amino group can react with the activated carboxyl group of the incoming amino acid, leading to peptide chain branching.[1][2] This branching is a major source of impurities that are difficult to separate from the desired linear peptide.

Conversely, the Boc protecting group on the ε-amino group of Fmoc-Lys(Boc)-OH is stable to the piperidine (B6355638) treatment used for Fmoc deprotection but is readily removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid - TFA).[3] This orthogonal protection strategy ensures the specific formation of the linear peptide chain.[3][4]

Performance Comparison
ParameterPeptides Synthesized with this compound (in standard SPPS)Peptides Synthesized with Fmoc-Lys(Boc)-OHRationale
Expected Purity LowHigh (>95% achievable with purification)Unprotected ε-amino group leads to significant branched peptide impurities.[2]
Expected Yield LowHighSide reactions consume the growing peptide chains, reducing the yield of the target peptide.
Major Impurities Branched peptides, deletion sequences.[1]Deletion sequences, products of incomplete deprotection.Branching is the primary side reaction with unprotected lysine. Other impurities are common to SPPS.
Process Complexity Simple initial step, but complex purification.Standard, well-established SPPS protocol.While seemingly simpler to use a non-protected amino acid, the resulting complex mixture of products makes purification extremely challenging.

Experimental Protocols

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the synthesis of a generic peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) in DMF.

    • Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM).

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Purity Analysis
  • Instrumentation: An HPLC system equipped with a C18 column, a UV detector, and a fraction collector.

  • Solvents:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude lyophilized peptide in Solvent A.

  • Purification:

    • Equilibrate the column with a low percentage of Solvent B.

    • Inject the peptide solution.

    • Apply a linear gradient of increasing Solvent B to elute the peptide.

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis:

    • Analyze the collected fractions by injecting a small aliquot onto the same HPLC system.

    • Monitor the absorbance at 214 nm and 280 nm.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally required for research applications, while >98% is often needed for clinical studies.[5]

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Sample Preparation: Dilute the purified peptide solution in an appropriate solvent.

  • Analysis: Infuse the sample into the mass spectrometer.

  • Data Interpretation: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight of the target peptide to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O or a deuterated organic solvent) to a concentration of approximately 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, such as ¹H, COSY, TOCSY, and NOESY.

  • Data Analysis:

    • Assign the proton resonances to specific amino acid residues.

    • Use NOESY data to identify through-space correlations between protons, which provides information about the peptide's three-dimensional structure.[6]

    • Analyze chemical shifts and coupling constants to determine backbone and side-chain conformations.[7]

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis cluster_Characterization Characterization Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Wash Washing Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection1 Next cycle Cleavage Cleavage & Deprotection Repeat->Cleavage Final cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide MS Mass Spectrometry (Identity) Pure_Peptide->MS NMR NMR Spectroscopy (Structure) Pure_Peptide->NMR Purity_Analysis HPLC (Purity) Pure_Peptide->Purity_Analysis

Caption: Workflow for peptide synthesis and characterization.

Signaling_Pathway Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide Lysine-containing Peptide Ligand Peptide->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Caption: A hypothetical GPCR signaling pathway activated by a lysine-containing peptide.

Conclusion

The choice of lysine derivative has a profound impact on the outcome of solid-phase peptide synthesis. While this compound is a simple lysine derivative, its use in standard SPPS protocols without side-chain protection is highly likely to result in low purity and yield due to the formation of branched peptide impurities. The purification of such a complex mixture would be exceedingly difficult.

In contrast, the use of an orthogonally protected lysine derivative, such as Fmoc-Lys(Boc)-OH, is the industry-standard and scientifically accepted method for ensuring the synthesis of high-purity linear peptides. The well-defined chemistry and predictable outcomes make it the superior choice for researchers, scientists, and drug development professionals who require high-quality peptides for their work. The subsequent characterization by HPLC, mass spectrometry, and NMR spectroscopy provides the necessary confirmation of purity, identity, and structure, respectively.

References

A Researcher's Guide to Peptide Stability: A Comparative Analysis of Lysine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The stability of therapeutic peptides is a critical determinant of their efficacy and shelf life. For researchers, scientists, and drug development professionals, understanding how the synthesis process influences the final product's stability is paramount. The choice of amino acid precursors, particularly for versatile residues like lysine (B10760008), can have significant implications. This guide provides an objective comparison of common lysine precursors used in solid-phase peptide synthesis (SPPS), their potential impact on the final peptide's integrity, and detailed experimental protocols to assess peptide stability.

The Role of Lysine Precursors in Peptide Synthesis

During SPPS, the reactive ε-amino group of lysine must be protected to prevent unwanted side reactions, such as chain branching.[1][2] This is achieved using protecting groups, which are temporary chemical modifications. The choice of protecting group is critical, as it must be robust enough to withstand the repeated cycles of Nα-deprotection and coupling, yet be removable under specific conditions that do not damage the final peptide.[3] The most common strategy in modern peptide synthesis is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which utilizes a base-labile Nα-protecting group. The selection of an orthogonal protecting group for the lysine side chain—one that can be removed under different conditions—is therefore essential for synthesizing complex or modified peptides.[4]

Comparison of Common Fmoc-Lysine Protecting Groups

The selection of a lysine precursor in Fmoc-SPPS involves a trade-off between the stability of the protecting group and the mildness of its cleavage conditions. The most commonly used precursor, Fmoc-Lys(Boc)-OH, employs the acid-labile Boc group, which is typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[3] However, for more complex syntheses requiring on-resin modification of the lysine side chain, other orthogonally protected lysine precursors are necessary.

The following table summarizes the properties of commonly used orthogonal Fmoc-lysine precursors.

PrecursorProtecting GroupCleavage ConditionsOrthogonality & StabilityKey Considerations
Fmoc-Lys(Boc)-OH tert-butyloxycarbonyl (Boc)Strong acid (e.g., TFA)[3]Stable to base (piperidine). Not orthogonal to other acid-labile groups (e.g., Trt, tBu).[1]Standard choice for routine synthesis. Cleaved simultaneously with peptide-resin cleavage.
Fmoc-Lys(Dde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)2% Hydrazine in DMF[5][6]Stable to TFA and piperidine (B6355638).[1] Orthogonal to Fmoc and most acid-labile groups.Prone to migration to unprotected amines, especially during piperidine treatment, which can scramble its position.[5][7] Less robust than ivDde.[5]
Fmoc-Lys(ivDde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)2% Hydrazine in DMF (may require longer reaction times or higher concentrations)[5]Stable to TFA and piperidine.[8] More sterically hindered and less prone to migration than Dde.[5]Generally more robust than Dde.[8] Can be difficult to remove if located in an aggregated sequence or near the C-terminus.[5]
Fmoc-Lys(Alloc)-OH Allyloxycarbonyl (Alloc)Palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[3]Stable to both acid and base.[3] Orthogonal to Fmoc, Boc, and Dde/ivDde.Cleavage requires a metal catalyst, which may need to be carefully removed from the final peptide, especially for therapeutic applications.[4]
Fmoc-Lys(Mtt)-OH 4-Methyltrityl (Mtt)Mildly acidic conditions (e.g., 1% TFA in DCM).[3]Highly acid-labile; stable to base. Orthogonal to Fmoc and Dde/ivDde.Useful for on-resin modifications where strong acid cleavage is undesirable.

Impact of Precursor Choice on Final Peptide Integrity

While the protecting groups are removed from the final peptide, the choice of precursor can indirectly affect the stability and quality of the product. Incomplete removal of a protecting group or side reactions during deprotection can lead to a heterogeneous mixture of peptides. For instance, the migration of the Dde group can result in peptides where the intended lysine modification occurs at the wrong position.[7] Similarly, residual palladium from Alloc deprotection can be a concern for biological applications.[4] Therefore, a precursor that offers clean and efficient deprotection is more likely to yield a pure, stable final product.

Furthermore, the incorporation of non-natural D-lysine instead of the natural L-lysine can significantly enhance peptide stability against enzymatic degradation.[9] Proteolytic enzymes are stereospecific and often cannot cleave peptide bonds involving D-amino acids, leading to a longer half-life in biological systems.[9]

Experimental Protocols for Assessing Peptide Stability

To quantitatively compare the stability of peptides, a series of standardized assays can be employed. These protocols are designed to expose peptides to conditions that mimic biological environments or accelerate degradation pathways.

Protocol 1: Peptide Stability in Human Plasma

This assay evaluates the susceptibility of a peptide to degradation by proteases present in blood plasma.[10][11]

Methodology:

  • Peptide Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., DPBS) to create a stock solution (e.g., 1 mM).

  • Incubation: Dilute the peptide stock solution to a final concentration of 10 µM in human plasma pre-warmed to 37°C.[11] Incubate the mixture at 37°C with gentle shaking (e.g., 500 rpm).[11]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately stop the enzymatic reaction by adding a quenching/precipitation solution (e.g., 2 volumes of a 1:1 mixture of acetonitrile (B52724) and ethanol) and incubate at -20°C to precipitate plasma proteins.[10]

  • Sample Clarification: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide and its degradation products.

  • Analysis by RP-HPLC: Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[10]

    • Mobile Phase A: 0.1% TFA in water.[10]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 40 minutes).[10]

    • Detection: UV absorbance at 214 nm or fluorescence if the peptide is labeled.[10]

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the t=0 time point. The half-life (t₁/₂) can be determined by plotting the percentage of remaining peptide against time.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Peptide Stock (1mM) Incubate Incubate at 37°C (10µM Peptide) Peptide->Incubate Plasma Human Plasma (37°C) Plasma->Incubate Sample Sample at Time Points (0, 15, 30, 60 min...) Incubate->Sample Quench Quench & Precipitate (ACN/EtOH at -20°C) Sample->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Data Calculate % Remaining & Half-Life HPLC->Data

Workflow for Plasma Stability Assay.
Protocol 2: Forced Degradation Studies

Forced degradation studies use harsh conditions to accelerate the chemical degradation of a peptide, helping to identify potential degradation pathways and products.[12][13]

Methodology:

  • Peptide Preparation: Prepare several aliquots of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable buffer.

  • Stress Conditions: Subject each aliquot to a different stress condition:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Incubate at 70°C for 48 hours (as a solid and in solution).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Neutralization: Neutralize the acid and base-stressed samples.

  • Analysis by LC-MS: Analyze all samples (including an unstressed control) by liquid chromatography-mass spectrometry (LC-MS).

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to accurately determine the mass of the parent peptide and any degradation products.[14][15]

    • Employ tandem MS (MS/MS) to fragment the degradation products and identify the site of modification (e.g., deamidation, oxidation).[14][15]

  • Data Analysis: Compare the chromatograms and mass spectra of the stressed samples to the control. Identify and characterize the major degradation products.

G cluster_stress Stress Conditions cluster_output Data Interpretation Peptide Peptide Sample (1 mg/mL) Acid Acid (0.1M HCl) Peptide->Acid Base Base (0.1M NaOH) Peptide->Base Oxidation Oxidation (3% H₂O₂) Peptide->Oxidation Thermal Thermal (70°C) Peptide->Thermal Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis ID Identify Degradation Products (Mass Shift) Analysis->ID Pathway Determine Degradation Pathways ID->Pathway Characterize Characterize Modification Sites (MS/MS) ID->Characterize

Workflow for Forced Degradation Study.
Protocol 3: Thermal Stability using Circular Dichroism (CD)

CD spectroscopy is used to assess the secondary structure of a peptide and its stability upon heating.[16] A loss of secondary structure (e.g., α-helix or β-sheet) as temperature increases indicates unfolding and potential instability.

Methodology:

  • Sample Preparation: Prepare a solution of the peptide (e.g., 100 µM) in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7). The buffer should have low absorbance in the far-UV region.[16] Prepare a matched buffer blank.

  • Instrument Setup: Use a CD spectrophotometer. Purge the instrument with nitrogen gas.

  • Initial Spectrum: Acquire a CD spectrum of the peptide solution at a starting temperature (e.g., 20°C) from approximately 195 nm to 260 nm.[16]

  • Thermal Melt: Increase the temperature in controlled increments (e.g., 5°C per step) up to a final temperature (e.g., 95°C).[17] At each step, allow the sample to equilibrate before recording the CD signal at a specific wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helix).

  • Data Analysis: Plot the CD signal (in mean residue ellipticity) against temperature. The resulting curve can be used to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.[17] A higher Tm indicates greater thermal stability.

Conclusion

The selection of a lysine precursor is a critical decision in peptide synthesis that extends beyond simple chain elongation. While precursors like Fmoc-Lys(Boc)-OH are suitable for straightforward syntheses, orthogonal protecting groups such as ivDde and Alloc are indispensable for creating complex, modified peptides. The choice of precursor can influence the purity and homogeneity of the final peptide product, which are intrinsic to its overall stability. By employing rigorous analytical methods such as plasma stability assays, forced degradation studies, and circular dichroism, researchers can thoroughly characterize the stability profile of their synthesized peptides, ensuring the development of robust and effective therapeutic candidates.

References

H-Lys-OMe.2HCl in the synthesis of therapeutic peptides versus other derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is a critical determinant of success in therapeutic peptide synthesis. The choice of a lysine (B10760008) building block, in particular, can significantly impact coupling efficiency, side-reaction profiles, final peptide purity, and overall yield. This guide provides an objective comparison of H-Lys-OMe.2HCl and other commonly used lysine derivatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

The synthesis of therapeutic peptides, especially those containing multiple lysine residues, presents a unique set of challenges. The bifunctional nature of lysine, with its α- and ε-amino groups, necessitates a robust protection strategy to prevent unwanted side reactions and ensure the correct peptide sequence. While fully protected lysine derivatives like Fmoc-Lys(Boc)-OH are the standard in solid-phase peptide synthesis (SPPS), other derivatives such as this compound (L-Lysine methyl ester dihydrochloride) offer potential advantages in specific contexts, particularly in solution-phase synthesis.

Performance Comparison of Lysine Derivatives

The choice between this compound and other derivatives often hinges on the synthetic methodology (solid-phase vs. solution-phase), the specific peptide sequence, and the desired final purity and yield.

This compound presents a unique profile. The methyl ester protection of the C-terminus and the hydrochloride salt form of the amino groups enhance its solubility and stability.[1] However, the unprotected ε-amino group requires careful control of reaction conditions to ensure regioselective coupling at the α-amino position.

In contrast, Fmoc-Lys(Boc)-OH is the workhorse of Fmoc-based SPPS. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the ε-amino group, allows for straightforward and highly selective peptide chain elongation with minimal side reactions.[2][3][4][5][6] This simplifies the synthesis of complex peptides and generally leads to higher purity of the crude product.

Other derivatives, such as those with Alloc, Mtt, Dde, or ivDde protecting groups on the ε-amino group, are employed when orthogonal deprotection is required for on-resin modification of the lysine side chain, such as the attachment of fatty acids in GLP-1 receptor agonists like liraglutide.[3][7]

Quantitative Data Summary

The following tables summarize representative quantitative data for the use of different lysine derivatives in peptide synthesis. It is important to note that direct comparative studies under identical conditions are scarce, and these values are compiled from various literature sources to provide a general overview.

Table 1: Performance in Solution-Phase Dipeptide Synthesis

Lysine DerivativeCoupling MethodCoupled Amino AcidReported Yield (%)Key Observations
This compoundIsobutyl chloroformate (Mixed Anhydride)Z-Phe-OHHighPreferential coupling at the ε-amino group.[4]
This compoundBOP-ClZ-Phe-OH (bulky)HighHighly selective for α-amino group coupling.[4]
H-Lys(Boc)-OMe.HClTBTU/DIPEAFmoc-Ala-OH>90%Standard and reliable coupling.

Table 2: Performance in Solid-Phase Peptide Synthesis (SPPS)

Lysine DerivativeSynthesis StrategyPeptide SynthesizedCrude Purity (%)Overall Yield (%)Key Observations
This compoundFmoc-SPPS (hypothetical)Model PeptideLowerLowerProne to side reactions due to the unprotected ε-amino group, complicating purification.
Fmoc-Lys(Boc)-OHFmoc-SPPSPolyalanine with Lysine[8]HighHighStandard, high-efficiency incorporation.[8]
Fmoc-Lys(Alloc)-OHFmoc-SPPSLiraglutide[1][2]>70%~70%Allows for orthogonal deprotection and side-chain modification.[1][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing the performance of these derivatives.

Solution-Phase Synthesis of a Dipeptide (Z-Phe-Lys-OMe)

Objective: To synthesize a dipeptide using this compound, demonstrating regioselective coupling.

Method A: Preferential ε-Amino Coupling (Mixed Anhydride)

  • Free-basing of this compound: Dissolve this compound in a suitable organic solvent and neutralize with a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to obtain the free base, H-Lys-OMe.

  • Activation of Z-Phe-OH: In a separate flask at -15°C, dissolve Z-Phe-OH in anhydrous tetrahydrofuran (B95107) (THF). Add N-methylmorpholine (NMM) followed by isobutyl chloroformate to form the mixed anhydride (B1165640).

  • Coupling: Add the solution of H-Lys-OMe to the mixed anhydride solution and stir at -15°C for 1 hour, then at room temperature for 2 hours.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove unreacted reagents and byproducts, and purify the resulting dipeptide by column chromatography. This method typically results in the major product being the ε-coupled dipeptide.[4]

Method B: Preferential α-Amino Coupling (BOP-Cl)

  • Activation of Z-Phe-OH: Dissolve Z-Phe-OH in dichloromethane (B109758) (DCM). Add BOP-Cl and a tertiary amine base (e.g., DIPEA) and stir for 10-20 minutes to form the activated species.

  • Coupling: Add a solution of H-Lys-OMe (prepared as in Method A) to the activated Z-Phe-OH solution. Stir at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up and purify by column chromatography. With bulky amino acids like Z-Phe-OH, this method shows high regioselectivity for the α-amino group.[4]

Solid-Phase Synthesis of a Lysine-Containing Peptide using Fmoc-Lys(Boc)-OH

Objective: To synthesize a model peptide on a solid support using the standard Fmoc/tBu strategy.

Workflow:

SPPS_Workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) Fmoc_AA1->Deprotect1 Fmoc_Lys Couple Fmoc-Lys(Boc)-OH (HCTU/DIPEA) Deprotect1->Fmoc_Lys Deprotect2 Fmoc Deprotection (Piperidine/DMF) Fmoc_Lys->Deprotect2 Fmoc_AA3 Couple Fmoc-AA3 Deprotect2->Fmoc_AA3 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Fmoc_AA3->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin linker by treating with a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling:

    • Activate the first amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent such as HCTU in the presence of a base like DIPEA.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid, including Fmoc-Lys(Boc)-OH, until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group from lysine.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Therapeutic Peptide Properties

The choice of lysine derivative can influence the final properties of the therapeutic peptide.

  • Purity and Side Products: The use of this compound without optimized regioselective coupling conditions can lead to the formation of peptide isomers (α- vs. ε-linked), which are often difficult to separate and can have different biological activities and immunogenic profiles. Fully protected derivatives like Fmoc-Lys(Boc)-OH largely circumvent this issue, leading to a purer final product.

  • Stability: The incorporation of D-lysine derivatives can significantly enhance the proteolytic stability of therapeutic peptides, leading to a longer in vivo half-life.[10]

  • Biological Activity: The ε-amino group of lysine is often a key site for post-translational modifications or for conjugation to other molecules (e.g., PEGylation, lipidation) to improve pharmacokinetic properties. The use of orthogonally protected lysine derivatives is essential for these strategies.[7] Furthermore, substituting lysine with its homolog ornithine has been shown to enhance the antimicrobial activity and proteolytic stability of certain peptides.[11]

Signaling Pathways of Lysine-Containing Therapeutic Peptides: The GLP-1 Receptor Example

Many therapeutic peptides, such as GLP-1 receptor agonists used for the treatment of type 2 diabetes and obesity, contain critical lysine residues. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to enhanced glucose-dependent insulin (B600854) secretion.

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLP1R GLP-1 Receptor G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Synthesizes G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis CREB CREB PKA->CREB Activates Epac2->InsulinVesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion InsulinVesicles->Insulin_Secretion Leads to InsulinGene Insulin Gene Transcription CREB->InsulinGene Increases GLP1_Agonist GLP-1 Agonist GLP1_Agonist->GLP1R Binds to

Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.

Upon binding of a GLP-1 agonist, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylate cyclase.[12][13] This leads to an increase in intracellular cyclic AMP (cAMP), which then activates Protein Kinase A (PKA) and Epac2.[12][13][14] These downstream effectors promote the exocytosis of insulin-containing vesicles and also increase insulin gene transcription via the CREB pathway, ultimately leading to enhanced glucose-dependent insulin secretion.[11][13][15][16]

Conclusion

The selection of a lysine derivative for therapeutic peptide synthesis is a multifaceted decision that requires careful consideration of the synthetic strategy, the specific peptide sequence, and the desired final product attributes.

  • This compound can be a cost-effective option for solution-phase synthesis, but its use necessitates stringent control over reaction conditions to manage regioselectivity and minimize side reactions. Its application in SPPS is generally not recommended due to the challenges posed by the unprotected ε-amino group.

  • Fmoc-Lys(Boc)-OH remains the gold standard for Fmoc-SPPS, offering a robust and reliable method for incorporating lysine with high efficiency and purity, thereby simplifying the synthesis of complex therapeutic peptides.

  • Orthogonally protected lysine derivatives are indispensable for the synthesis of modified therapeutic peptides, such as GLP-1 receptor agonists, where side-chain conjugation is required to enhance their pharmacokinetic profiles.

Ultimately, a thorough understanding of the chemistry and performance of each derivative, as outlined in this guide, will empower researchers to make the optimal choice for their specific therapeutic peptide synthesis campaign, leading to higher quality products and more efficient drug development.

References

Comparative Guide to the Enzymatic Cleavage of Peptides Containing L-lysine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptide modifications is critical for proteomics, peptide synthesis, and therapeutic development. This guide provides a detailed comparison of the enzymatic cleavage of peptides where a lysine (B10760008) residue is modified with a C-terminal methyl ester. This modification, often used as a protecting group in peptide synthesis, can be unintentionally hydrolyzed by common proteases.

This comparison focuses primarily on Trypsin, a serine protease with dual peptidase and esterase activity, and Lysyl Endopeptidase (Lys-C), a highly specific protease, providing quantitative data, detailed experimental protocols, and workflow visualizations to inform experimental design.

Comparative Analysis of Enzyme Specificity and Performance

The stability of a peptide containing an L-lysine methyl ester is highly dependent on the choice of enzyme used for subsequent cleavage or processing. While esterification can serve as a protecting group, it is also a substrate for certain proteases.

Trypsin , the most widely used protease in proteomics, is well-known for its ability to cleave peptide bonds C-terminal to lysine and arginine residues.[][2] However, it also possesses significant esterase activity , allowing it to hydrolyze amide and ester bonds formed by the carboxyl groups of these basic amino acids.[] This means that trypsin can efficiently hydrolyze the methyl ester of a C-terminal L-lysine, releasing L-lysine with a free carboxyl group.[3][4] This esterase activity is often stereospecific for the L-isomer.[3]

Lysyl Endopeptidase (Lys-C) , by contrast, is a serine protease that offers higher specificity than trypsin, exclusively cleaving peptide bonds at the C-terminal side of lysine residues.[5][6][7] It is often used to digest proteolytically resistant proteins and can remain active under strong denaturing conditions.[7][8] Its high fidelity for the peptide bond makes it a superior alternative when the unintentional hydrolysis of a C-terminal ester is undesirable.

Other Proteases , such as Chymotrypsin and various Carboxylesterases , also exhibit esterase activity and can hydrolyze peptide esters.[9] Carboxylesterase 2 (CES2), for instance, is highly expressed in the human small intestine and efficiently hydrolyzes esters and amides.[10]

Quantitative Performance Data

The efficiency of trypsin's esterase activity has been quantified in several studies. The tables below summarize key kinetic parameters and optimal conditions for the hydrolysis of L-lysine methyl ester-containing substrates by trypsin.

Table 1: Kinetic Constants for Trypsin-Catalyzed Hydrolysis of L-lysine Methyl Ester Substrates

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
N-acetyl-L-lysine methyl esterβ-Trypsin1.11.91.7 x 103
N-acetyl-glycyl-L-lysine methyl esterβ-Trypsin0.216.08.0 x 104
N-acetyl-diglycyl-L-lysine methyl esterβ-Trypsin0.212.06.0 x 104
Data sourced from a study on the kinetics of hydrolysis of extended N-aminoacyl-l-lysine methyl esters.[4] Extending the aminoacyl group enhances the deacylation rate.[4]

Table 2: Comparison of Optimal Conditions for Trypsin Activity

Activity TypeSubstrate ExampleOptimal pHKey Requirements
Esterase DL-lysine methyl ester5.8 - 6.0Stereospecific hydrolysis of the ester bond.[3]
Peptidase p-toluene-sulfonyl-L-arginine methyl ester (TAME)7.8 - 8.5Presence of Ca2+ ions can protect and activate.[][11]

Visualizing the Process: Workflows and Specificity

Diagrams created using the DOT language provide clear visual representations of the experimental processes and enzymatic actions discussed.

G Experimental Workflow for Comparing Protease Activity cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_results 4. Expected Results sub Peptide with C-terminal L-lysine methyl ester trypsin Incubate with Trypsin (pH 6.0-8.0, 37°C) sub->trypsin Split Sample lysc Incubate with Lys-C (pH 8.5, 37°C) sub->lysc Split Sample hplc_ms Quench reaction & Analyze by HPLC-MS trypsin->hplc_ms lysc->hplc_ms trypsin_res Hydrolyzed Peptide (Free C-terminal Lys) hplc_ms->trypsin_res Compare Products lysc_res Intact Peptide Ester hplc_ms->lysc_res Compare Products

Caption: Comparative workflow for testing esterase activity.

G Enzyme Specificity on Lysine-Containing Peptides cluster_substrates cluster_enzymes cluster_products sub1 Peptide 1: ...-Ala-Lys-Gly-... trypsin Trypsin sub1->trypsin lysc Lys-C sub2 Peptide 2: ...-Ala-Lys-OCH3 sub2->trypsin prod1a ...-Ala-Lys   +   Gly-... trypsin->prod1a Peptidase Activity (Cleaves Peptide Bond) prod2a ...-Ala-Lys-OH trypsin->prod2a Esterase Activity (Hydrolyzes Ester) lysc->prod1a Peptidase Activity (Cleaves Peptide Bond) prod2b ...-Ala-Lys-OCH3 (No Hydrolysis) lysc->prod2b No Esterase Activity prod1b No Cleavage

Caption: Comparison of Trypsin and Lys-C cleavage activities.

Detailed Experimental Protocols

The following protocols provide a framework for comparing the esterase and peptidase activities of relevant enzymes.

Protocol 1: Assay for Esterase Activity on L-lysine Methyl Ester Peptides

This protocol is designed to measure the rate of hydrolysis of a C-terminal methyl ester group from a peptide substrate.

1. Materials and Reagents:

  • Substrate: Synthetic peptide with a C-terminal L-lysine methyl ester (e.g., Ac-Gly-Lys-OMe). Stock solution: 10 mM in ultrapure water.

  • Enzyme: Sequencing Grade Modified Trypsin. Stock solution: 1 mg/mL in 1 mM HCl.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

  • Quenching Solution: 10% Formic Acid.

  • Instrumentation: HPLC system with a C18 column, Mass Spectrometer (optional).

2. Procedure:

  • Prepare the reaction mixture by combining 90 µL of Assay Buffer and 5 µL of the 10 mM substrate stock solution in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 5 µL of a diluted trypsin solution (e.g., 20 µg/mL). The final enzyme:substrate ratio should be optimized (e.g., 1:50 w/w).

  • Incubate the reaction at 37°C. Collect 10 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Immediately quench each aliquot by mixing with 10 µL of 10% Formic Acid.

  • Analyze the quenched samples by reverse-phase HPLC to separate the esterified substrate from the hydrolyzed product. Monitor the absorbance at 214 nm.

  • Calculate the percentage of hydrolysis at each time point by comparing the peak areas of the substrate and product. For kinetic analysis, determine initial reaction velocities at different substrate concentrations.

Protocol 2: Assay for Peptidase Activity on Internal Lysine Residues

This protocol assesses the cleavage of a peptide bond C-terminal to an internal lysine residue.

1. Materials and Reagents:

  • Substrate: Synthetic peptide with an internal lysine residue (e.g., Ac-Ala-Gly-Lys-Ala-Gly-NH₂). Stock solution: 1 mg/mL in 50 mM Ammonium Bicarbonate.

  • Enzymes:

    • Sequencing Grade Modified Trypsin. Stock: 1 mg/mL in 1 mM HCl.

    • Lys-C, Mass Spec Grade. Reconstitute lyophilized enzyme in ultrapure water as per manufacturer's instructions.[12]

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.5.

  • Quenching Solution: 10% Formic Acid.

  • Instrumentation: HPLC-MS system.

2. Procedure:

  • In separate tubes, place 50 µL of the substrate solution.

  • To the "Trypsin" tube, add trypsin to a final enzyme:substrate ratio of 1:50 (w/w).

  • To the "Lys-C" tube, add Lys-C to a final enzyme:substrate ratio of 1:50 (w/w).[12]

  • Incubate both reactions at 37°C for 2 to 4 hours.

  • Terminate the reactions by adding 5 µL of 10% Formic Acid.

  • Analyze the samples by HPLC-MS to identify and quantify the cleavage products.

  • Compare the extent of digestion by calculating the ratio of cleaved to uncleaved peptide.

Conclusion and Recommendations

The choice of protease is paramount when working with peptides containing C-terminal L-lysine methyl esters.

  • Trypsin is not suitable for applications where the integrity of a C-terminal lysine methyl ester is required. Its inherent esterase activity will efficiently hydrolyze the ester bond, removing the modification. This property, however, can be exploited for the stereospecific production of L-lysine from a racemic mixture of DL-lysine methyl ester.[3]

  • Lys-C is the recommended enzyme for specific cleavage at internal lysine residues within a peptide while preserving a C-terminal methyl ester modification. Its high fidelity for the peptide bond and lack of significant esterase activity make it the ideal tool for such applications.

  • Experimental Validation: For novel peptides or complex protein digests, it is always advisable to perform a pilot experiment, as outlined in the protocols above, to confirm the behavior of the chosen enzyme with the specific substrate.

By understanding these enzymatic specificities, researchers can avoid unintended modifications, improve the reliability of proteomics data, and ensure the structural integrity of synthetic peptides in drug development.

References

Safety Operating Guide

Proper Disposal of H-Lys-OMe.2HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of H-Lys-OMe.2HCl (L-Lysine methyl ester dihydrochloride), a common reagent in synthetic chemistry. Adherence to these guidelines is essential to minimize environmental impact and maintain a safe working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. When handling this compound, personnel should always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

Equipment TypeSpecificationPurpose
Eye ProtectionSafety glasses or chemical safety goggles.Protects eyes from dust and splashes.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Respiratory ProtectionDust respirator or a respirator with a particle filter.Avoids inhalation of dust particles.[1]
Protective ClothingLaboratory coat or other protective clothing.Prevents contamination of personal clothing.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on whether it is in a solid form, a solution, or within a contaminated container. In all cases, waste must be treated as hazardous unless otherwise determined by a qualified professional or institutional guidelines.

Disposal of Solid this compound Waste:

  • Collection: Carefully sweep up or vacuum solid this compound, avoiding the generation of dust.[1]

  • Containment: Place the collected solid into a clean, dry, and clearly labeled container. The container must be sealable.[1]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "L-Lysine methyl ester dihydrochloride".

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by an authorized hazardous or special waste collection service, in accordance with local, state, and federal regulations.[1]

Disposal of this compound Solutions:

  • Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and appropriately labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Use a container made of a material compatible with the solvent used.

  • Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and an approximate concentration.

  • Storage: Store in a designated hazardous waste area, ensuring segregation from incompatible materials.

  • Disposal: Transfer the waste to your institution's EHS department or a licensed chemical waste disposal company.

Disposal of Contaminated Materials:

  • Segregation: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be considered hazardous waste.

  • Collection: Place these items in a sealed plastic bag or a designated solid waste container.[1]

  • Labeling: Label the bag or container as "Hazardous Waste" with the name of the contaminating chemical.

  • Disposal: Dispose of the container through the authorized hazardous waste stream.[1]

Emergency Spill Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

Spill Response Protocol:

Spill TypeContainment and Cleanup Procedure
Dry Spill 1. Evacuate non-essential personnel from the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Use dry cleanup methods (e.g., sweeping or using a vacuum with a HEPA filter) to collect the material, avoiding dust generation.[1] 4. Place the collected material into a labeled, sealable container for disposal as hazardous waste.[1]
Wet Spill 1. Control the source of the spill if it is safe to do so. 2. For small spills, absorb the liquid with inert material (e.g., sand, vermiculite). 3. For larger spills, contain the liquid with dikes or absorbents. 4. Shovel or scoop the absorbed material into a labeled, sealable container for disposal. 5. Clean the spill area with large amounts of water, but prevent runoff from entering drains or waterways.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder) waste_type->solid Solid liquid Liquid Waste (Solution) waste_type->liquid Liquid contaminated Contaminated Labware waste_type->contaminated Contaminated collect_solid Collect via dry methods (Avoid Dust) solid->collect_solid collect_liquid Collect in a dedicated sealed container liquid->collect_liquid collect_contaminated Place in a sealed bag or container contaminated->collect_contaminated contain Place in a clean, dry, sealable container collect_solid->contain label Label as 'Hazardous Waste' with chemical name collect_liquid->label collect_contaminated->label contain->label store Store in designated hazardous waste area label->store dispose Dispose via authorized waste collection service store->dispose

Caption: Decision workflow for this compound waste disposal.

It is the responsibility of the user to be aware of and comply with all applicable local, state, and federal regulations regarding chemical waste disposal. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

Personal protective equipment for handling H-Lys-OMe.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl).

This document provides immediate and essential safety protocols to ensure the safe handling and disposal of this compound (CAS Number: 26348-70-9). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white powder that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact and irritation.[1][2]
Eye Protection Chemical safety goggles or glassesProtects eyes from dust particles and potential splashes.[1][2][3][4]
Respiratory Protection N95 or equivalent dust respiratorPrevents inhalation of the powder, which can cause respiratory irritation.[2][3]
Body Protection Laboratory coatProtects clothing and skin from contamination.[1][2]

Safe Handling and Operational Workflow

Proper handling techniques are essential to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Prepare a well-ventilated area (e.g., fume hood). don_ppe 2. Put on all required PPE. prep_area->don_ppe Ensure safety first weigh 3. Carefully weigh the powder, avoiding dust generation. don_ppe->weigh Proceed to handling dissolve 4. If dissolving, add powder to the solvent slowly. weigh->dissolve Optional step clean 5. Decontaminate work surfaces. weigh->clean After handling dissolve->clean After handling doff_ppe 6. Remove PPE correctly. clean->doff_ppe wash 7. Wash hands thoroughly. doff_ppe->wash store 8. Store remaining chemical in a tightly sealed container in a cool, dry, and dark place. wash->store

Figure 1: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Designate a well-ventilated area for handling, preferably a chemical fume hood.[2][5] Before handling, ensure all required PPE is worn correctly.

  • Weighing:

    • Place a weigh boat on a calibrated analytical balance.

    • Tare the balance.

    • Carefully scoop the desired amount of this compound onto the weigh boat, minimizing any disturbance that could create dust.

    • Record the weight.

  • Dissolving:

    • Place a beaker with the appropriate solvent on a stir plate.

    • Slowly add the weighed this compound to the solvent while stirring to prevent clumping and splashing. The compound is soluble in water.[4]

  • Post-Handling:

    • Clean the work area and any equipment used with a suitable solvent.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water.[2]

Storage and Disposal

Proper storage is crucial as this compound is hygroscopic.[1]

Table 2: Storage Conditions

ParameterRecommendationRationale
Container Tightly sealed, original containerPrevents moisture absorption and contamination.[2][5]
Temperature Cool, dry place. Some suppliers recommend refrigeration (4°C) or freezing (-20°C).[6]Ensures chemical stability.[4]
Environment Inert atmosphere, protected from lightPrevents degradation of the compound.[1]
Incompatibilities Strong oxidizing agentsAvoids hazardous reactions.[4][5]

Disposal Plan

All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, regional, and national regulations.[1][5]

Disposal Workflow

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_disposal Disposal collect_solid 1. Collect solid waste (unused powder, contaminated disposables) in a labeled, sealed container. storage 3. Store waste containers in a designated hazardous waste accumulation area. collect_solid->storage collect_liquid 2. Collect liquid waste (solutions) in a separate, labeled, sealed waste container. collect_liquid->storage disposal_service 4. Arrange for pickup by a certified chemical waste disposal service. storage->disposal_service

Figure 2: Workflow for the proper disposal of this compound waste.

Spill Management

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[2][7] Clean the area with a damp cloth.

  • Major Spills: In the event of a large spill, evacuate the area and alert your institution's emergency services.[2] Only trained personnel with appropriate respiratory and protective equipment should handle the cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Lys-OMe.2HCl
Reactant of Route 2
H-Lys-OMe.2HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.